molecular formula C8H13NO4S B1269632 (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid CAS No. 62770-06-3

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Cat. No.: B1269632
CAS No.: 62770-06-3
M. Wt: 219.26 g/mol
InChI Key: ULQYCYTYVTVVBO-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic Acid is a chemical compound with the CAS Number 141567-42-2 . It is offered for laboratory research and development use. Compounds featuring the morpholine ring system are of significant interest in medicinal chemistry and drug discovery research . The morpholine moiety is a common pharmacophore found in molecules designed to modulate various biological targets and enzymatic pathways . Specifically, this functional group is frequently incorporated into the structure of experimental compounds investigated for a range of therapeutic applications . As such, this compound serves as a valuable synthetic intermediate or building block for researchers in the development of novel bioactive molecules . Its structure suggests potential utility in organic synthesis, particularly in the preparation of more complex compounds for biological screening. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQYCYTYVTVVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353775
Record name [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62770-06-3
Record name [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry and drug discovery. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, a pKa value near physiological pH, and a flexible chair-like conformation—make it an invaluable scaffold.[1] In the development of therapeutics, particularly for the central nervous system (CNS), the morpholine moiety is strategically incorporated to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, enhance solubility, and improve permeability across the blood-brain barrier.[2] It can act as an interacting element with biological targets, a rigid scaffold to orient other functional groups, or a tool to optimize a drug candidate's metabolic profile.[3]

This guide provides a detailed technical overview of a robust and efficient synthesis pathway for this compound, a molecule incorporating this privileged scaffold. This compound serves as a versatile building block for the synthesis of more complex molecules, potentially leveraging the favorable attributes of the morpholine ring in drug design and materials science. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed experimental protocols, and present a comprehensive characterization of the intermediates and the final product.

Synthetic Strategy: A Retrosynthetic Approach

The synthesis of this compound is most logically approached through a nucleophilic substitution pathway. A retrosynthetic analysis reveals a straightforward disconnection at the thioether linkage, identifying a key electrophilic intermediate and a sulfur-based nucleophile.

G cluster_retro Retrosynthetic Disconnection TM (Target Molecule)this compound EI (Electrophilic Intermediate)2-Chloro-1-morpholinoethanone TM->EI C-S bond disconnection NI (Nucleophilic Intermediate)Mercaptoacetic Acid TM->NI Morpholine Morpholine EI->Morpholine Acylation CAC Chloroacetyl Chloride EI->CAC

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis dictates a two-step synthetic sequence:

  • Acylation: Synthesis of the electrophile, 2-chloro-1-morpholinoethanone, from morpholine and chloroacetyl chloride.

  • Thioetherification: Nucleophilic substitution of the chloride in 2-chloro-1-morpholinoethanone by the thiol group of mercaptoacetic acid to form the final product.

Part 1: Synthesis of the Electrophilic Intermediate: 2-Chloro-1-morpholinoethanone

The first stage of the synthesis involves the preparation of the key intermediate, 2-chloro-1-morpholinoethanone (CAS: 1440-61-5).[4] This is achieved through a standard acylation of the secondary amine, morpholine, with chloroacetyl chloride.

Principle and Rationale

This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride. The mechanism involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a base is required to neutralize the HCl. In this protocol, anhydrous potassium carbonate serves as an effective and easily removable inorganic base. Toluene is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.[5]

Detailed Experimental Protocol

G start Start step1 1. Charge flask with Morpholine, Potassium Carbonate, and Toluene under N₂. start->step1 step2 2. Cool mixture in an ice bath. step1->step2 step3 3. Add Chloroacetyl Chloride dropwise while stirring. step2->step3 step4 4. Remove ice bath and heat reaction mixture to 60°C for 2 hours. step3->step4 step5 5. Cool to room temperature and filter to remove solids. step4->step5 step6 6. Wash solids with Toluene. step5->step6 step7 7. Combine filtrate and washings. Concentrate under reduced pressure. step6->step7 end End: Obtain white solid product step7->end

Figure 2: Workflow for the synthesis of 2-Chloro-1-morpholinoethanone.

Materials and Reagents:

  • Morpholine

  • Chloroacetyl chloride

  • Potassium carbonate (anhydrous)

  • Toluene

  • Three-necked flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • To a dry three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add morpholine (1.00 mL, 11.5 mmol) and toluene (30 mL).[5]

  • Add anhydrous potassium carbonate (3.17 g, 22.9 mmol) to the stirred solution.[5]

  • Cool the flask in an ice bath. Slowly add chloroacetyl chloride (0.91 mL, 11.4 mmol) dropwise to the cooled mixture.[5]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 2 hours.[5]

  • Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble potassium salts.

  • Wash the collected solids with a small amount of toluene.

  • Combine the filtrate and the washings. Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the product.[5]

Data and Characterization

The product, 2-chloro-1-morpholinoethanone, is typically obtained as a white solid.

PropertyValueReference
CAS Number 1440-61-5[5]
Molecular Formula C₆H₁₀ClNO₂[4]
Appearance White solid[5]
Yield Quantitative (~1.87 g for the described scale)[5]
¹H-NMR (CDCl₃) δ 3.51-3.54 (m, 2H), 3.62-3.65 (m, 2H), 3.68-3.74 (m, 4H), 4.07 (s, 2H)[5]

Part 2: Synthesis of this compound

The final step is the formation of the thioether linkage through a nucleophilic substitution reaction between the synthesized 2-chloro-1-morpholinoethanone and mercaptoacetic acid (also known as thioglycolic acid, CAS: 68-11-1).

Principle and Rationale

This transformation proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. Mercaptoacetic acid contains a thiol (-SH) group, which is a potent nucleophile, especially upon deprotonation to the thiolate anion (-S⁻). A base, such as sodium hydroxide, is used to deprotonate both the thiol and the carboxylic acid groups of mercaptoacetic acid, forming a water-soluble dianion. The highly nucleophilic thiolate then attacks the electrophilic carbon atom bonded to the chlorine in 2-chloro-1-morpholinoethanone, displacing the chloride ion and forming the new carbon-sulfur bond. The reaction is typically run in a polar protic solvent like water or ethanol to dissolve the ionic nucleophile. A final acidification step is necessary to protonate the carboxylate group, yielding the final carboxylic acid product.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloro-1-morpholinoethanone

  • Mercaptoacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated or 6M)

  • Water (deionized)

  • Ethanol (optional, as co-solvent)

Procedure:

  • In a round-bottom flask, dissolve mercaptoacetic acid (1.0 eq) in water.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.2 eq) while stirring. This ensures the formation of the dianion.

  • Prepare a solution of 2-chloro-1-morpholinoethanone (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or directly if the reaction is homogeneous).

  • Slowly add the solution of 2-chloro-1-morpholinoethanone to the stirred, cold solution of the mercaptoacetic acid salt.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Carefully acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data and Characterization

The final product is a stable solid compound.[6][7]

PropertyValueReference
CAS Number 62770-06-3[7]
Molecular Formula C₈H₁₃NO₄S[6]
Molecular Weight 219.26 g/mol
Monoisotopic Mass 219.05653 Da[6]
Predicted XlogP -0.4[6]

Safety Considerations

  • Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Mercaptoacetic acid: Corrosive and causes burns. It has a strong, unpleasant odor. Work in a fume hood and use proper PPE. It is readily oxidized by air.[8]

  • Morpholine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Handle with care in a well-ventilated area.[5]

  • Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound can be reliably executed via a two-step pathway involving the acylation of morpholine followed by a nucleophilic thioetherification with mercaptoacetic acid. This method utilizes readily available starting materials and employs standard, well-understood organic reactions. The resulting compound, featuring the valuable morpholine scaffold linked to a functionalized acetic acid via a thioether bridge, represents a versatile intermediate for further chemical exploration in drug discovery and materials science.

References

  • Costantino, L., Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][1][2]
  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubChem. (2-Oxo-morpholin-4-yl)-acetic acid.
  • PubChem. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid.
  • ChemBK. 2-Chloro-1-(morpholin-4-yl)ethan-1-one. ChemBK. [Link][4]
  • Tetrahedron. This compound. Tetrahedron. [Link][9]
  • Ataman Kimya. MERCAPTOACETIC ACID (THIOGLYCOLIC ACID).
  • PubChem. Thioglycolic acid.

Sources

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Whitepaper on the Putative Mechanism of Action for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Abstract: this compound represents a novel chemical entity for which no public data on biological activity or mechanism of action currently exists. This technical guide, therefore, serves as a proactive research framework for the scientific community, particularly researchers in drug discovery and development. By deconstructing the molecule into its core pharmacophores—a morpholine amide, a thioether linkage, and a carboxylic acid—we can draw inferences from structurally analogous compounds to propose and validate potential mechanisms of action. This document outlines a hypothesis-driven, multi-tiered experimental strategy, encompassing in silico modeling, in vitro biochemical and cell-based assays, and target deconvolution approaches. The protocols and logical frameworks presented herein are designed to provide a robust, self-validating pathway for elucidating the biological function of this and other novel small molecules.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The structure of this compound (hereafter referred to as Compound X) suggests several potential avenues for biological interaction. The molecule's key functional groups are the morpholine ring, an acyl group, a thioether, and a carboxylic acid moiety.

  • The Carboxylic Acid Moiety: This group is a common feature in many enzyme inhibitors, particularly those targeting metalloenzymes, where it can act as a zinc-binding group. This is a primary driver for our initial hypothesis.

  • The Thioether Linkage: Thioethers are present in various bioactive molecules and can be involved in crucial interactions with biological targets.

  • The Morpholine Ring: This saturated heterocycle is a highly prevalent scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability. While often considered a passive structural element, it can also engage in key hydrogen bonding interactions within a target's binding pocket.

Based on these features, we propose two primary, testable hypotheses for the mechanism of action of Compound X:

  • Hypothesis 1: Inhibition of Metalloenzymes. The carboxylic acid and adjacent sulfur atom may form a bidentate chelation motif for divalent metal ions (e.g., Zn²⁺, Mg²⁺) in the active sites of metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

  • Hypothesis 2: Covalent Modification of Target Proteins. The thioacetic acid core could potentially act as a precursor to a reactive thioester, capable of acylating nucleophilic residues (e.g., cysteine, serine) on a target protein, leading to irreversible inhibition.

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a phased approach is recommended. This workflow is designed to move from broad, high-throughput screening to specific, hypothesis-driven validation.

MOA_Workflow cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Hypothesis Testing (In Vitro) cluster_2 Phase 3: Cellular & Functional Validation A Compound X Synthesis & QC B Broad-Spectrum Phenotypic Screening (e.g., Cell Viability Panel) A->B C Differential Proteomics (e.g., CETSA, Chemoproteomics) B->C Identify affected pathways D Initial Target Hypothesis Generation C->D E In Silico Docking (vs. MMPs, HDACs, etc.) D->E Guide target selection F Biochemical Assays (Enzyme Inhibition Panels) E->F G Validation of Direct Binding (e.g., SPR, ITC) F->G Confirm hits H Reversibility Assays G->H I Target Engagement Assays (e.g., Cellular CETSA) H->I Inform cellular studies J Downstream Pathway Analysis (e.g., Western Blot, qPCR) I->J K Cellular Phenotype Rescue (Target Knockdown/Overexpression) J->K L Final MOA Confirmation K->L

Figure 1: A multi-phase workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Initial Target Identification

The primary objective of this phase is to narrow the field of potential biological targets.

Protocol 1: Broad-Spectrum Phenotypic Screening

  • Objective: To identify if Compound X exhibits selective cytotoxicity or other phenotypic effects in a diverse panel of human cancer cell lines.

  • Cell Lines: Utilize a panel of at least 20-40 cell lines from different tissue origins (e.g., NCI-60 panel).

  • Methodology:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound X (e.g., from 100 µM down to 1 nM) for 72 hours.

    • Assess cell viability using a standard method such as CellTiter-Glo® (Promega) or resazurin reduction assay.

    • Calculate GI₅₀ (concentration for 50% growth inhibition) values for each cell line.

  • Causality and Interpretation: Selective activity against certain cell lines can provide initial clues. For instance, high sensitivity in cell lines known to be dependent on a particular pathway (e.g., MMP-driven metastasis) would lend support to Hypothesis 1.

Phase 2: In Vitro Hypothesis Validation

This phase focuses on direct biochemical testing of the primary hypotheses.

Protocol 2: Metalloenzyme Inhibition Profiling

  • Objective: To directly measure the inhibitory activity of Compound X against a panel of purified metalloenzymes.

  • Enzyme Panel:

    • MMPs: MMP-2, MMP-9, MMP-13 (implicated in cancer and inflammation).

    • HDACs: Class I (HDAC1, 2, 3), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11) isoforms.

  • Methodology:

    • Utilize commercially available fluorogenic substrate-based assay kits for each enzyme class.

    • Pre-incubate the enzyme with varying concentrations of Compound X for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate IC₅₀ values from the dose-response curves.

  • Self-Validation: Include a known inhibitor for each enzyme class as a positive control (e.g., Marimastat for MMPs, Vorinostat for HDACs) to ensure assay validity. The inclusion of a structurally similar but inactive analog of Compound X (if available) would serve as an excellent negative control.

Table 1: Hypothetical Enzyme Inhibition Data for Compound X

Enzyme TargetIC₅₀ (nM) of Compound XIC₅₀ (nM) of Control Inhibitor
MMP-225010 (Marimastat)
MMP-91505 (Marimastat)
HDAC1>10,00020 (Vorinostat)
HDAC68,50050 (Vorinostat)

Protocol 3: Reversibility of Inhibition Assay

  • Objective: To determine if the inhibition of a confirmed target (e.g., MMP-9) is reversible or irreversible, which helps distinguish between Hypothesis 1 and 2.

  • Methodology (Jump Dilution):

    • Incubate a high concentration of the target enzyme (e.g., 100x IC₅₀) with a high concentration of Compound X (e.g., 10x IC₅₀) for an extended period (e.g., 2 hours) to allow for potential covalent bond formation.

    • Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer containing the substrate.

    • Monitor enzyme activity immediately.

  • Interpretation:

    • Reversible Inhibition: If the inhibition is reversible, the rapid dilution will cause the inhibitor to dissociate from the active site, and enzyme activity will recover quickly to a level comparable to a control diluted in the same manner.

    • Irreversible Inhibition: If the inhibition is covalent, the inhibitor will not dissociate upon dilution, and enzyme activity will remain suppressed.

Part 3: Cellular Target Engagement and Functional Confirmation

The final phase confirms that the in vitro activity translates to a cellular context.

Signaling_Pathway cluster_pathway Hypothetical MMP-9 Inhibition Pathway CompoundX Compound X MMP9 MMP-9 (extracellular) CompoundX->MMP9 Inhibits ECM Extracellular Matrix (e.g., Collagen) MMP9->ECM Degrades Integrins Integrin Receptors ECM->Integrins Activates FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CellMigration Cell Migration & Invasion Akt->CellMigration

Figure 2: A putative signaling pathway affected by Compound X if it acts as an MMP-9 inhibitor.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of Compound X binding to its target protein (e.g., MMP-9) within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Methodology:

    • Treat intact cells with Compound X or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures (e.g., 40°C to 70°C).

    • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., MMP-9).

  • Interpretation: In the presence of Compound X, the target protein should remain soluble at higher temperatures compared to the vehicle control, resulting in a "shift" in its melting curve. This provides strong evidence of target engagement in a physiological context.

Conclusion

While this compound is an uncharacterized agent, its chemical structure provides a rational basis for proposing testable mechanisms of action. The structured, multi-phase experimental plan detailed in this whitepaper—progressing from broad phenotypic screening to specific biochemical assays and finally to cellular target validation—offers a comprehensive and robust strategy for its characterization. By focusing on metalloenzyme inhibition as a primary hypothesis, researchers can efficiently deploy resources to confirm or refute this mechanism and uncover the therapeutic potential of this novel compound.

References

  • Title: Zinc Binding Groups for Histone Deacetylase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: The Morpholine Motif in Medicinal Chemistry Source: RSC Medicinal Chemistry URL:[Link]
  • Title: The cellular thermal shift assay for drug-target interaction studies Source: N

Biological Target Deconvolution of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: An Integrated Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey from a promising bioactive small molecule to a validated clinical candidate is fundamentally dependent on one critical step: identifying its biological target. Understanding the mechanism of action (MoA) is not merely an academic exercise; it is the cornerstone of rational drug development, enabling efficacy optimization, prediction of toxicity, and patient stratification. This guide addresses the target identification of a novel compound, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. Given the absence of prior biological data for this specific molecule, we present a comprehensive, multi-pronged strategy that serves as a playbook for any researcher faced with a similar challenge. By integrating computational prediction, direct biochemical interrogation, and functional genetic screening, this framework provides a robust pathway to confidently identify and validate a small molecule's true biological target.

Section 1: The Compound and the Challenge

The Imperative of Target Identification

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired cellular response without a priori knowledge of their target.[1] However, this success creates a critical bottleneck: target deconvolution.[2][3] Identifying the specific molecular target is essential to:

  • Understand the Mechanism of Action: Elucidate how the compound achieves its therapeutic effect.[4]

  • Enable Structure-Activity Relationship (SAR) Studies: Guide medicinal chemistry efforts to improve potency and selectivity.[5]

  • Predict and Mitigate Off-Target Effects: Proactively identify potential sources of toxicity.[6]

  • Develop Pharmacodynamic Biomarkers: Create assays to measure target engagement in preclinical and clinical settings.

Structural Analysis of this compound

A logical starting point for any target identification campaign is a thorough analysis of the molecule's structure.

Figure 1: Chemical Structure of this compound

Target_ID_Strategy cluster_0 Pillar 1: Hypothesis Generation cluster_1 Pillar 2: Direct Binding Confirmation cluster_2 Pillar 3: Functional Validation cluster_3 Final Confirmation P1 In Silico Prediction (Similarity Search, Reverse Docking) P2_1 Chemical Proteomics (Affinity Chromatography-MS) P1->P2_1 Generates Candidates P2_2 Label-Free Methods (CETSA, DARTS) P1->P2_2 Generates Candidates VALIDATED_TARGET Validated Target P1->VALIDATED_TARGET Converging Evidence P3 Genetic Screens (CRISPR KO/a/i) P2_1->P3 Provides Binding Evidence P2_1->VALIDATED_TARGET Converging Evidence P2_2->P3 Provides Binding Evidence P2_2->VALIDATED_TARGET Converging Evidence P3->VALIDATED_TARGET Converging Evidence

Overall strategy for target deconvolution.

Section 3: Pillar 1 - In Silico and Computational Target Prediction

Rationale: Computational methods offer a rapid, cost-effective approach to scan the entire proteome for potential targets, generating a ranked list of hypotheses to guide subsequent experiments. [7][8] Methodology:

  • Ligand-Based (Similarity) Search: This approach is based on the principle that structurally similar molecules often bind to similar targets. [8]The structure of our compound is used to query databases like ChEMBL, PubChem, and BindingDB to find known compounds with similar scaffolds and their annotated targets.

  • Structure-Based (Reverse Docking): This technique computationally "docks" the 3D conformation of our small molecule into the binding sites of thousands of proteins with known crystal structures. [7][9]A scoring function estimates the binding affinity for each protein, allowing for the ranking of potential targets.

Protocol: High-Level Reverse Docking Workflow

  • Compound Preparation: Generate a high-quality 3D conformer of this compound and assign appropriate charges.

  • Target Library Selection: Utilize a library of druggable protein structures, such as the PDBbind database or commercially available prepared libraries.

  • Docking Execution: Employ software (e.g., AutoDock, Schrödinger Glide, idTarget) to systematically dock the compound against each target in the library. [7]4. Scoring and Ranking: Analyze the docking scores. Lower binding energy scores typically indicate a more favorable interaction.

  • Hit Triage and Analysis: Filter the top-ranked hits. Scrutinize the predicted binding poses for chemical plausibility (e.g., are the carboxylic acid and morpholine groups making sensible contacts?). Cross-reference hits with data from the similarity search.

Data Presentation: Hypothetical Computational Results

RankPredicted TargetDocking Score (kcal/mol)Target FamilyRationale / Supporting Evidence
1Mitogen-activated protein kinase 1 (MAPK1/ERK2)-9.8Protein KinaseMorpholine is a common kinase inhibitor scaffold.
2Phosphoinositide 3-kinase gamma (PI3Kγ)-9.5Protein KinaseMorpholine is the core of PI3K inhibitors like Omipalisib.
3Carbonic Anhydrase II-8.7LyasePredicted target for other morpholine-containing compounds. [10]
4Aldose Reductase (ALR)-8.5OxidoreductasePredicted target for triazolothiadiazine derivatives. [10]

Section 4: Pillar 2 - Direct Target Engagement: Chemical Proteomics

Rationale: While computational methods predict interactions, chemical proteomics provides direct physical evidence of binding in a complex biological milieu. [6][11]It answers the question: "What proteins does my compound actually touch in the cell?"

Method: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: AC-MS uses an immobilized version of the small molecule as "bait" to capture its binding partners ("prey") from a cell lysate. [12][13]The captured proteins are then identified by high-resolution mass spectrometry. [1]

AC_MS_Workflow cluster_control Self-Validating Control A 1. Probe Synthesis (Compound + Linker + Biotin) B 2. Immobilization (Streptavidin Beads) A->B C 3. Incubation (Beads + Cell Lysate) B->C D 4. Wash Steps (Remove Non-specific Binders) C->D C_Comp Incubation with Excess Free Compound C->C_Comp Competition E 5. Elution (Release Bound Proteins) D->E F 6. LC-MS/MS Analysis (Protein Identification) E->F

Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Step-by-Step AC-MS Methodology

  • Probe Synthesis and Validation:

    • Causality: The point of attachment for the linker is critical. It must be at a position on the molecule that is not essential for its biological activity. [14]Preliminary SAR studies are ideal for identifying such a position. For our compound, the carboxylic acid is a chemically tractable handle for linker attachment, but its potential role in binding must be considered. An alternative could be a position on the morpholine ring if SAR allows.

    • Procedure: Synthesize a derivative with a flexible linker (e.g., polyethylene glycol) terminating in a biotin tag.

    • Validation: Confirm that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.

  • Cell Lysate Preparation:

    • Select a cell line where the compound shows a clear phenotypic effect.

    • Lyse cells under non-denaturing conditions (e.g., using mild detergents like CHAPS or NP-40) to preserve native protein conformations and interactions.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Immobilize the biotinylated probe on streptavidin-coated agarose or magnetic beads. [12] * Incubate the bead-probe conjugate with the cell lysate for 2-4 hours at 4°C.

    • Trustworthiness (Control): In parallel, run two critical controls:

      • Competition Control: Pre-incubate the lysate with a 50-100 fold excess of the original, non-biotinylated ("free") compound before adding the beads. True targets will be bound by the free compound and will not be pulled down by the probe.

      • Bead Control: Incubate lysate with streptavidin beads that have no probe attached to identify proteins that bind non-specifically to the matrix.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done using harsh conditions (e.g., SDS-PAGE loading buffer) or more specific methods like competition with free biotin.

  • Protein Identification by LC-MS/MS:

    • Eluted proteins are separated by SDS-PAGE, and bands of interest are excised, or the entire eluate is subjected to in-solution tryptic digestion.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15] * Peptide sequences are matched to a protein database to identify the captured proteins.

    • Data Analysis: True hits should be highly abundant in the probe pulldown and significantly depleted or absent in both the competition control and the bead control samples.

Method: Label-Free Target Identification

Rationale: Chemical modification of a compound can sometimes abolish or alter its binding activity. Label-free methods overcome this by using the original, unmodified compound. [12][16] 1. Cellular Thermal Shift Assay (CETSA):

  • Principle: The binding of a small molecule to its target protein confers additional stability, increasing the protein's melting temperature. [17][18]This change in thermal stability can be detected proteome-wide.

  • Protocol Summary:

    • Treat intact cells or cell lysates with the compound or a vehicle control.

    • Aliquot the samples and heat them to a range of different temperatures.

    • Cool and centrifuge the samples to separate the soluble (unfolded) proteins from the aggregated (denatured) ones.

    • Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry (e.g., using TMT labeling). [17] 5. Result: Target proteins will show a "thermal shift," remaining soluble at higher temperatures in the compound-treated samples compared to the control.

2. Drug Affinity Responsive Target Stability (DARTS):

  • Principle: Similar to CETSA, ligand binding can protect a protein from degradation, in this case by a protease. [12][14]* Protocol Summary:

    • Treat cell lysates with the compound or a vehicle control.

    • Subject the lysates to limited digestion with a non-specific protease like pronase.

    • Stop the digestion and analyze the remaining proteins by SDS-PAGE or mass spectrometry.

    • Result: Target proteins will be protected from proteolysis and will appear as more prominent bands or have higher abundance in the mass spectrometry data in the compound-treated lane.

Section 5: Pillar 3 - Genetic Approaches for Functional Validation

Rationale: Biochemical methods identify physical binders, but they don't prove that the binding event is responsible for the compound's biological effect. [14][19]Functional genomics screens, particularly using CRISPR technology, directly link a gene to a compound-induced phenotype, providing powerful functional validation. [20] Method: Genome-Wide CRISPR Loss-of-Function Screen

Principle: If a compound's cytotoxicity depends on its target, then knocking out the gene for that target should render the cells resistant to the compound. A pooled, genome-wide CRISPR screen can identify all such genes simultaneously. [19]

CRISPR_Screen_Workflow A 1. Transduce Cells with Pooled CRISPR KO Library B 2. Split Population A->B C 3a. Treat with Compound (e.g., at IC80) B->C D 3b. Treat with Vehicle (Control) B->D E 4. Harvest Surviving Cells C->E D->E F 5. Genomic DNA Extraction & sgRNA Sequencing E->F G 6. Bioinformatic Analysis (Identify Enriched sgRNAs) F->G H Validated Functional Target G->H

Workflow for a CRISPR-based resistance screen.

Protocol: High-Level CRISPR Screen Methodology

  • Assay Development: Determine a robust cellular phenotype for screening (e.g., cell death). Calculate the compound's potency (e.g., IC50/IC80) in the chosen cell line.

  • Library Transduction: Introduce a genome-scale pooled CRISPR knockout (KO) library into a population of Cas9-expressing cells at a low multiplicity of infection to ensure most cells receive only one sgRNA.

  • Screening:

    • Split the cell population into two arms: treatment and vehicle control.

    • Apply selective pressure by treating the cells with a high concentration of the compound (e.g., IC80) for a duration sufficient to achieve significant cell killing.

    • Allow the surviving cells to regrow.

  • Sequencing and Analysis:

    • Harvest the surviving cells from both arms and extract genomic DNA.

    • Amplify the sgRNA-encoding regions using PCR and sequence them using Next-Generation Sequencing (NGS).

    • Trustworthiness: Compare the sgRNA abundance in the compound-treated population to the vehicle-treated population. Statistical algorithms (e.g., MAGeCK) are used to identify sgRNAs that are significantly enriched in the surviving population. [20]5. Hit Identification: Genes targeted by the most highly enriched sgRNAs are the top candidates for being the drug's target or essential components of its downstream pathway.

Section 6: The Convergence of Evidence and Final Validation

The ultimate confidence in target identification comes from synthesizing the data from all three pillars.

Convergence_of_Evidence Comp Computational Hits (e.g., PI3Kγ) Target High-Confidence Target: PI3Kγ Comp->Target Biochem Biochemical Binders (AC-MS identifies PI3Kγ) Biochem->Target Genetic Genetic Modifiers (CRISPR screen enriches for PIK3CG sgRNAs) Genetic->Target

Synthesizing orthogonal data to confirm a target.

A candidate protein is considered high-confidence if it is:

  • Predicted as a top hit by computational analysis .

  • Directly captured from cell lysates by AC-MS and/or stabilized in CETSA/DARTS .

  • Identified as a top hit in a CRISPR functional screen .

Final Validation Experiments: Once a high-confidence candidate emerges (e.g., PI3Kγ), it must be definitively confirmed with lower-throughput, gold-standard assays:

  • Recombinant Protein Assays: Express and purify the candidate protein. Directly measure its binding affinity to the compound using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzymatic Assays: If the target is an enzyme, perform an in vitro activity assay to confirm that the compound modulates its function (inhibition or activation) at a relevant concentration.

  • Cellular Target Engagement: Confirm that the compound engages the target in living cells using assays like the NanoBRET™ Target Engagement Assay or by performing a targeted CETSA experiment and analyzing by Western blot.

By following this structured, evidence-driven guide, researchers can move with confidence from a novel bioactive compound to a fully validated biological target, paving the way for the next stages of drug discovery and development.

References

A complete list of all sources cited in this guide, including full titles and verifiable URLs.

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. [Link]
  • Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. [Link]
  • Target Identification and Valid
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
  • Small-molecule Target and Pathway Identific
  • Automation to Enable High-throughput Chemical Proteomics - PMC. PubMed Central. [Link]
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]
  • Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. [Link]
  • Identifying novel drug targets with computational precision.
  • High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science (RSC Publishing). [Link]
  • Novel target identification towards drug repurposing based on biological activity profiles. PLOS ONE. [Link]
  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.
  • Chemoproteomics - Wikipedia. Wikipedia. [Link]
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
  • COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDID
  • Affinity Chromatography.
  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
  • CRISPR approaches to small molecule target identific
  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link]
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. PubChem. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

An In-depth Technical Guide on the Physicochemical Properties of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Preclinical Landscape

In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These intrinsic characteristics govern a molecule's behavior from the moment of formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and toxicity. This guide is dedicated to a comprehensive exploration of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a molecule of interest within contemporary medicinal chemistry. Our objective is to provide a detailed, scientifically rigorous, and practical resource for researchers navigating the critical early stages of preclinical development. By elucidating the core physicochemical attributes of this compound, we aim to empower scientific teams to make informed decisions, anticipate challenges, and ultimately, accelerate the journey from laboratory curiosity to potential therapeutic innovation.

Chemical Identity and Structural Elucidation

The unambiguous identification and structural confirmation of a compound are paramount. This compound is identified by the CAS Number 62770-06-3.[1] Its molecular structure combines a morpholine ring, an amide, a thioether linkage, and a carboxylic acid moiety, suggesting a molecule with multifaceted chemical properties.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acidPubChem
CAS Number 62770-06-3Matrix Scientific[1]
Molecular Formula C8H13NO4SPubChem[2]
Molecular Weight 219.26 g/mol PubChem[2]
Canonical SMILES C1COCCN1C(=O)CSCC(=O)OPubChem[2]
InChI Key ULQYCYTYVTVVBO-UHFFFAOYSA-NPubChem[2]

The presence of both a carboxylic acid (an acidic functional group) and a morpholine ring (which can be protonated) suggests that the molecule's overall charge and properties will be highly dependent on the pH of its environment. The thioether and amide linkages introduce potential sites for metabolic activity and influence the molecule's conformational flexibility.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational models provide valuable initial insights into a molecule's likely behavior. These predictions are crucial for guiding early-stage experimental design.

Table 2: Predicted Physicochemical Parameters

PropertyPredicted ValueMethod/Source
XlogP -0.4PubChem[2]
Topological Polar Surface Area (TPSA) 84.9 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bonds 5PubChem

The negative XlogP value suggests that the compound is likely to be hydrophilic, favoring partitioning into aqueous environments over lipid bilayers.[2] This is a critical consideration for predicting oral absorption and cell permeability. The TPSA is also within a range typically associated with good oral bioavailability.

Experimental Determination of Key Physicochemical Parameters

While predictions are useful, empirical data is the gold standard. The following section outlines protocols for determining critical physicochemical properties.

Solubility Determination

Rationale: Aqueous solubility is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability and formulation challenges. Given the hydrophilic nature suggested by the predicted XlogP, assessing solubility across a physiologically relevant pH range is essential.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 to mimic various physiological environments (stomach, small intestine, blood).

  • Sample Preparation: Add an excess of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare pH Buffers (2.0, 4.5, 6.8, 7.4) add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate at Constant Temp (24-48 hours) add_compound->agitate Incubate centrifuge Centrifuge to Separate Phases agitate->centrifuge Post-Equilibration quantify Quantify Supernatant (HPLC-UV) centrifuge->quantify

Caption: Workflow for equilibrium shake-flask solubility determination.

pKa Determination

Rationale: The ionization state (pKa) of a molecule dictates its solubility, permeability, and interaction with biological targets. With both an acidic carboxylic acid and a basic morpholine, this compound is likely zwitterionic at physiological pH. Determining the pKa values is crucial for understanding its behavior.

Step-by-Step Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Use an automated titrator with a calibrated pH electrode.

  • Acidic Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for precise calculation.

Stability Assessment

Rationale: Chemical stability is a critical attribute for any drug candidate. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

pH-Dependent Hydrolysis

Protocol Outline:

  • Incubate solutions of the compound in buffers at pH 2.0, 7.4, and 9.0 at a controlled temperature (e.g., 50°C to accelerate degradation).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

  • Quench any reaction if necessary.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify any major degradants. The amide and thioether bonds are potential sites of hydrolysis.

Photostability

Protocol Outline:

  • Expose solid and solution samples of the compound to a standardized light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Include dark controls to differentiate between light-induced and thermal degradation.

  • Analyze the samples at the end of the exposure period by HPLC to assess the extent of degradation.

Conclusion and Forward Look

The physicochemical properties of this compound, as outlined in this guide, paint a picture of a hydrophilic, potentially zwitterionic molecule. Its predicted properties are generally favorable for oral drug development, though empirical validation is essential. The provided protocols offer a robust framework for generating the necessary data to support a preclinical development program. A comprehensive understanding of solubility, pKa, and stability will be instrumental in formulating this compound effectively and interpreting the results of subsequent in vitro and in vivo studies. This foundational knowledge is the bedrock upon which a successful journey from a promising molecule to a potential therapeutic agent is built.

References

  • PubChem. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. [Link]

Sources

An In-Depth Technical Guide on (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (CAS Number 62770-06-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a unique morpholine derivative with potential applications in scientific research and drug discovery. Drawing upon established principles of organic synthesis and the known bioactivity of related compounds, this document serves as a foundational resource for professionals seeking to understand and utilize this molecule.

Introduction: Unveiling a Versatile Scaffold

This compound, with the Chemical Abstracts Service (CAS) number 62770-06-3, is a fascinating organic molecule that integrates several key functional groups: a morpholine ring, an amide, a thioether, and a carboxylic acid. This distinct combination of functionalities suggests a rich chemical reactivity and a high potential for biological activity. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties and biological activity of drug candidates. Its presence in this molecule, coupled with the thioacetic acid side chain, opens avenues for its exploration in various therapeutic areas.

While specific research on this exact compound is not extensively documented in publicly available literature, its structural components allow for informed hypotheses regarding its synthesis, potential biological targets, and applications. This guide will, therefore, provide a robust framework for its scientific exploration.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 62770-06-3[1][2]
Molecular Formula C₈H₁₃NO₄S[1]
Molecular Weight 219.26 g/mol [3]
IUPAC Name 2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]acetic acid[1]
MDL Number MFCD03042178[2]
Predicted XlogP -0.4[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents and aqueous bases.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Scheme:

The synthesis initiates with the acylation of morpholine with 2-chloroacetyl chloride to form 2-chloro-1-morpholinoethan-1-one. This intermediate is then subjected to a nucleophilic substitution reaction with thioglycolic acid to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution Morpholine Morpholine reaction1 Morpholine->reaction1 ChloroacetylChloride 2-Chloroacetyl Chloride ChloroacetylChloride->reaction1 Intermediate 2-Chloro-1-morpholinoethan-1-one reaction2 Intermediate->reaction2 reaction1->Intermediate Base (e.g., Triethylamine) DCM, 0°C to rt ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->reaction2 FinalProduct This compound reaction2->FinalProduct Base (e.g., NaH) THF, rt

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-chloro-1-morpholinoethan-1-one

  • To a solution of morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0°C, add 2-chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of thioglycolic acid (1.1 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (2.2 eq) portion-wise at 0°C to form the dithiolate.

  • After the evolution of hydrogen gas ceases, add a solution of 2-chloro-1-morpholinoethan-1-one (1.0 eq) in THF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The final product can be purified by recrystallization or column chromatography.

Self-Validating System for Protocol Trustworthiness:
  • Reaction Monitoring: TLC and/or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each step to ensure complete conversion of starting materials.

  • Intermediate and Product Characterization: The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: The final purity of this compound should be determined by High-Performance Liquid Chromatography (HPLC).

Potential Applications and Research Directions

The unique structural features of this compound suggest several promising avenues for research and development. The biological activities of structurally related morpholine derivatives provide a strong basis for these hypotheses.

As a Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable properties such as improved solubility, metabolic stability, and target engagement. The carboxylic acid and thioether functionalities of the title compound offer versatile handles for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic activities.

Potential as an Antifungal Agent

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species.[4] The structural similarity of the title compound suggests that it could be investigated for its potential antifungal properties.

Exploration in Cancer Research

Numerous morpholine-containing compounds have demonstrated significant anticancer activity through various mechanisms. The title compound could be screened for its cytotoxic effects against various cancer cell lines and for its potential to modulate key signaling pathways involved in cancer progression.

Key Experimental Workflows

To explore the potential of this compound, a series of well-defined experimental workflows are necessary.

Analytical Characterization Workflow

A systematic approach to confirm the identity and purity of the synthesized compound is crucial.

Analytical_Workflow Start Synthesized Compound NMR 1H and 13C NMR Spectroscopy Start->NMR Structural Elucidation MS High-Resolution Mass Spectrometry Start->MS Molecular Formula Confirmation HPLC HPLC Purity Analysis Start->HPLC Purity Assessment FTIR FT-IR Spectroscopy Start->FTIR Functional Group Identification Result Confirmed Structure and Purity NMR->Result MS->Result HPLC->Result FTIR->Result

Caption: Workflow for the analytical characterization.

In Vitro Biological Screening Protocol

A general protocol for the initial biological evaluation of the compound is outlined below.

1. Cell Culture:

  • Maintain the desired cancer or microbial cell lines in their appropriate growth media and conditions.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the stock solution to achieve the desired final concentrations for the assay.

3. Cell Viability/Growth Inhibition Assay (e.g., MTT or Resazurin Assay):

  • Seed cells in a 96-well plate at a predetermined density.

  • After allowing the cells to adhere, treat them with various concentrations of the compound.

  • Include appropriate controls (vehicle control, positive control).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., MTT) and incubate.

  • Measure the absorbance or fluorescence to determine cell viability.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Perspectives

This compound is a compound with significant untapped potential. Its unique molecular architecture, combining a morpholine scaffold with a reactive thioacetic acid side chain, makes it a compelling candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. Future research should focus on the validation of the proposed synthetic route, a comprehensive evaluation of its biological activities, and the exploration of its utility as a versatile building block for the creation of novel chemical entities.

References

  • PubChemLite. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).
  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • PubChem. (2-Oxo-morpholin-4-yl)-acetic acid.
  • Golding, B. T., et al. (2006). Judicious application of allyl protecting groups for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor of DNA-dependent protein kinase inhibitors. Organic Letters, 8(26), 5927-5929.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73.
  • Bissbort, S., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1549-1554.
  • Ng, S. W., & Hook, J. M. (2010). 2-(4-Morpholinecarbothioylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1078.
  • Xiao, J., & Charpentier, P. A. (2010). Synthesis of 2-[(ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o503-o505.
  • Molbank. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.

Sources

An In-depth Technical Guide to (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a molecule integrating the privileged morpholine scaffold with a flexible thioacetic acid linker. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from analogous structures to present its chemical identity, a robust proposed synthesis protocol, detailed analytical characterization methods, and an exploration of its potential biological activities and applications. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising chemical entity.

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical and pharmacokinetic properties.[1][2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and contribute to favorable interactions with biological targets.[3] The morpholine heterocycle is a feature of numerous approved drugs and experimental therapeutics, underscoring its versatility and importance in drug design.[1] The unique structural and electronic properties of morpholine-based compounds make them effective against a wide range of diseases, including neurodegenerative disorders and cancer.[4] This guide focuses on a specific morpholine derivative, this compound, which combines the benefits of the morpholine scaffold with a thioether linkage and a carboxylic acid moiety, suggesting a potential for diverse biological activities and applications.

Chemical Identity and Properties

  • Chemical Name: this compound

  • CAS Number: 62770-06-3[5]

  • Molecular Formula: C₈H₁₃NO₄S

  • Molecular Weight: 219.26 g/mol

  • SMILES String: O=C(O)CSCC(=O)N1CCOCC1

Physicochemical Properties (Predicted)

PropertyValueSource
XLogP3-0.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count5PubChem
Topological Polar Surface Area84.6 ŲPubChem

Proposed Synthesis Protocol

A robust and efficient two-step synthesis is proposed for this compound, based on well-established chemical transformations. The synthesis involves the initial preparation of an activated morpholine derivative, followed by a nucleophilic substitution with mercaptoacetic acid.

Step 1: Synthesis of 2-chloro-1-morpholinoethan-1-one (Intermediate 1)

This initial step involves the acylation of morpholine with chloroacetyl chloride. This is a standard and high-yielding reaction for the formation of α-halo amides.[6]

Materials:

  • Morpholine

  • Chloroacetyl chloride[7]

  • Triethylamine (or another suitable base like potassium carbonate)[6][7]

  • Anhydrous diethyl ether (or toluene)[6][7]

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the cooled morpholine solution dropwise, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[6]

  • The formation of triethylamine hydrochloride will be observed as a white precipitate. Filter the reaction mixture to remove the salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethan-1-one as a crude product, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 2: Synthesis of this compound (Final Product)

The final product is synthesized via a nucleophilic substitution reaction where the thiol group of mercaptoacetic acid displaces the chloride from the previously synthesized intermediate.[8][9]

Materials:

  • 2-chloro-1-morpholinoethan-1-one (Intermediate 1)

  • Mercaptoacetic acid (thioglycolic acid)[10]

  • Sodium hydroxide (or another suitable base)

  • Ethanol or a similar polar solvent

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve mercaptoacetic acid (1.0 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1.0 equivalent) in water or ethanol to the mercaptoacetic acid solution to form the sodium thioglycolate salt in situ.

  • To this solution, add a solution of 2-chloro-1-morpholinoethan-1-one (1.0 equivalent) in ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Final Product Morpholine Morpholine Reaction1 Acylation Morpholine->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Base1 Base (e.g., Triethylamine) Base1->Reaction1 Solvent1 Solvent (e.g., Diethyl Ether) Solvent1->Reaction1 Intermediate1 2-chloro-1-morpholinoethan-1-one Reaction2 Nucleophilic Substitution Intermediate1->Reaction2 Reaction1->Intermediate1 MercaptoaceticAcid Mercaptoacetic Acid MercaptoaceticAcid->Reaction2 Base2 Base (e.g., NaOH) Base2->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct BiologicalPotential cluster_moieties Key Structural Moieties cluster_properties Inferred Properties cluster_applications Potential Therapeutic Applications Molecule This compound Morpholine Morpholine Ring Molecule->Morpholine ThioaceticAcid Thioacetic Acid Linker Molecule->ThioaceticAcid Solubility Enhanced Solubility Morpholine->Solubility MetabolicStability Metabolic Stability Morpholine->MetabolicStability BBB Potential BBB Permeability Morpholine->BBB TargetBinding Flexible Target Binding ThioaceticAcid->TargetBinding Anticancer Anticancer Activity Solubility->Anticancer MetabolicStability->Anticancer Neuroprotective Neuroprotective Agents BBB->Neuroprotective TargetBinding->Anticancer AntiInflammatory Anti-inflammatory Agents TargetBinding->AntiInflammatory

Caption: Inferred biological potential based on structural moieties.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, and highlights its potential for biological activity based on the well-established properties of its morpholine core. The proposed protocols and analytical methods are designed to be robust and reproducible, enabling researchers to efficiently synthesize and evaluate this compound. Further studies are warranted to fully elucidate its biological profile and to explore its potential as a lead compound in drug discovery programs.

References

  • Karad, S. C., et al. (2017). Synthesis of morpholine-containing quinoline scaffolds with oxadiazole moiety and their in-vitro antibacterial activity.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-391.
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  • Shangguan, N., et al. (2003). The reaction of thio acids with azides: a new mechanism and new synthetic applications. Journal of the American Chemical Society, 125(26), 7754-7755.
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  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

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A Technical Guide to the Three-Dimensional Structure Elucidation of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] Its inclusion in drug candidates often enhances solubility, metabolic stability, and target affinity.[1][3] (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid represents a scaffold incorporating this privileged structure. A comprehensive understanding of its three-dimensional (3D) conformation is paramount for predicting its interaction with biological targets and for guiding future structure-activity relationship (SAR) studies. As of the current date, a definitive, experimentally determined 3D structure for this compound has not been deposited in public crystallographic databases. This guide, therefore, serves as a complete technical protocol, outlining the requisite experimental and computational methodologies to determine the 3D structure of this compound with high fidelity.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a "privileged structure" in drug discovery.[1] Its unique properties, including a pKa of approximately 8.4-8.5, allow it to be protonated at physiological pH, which can enhance aqueous solubility and facilitate key interactions with biological targets.[3][4][5] The morpholine ring is conformationally flexible, typically adopting a stable chair conformation, and can act as a hydrogen bond acceptor (via its oxygen atom) or as a scaffold to orient other functional groups.[3][6] These attributes have led to its incorporation into a wide array of approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid.[2][7]

Determining the precise 3D geometry of any morpholine-containing compound, such as this compound, is therefore a critical step in its development. The spatial arrangement of its atoms dictates its potential binding modes, intermolecular interactions, and overall pharmacological profile. This guide presents a dual-pronged approach, combining the definitive experimental method of Single-Crystal X-ray Crystallography (SCXRD) with the powerful predictive capabilities of Density Functional Theory (DFT) to achieve a holistic understanding of the molecule's structure.

Compound Profile
PropertyValueSource
Chemical Name This compound[8][9][10]
CAS Number 62770-06-3[8][9][10]
Molecular Formula C₈H₁₃NO₄S[8][11]
Molecular Weight 219.26 g/mol [8][10]
SMILES O=C(O)CSCC(N1CCOCC1)=O[8]

Part 1: Experimental Structure Determination by Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the gold-standard technique for unambiguously determining the 3D structure of small molecules in the solid state.[12] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions (crystal packing). The overall workflow is a multi-stage process from sample preparation to final structure validation.

scxrd_workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis High-Purity Synthesis Purification Purification Synthesis->Purification ≥99% purity Crystallization Crystallization Purification->Crystallization Screening Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Direct Methods Refinement Structure Refinement Solution->Refinement Least-Squares Validation Validation & Deposition Refinement->Validation CIF File

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol: SCXRD

1. Sample Preparation and Crystallization:

  • Causality: The success of SCXRD is entirely dependent on the quality of the crystal. A single, well-ordered crystal, free from significant defects, is required.[12] Purity of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, causing disorder.

  • Protocol:

    • Purification: Synthesize or procure this compound and ensure its purity is ≥99%, verified by NMR and LC-MS.

    • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes). The ideal solvent is one in which the compound is moderately soluble.[13]

    • Crystallization Techniques:

      • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free location.[13][14]

      • Vapor Diffusion: This is highly effective for small quantities.[15] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) inside a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.[15][16] Common solvent/anti-solvent pairs include Dichloromethane/Hexane, Methanol/Diethyl Ether, and Acetone/Water.

      • Slow Cooling: Prepare a saturated solution at a slightly elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[16][17]

2. Crystal Selection and Data Collection:

  • Causality: A single crystal of adequate size (typically 0.1 - 0.3 mm in all dimensions) must be selected for analysis.[14] Data is often collected at low temperatures (around 100 K) to minimize the thermal vibration of atoms, which results in higher resolution data and reduces radiation damage to the crystal.

  • Protocol:

    • Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.

    • Diffractometer Setup: Place the mounted crystal on the goniometer head of a modern X-ray diffractometer equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.

    • Data Collection: Flash-cool the crystal in a stream of cold nitrogen gas (100 K). A data collection strategy is then executed, where the crystal is rotated in the X-ray beam while a series of diffraction images are recorded at different orientations to ensure a complete and redundant dataset.[18]

3. Structure Solution and Refinement:

  • Causality: The diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it. The "phase problem"—where the phases of the diffracted X-rays are lost during measurement—is the central challenge. For small molecules, this is routinely solved using "direct methods," which are statistical methods based on the diffraction intensities alone. The resulting atomic model is then refined to best fit the experimental data.

  • Protocol:

    • Data Processing: Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their intensities. The software will also determine the unit cell parameters and space group.[19]

    • Structure Solution: Employ a structure solution program like SHELXT to solve the phase problem using intrinsic phasing (a modern form of direct methods). This will generate an initial electron density map and a preliminary atomic model.

    • Structure Refinement: Use a refinement program like SHELXL for full-matrix least-squares refinement.[20] This iterative process involves:

      • Assigning atom types (C, N, O, S) to the electron density peaks.

      • Refining atomic positions and anisotropic displacement parameters (which model thermal motion).

      • Locating hydrogen atoms from the difference electron density map or placing them in calculated positions.

      • The refinement is complete when the model converges, indicated by low crystallographic R-factors (R1 < 5% is considered excellent for small molecules).

Part 2: Computational 3D Modeling by Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[21] For small molecules, it offers an excellent balance of computational cost and accuracy for predicting geometries, conformational preferences, and energies.[22] This is particularly valuable for a flexible molecule like this compound, as it allows for the exploration of its entire conformational space in a simulated environment.

dft_workflow cluster_0 Setup cluster_1 Calculation cluster_2 Analysis Input Generate Initial 3D Structure ConfSearch Conformational Search Input->ConfSearch MMFF/UFF Optimization Geometry Optimization ConfSearch->Optimization Select low-energy conformers Frequency Frequency Analysis Optimization->Frequency DFT Level Energy Identify Lowest Energy Conformer Frequency->Energy Confirm minima Validation Compare with Experimental Data Energy->Validation

Caption: Workflow for DFT-based Conformational Analysis.

Detailed Computational Protocol: DFT

1. Initial Structure and Conformational Search:

  • Causality: The molecule has several rotatable bonds (e.g., C-S, C-C, C-N), leading to numerous possible conformations. A thorough search is necessary to identify all low-energy structures that might be biologically relevant or present in the crystal lattice. Starting with a low-cost molecular mechanics force field is an efficient way to explore this vast conformational space.

  • Protocol:

    • Generate a 3D structure from the SMILES string using software like Avogadro or ChemDraw.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Cluster the resulting conformers by geometry and select all unique conformers within a reasonable energy window (e.g., 10-15 kJ/mol) of the global minimum for further analysis.

2. DFT Geometry Optimization:

  • Causality: The geometries obtained from molecular mechanics are approximate. DFT is used to perform a high-accuracy optimization to find the precise minimum-energy structure for each conformer. The choice of functional and basis set is critical for accuracy. For sulfur-containing compounds, basis sets with polarization and diffuse functions are essential for correctly describing the electron distribution.[23][24]

  • Protocol:

    • For each selected conformer, perform a geometry optimization using a DFT software package (e.g., Gaussian, ORCA).

    • Select a Functional: A hybrid functional like B3LYP is a robust choice, or a more modern, dispersion-corrected functional like ωB97X-D or r²SCAN-3c can provide higher accuracy.[25][26][27]

    • Select a Basis Set: A Pople-style basis set like 6-311+G(d,p) is a good starting point. For higher accuracy, a correlation-consistent basis set such as aug-cc-pVTZ is recommended, especially noting the inclusion of diffuse functions ('aug') for lone pairs and polarization functions ('p', 'd') for bonding flexibility.[23][28]

    • Include a Solvation Model: To simulate a more realistic environment than the gas phase, use an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model, specifying water as the solvent.[25]

3. Frequency Analysis and Validation:

  • Causality: A true minimum on the potential energy surface must have all real (positive) vibrational frequencies. An imaginary frequency indicates a transition state, not a stable conformer. This calculation is a mandatory check on the validity of the optimized geometry.[29]

  • Protocol:

    • Perform a frequency calculation at the same level of theory (functional/basis set/solvation model) as the final geometry optimization.

    • Confirm that there are no imaginary frequencies for each optimized conformer.

    • The output will also provide the zero-point vibrational energies and thermal corrections, allowing for the calculation of Gibbs free energies to rank the relative stability of the conformers at a given temperature.

Part 3: Data Synthesis and Validation

The ultimate goal is to create a self-validating system where the experimental and computational results corroborate each other. The lowest-energy conformer predicted by DFT should be compared with the molecular structure observed in the crystal lattice from SCXRD.

  • Direct Comparison: An overlay of the DFT-optimized structure and the X-ray structure will reveal similarities and differences. Bond lengths and angles should be in close agreement.

  • Interpreting Differences: Minor discrepancies are expected. The DFT calculation typically models an isolated molecule in a solvent continuum, while the X-ray structure is of a molecule in a packed, solid-state environment. Differences in torsion angles may arise due to intermolecular forces (e.g., hydrogen bonding, van der Waals interactions) in the crystal that are not present in the computational model. These differences themselves provide valuable insight into crystal packing effects.

  • Final Validation: The validated and refined crystal structure should be prepared in the Crystallographic Information File (CIF) format and deposited in the Cambridge Structural Database (CSD) to make it accessible to the scientific community.

By following this comprehensive guide, researchers can confidently determine the definitive 3D structure of this compound, providing a critical foundation for future drug design and development efforts.

References

  • Baskin, K. E., & Zorn, J. A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Patil, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 219-233. [Link]
  • Sharma, D., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-584. [Link]
  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-584. [Link]
  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory.
  • Grimme, S., et al. (2022).
  • Jorge, F. E., & de Macedo, L. G. M. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
  • Jorge, F. E., & de Macedo, L. G. M. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 559-584. [Link]
  • PubChem. (n.d.). (2-Oxo-morpholin-4-yl)-acetic acid.
  • ResearchGate. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. [Link]
  • Jones, P. G. (2018). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2435. [Link]
  • CCP4 Wiki. (n.d.). Solve a small-molecule structure.
  • PubChem. (n.d.). Morpholine.
  • ResearchGate. (2017). What is a good basis set for organosulfur compounds, including disulfides?[Link]
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Rigaku. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23, 8282-8288. [Link]
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Wikipedia. (n.d.). Morpholine.
  • Coles, S. J. (2024). How to grow crystals for X-ray crystallography.
  • Berndt, C. E., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1017-1022. [Link]
  • ORCA Input Library. (n.d.). Geometry optimizations.
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  • Zhang, Y., et al. (2024).
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  • PubChemLite. (n.d.). 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid.

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An In-Depth Technical Guide to (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: Navigating a Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, biological activity, and mechanism of action of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. This guide is therefore structured to provide a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential biological significance inferred from the known activities of its structural motifs. All information should be approached with the understanding that it represents a theoretical framework in the absence of dedicated experimental studies.

Introduction: Unveiling a Molecule of Potential Interest

This compound, also known by its alternative name 2-((2-morpholino-2-oxoethyl)thio)acetic acid, is a small organic molecule that has appeared in chemical supplier catalogs and compound databases. Its structure, featuring a morpholine amide, a thioether linkage, and a carboxylic acid, suggests a potential for diverse chemical interactions and biological activities. The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, known to impart favorable properties such as aqueous solubility and metabolic stability to drug candidates.[1] The thioacetic acid moiety is also found in various biologically active compounds.

This guide aims to provide a foundational understanding of this molecule, acknowledging the current scarcity of direct research. We will delve into its chemical characteristics, propose a logical synthetic pathway, and discuss potential avenues for future research into its biological functions.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is fundamental to any research and development endeavor. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 62770-06-3,
Molecular Formula C₈H₁₃NO₄S
Molecular Weight 219.26 g/mol
IUPAC Name 2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]acetic acid

Proposed Synthesis Pathway

While no specific literature detailing the synthesis of this compound has been identified, a plausible and efficient two-step synthetic route can be proposed based on well-established organic chemistry reactions. The proposed pathway involves the initial synthesis of an activated morpholine derivative, followed by a nucleophilic substitution reaction with thioglycolic acid.

Step 1: Synthesis of 4-(2-Chloroacetyl)morpholine (Intermediate)

The first step involves the acylation of morpholine with chloroacetyl chloride. This is a standard method for the formation of α-halo amides.

Reaction:

Synthesis_of_4_2_Chloroacetyl_morpholine cluster_reactants Reactants cluster_products Product Morpholine Morpholine Intermediate 4-(2-Chloroacetyl)morpholine Morpholine->Intermediate + Chloroacetyl Chloride (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl Chloride Final_Product_Synthesis cluster_reactants Reactants cluster_products Product Intermediate 4-(2-Chloroacetyl)morpholine Final_Product This compound Intermediate->Final_Product + Thioglycolic Acid (Base, Solvent) Thioglycolic_Acid Thioglycolic Acid

Caption: Proposed synthesis of the final product via nucleophilic substitution.

Proposed Protocol:

  • Materials: 4-(2-Chloroacetyl)morpholine, Thioglycolic acid, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a suitable solvent (e.g., ethanol or DMF).

  • Procedure:

    • Dissolve 4-(2-chloroacetyl)morpholine in a suitable solvent.

    • In a separate flask, dissolve thioglycolic acid and a stoichiometric amount of base in the same solvent.

    • Add the solution of the deprotonated thioglycolic acid to the solution of 4-(2-chloroacetyl)morpholine and stir the reaction mixture, possibly with gentle heating.

    • Monitor the reaction progress using a suitable technique (e.g., TLC).

    • Upon completion, the reaction mixture can be acidified to protonate the carboxylic acid.

    • The product can then be extracted into an organic solvent, washed, dried, and purified, for example, by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the thiol group of thioglycolic acid, forming a more nucleophilic thiolate anion.

  • Solvent: The choice of solvent will depend on the solubility of the reactants and the desired reaction temperature.

Potential Biological Activities and Therapeutic Applications: An Extrapolation

In the absence of direct biological data for this compound, we can infer potential areas of interest based on the known activities of its constituent moieties.

  • The Morpholine Scaffold: Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The morpholine ring can improve the pharmacokinetic properties of a molecule, enhancing its "drug-likeness".

  • The Thioether and Carboxylic Acid Groups: The thioether linkage can be involved in interactions with biological targets, and in some cases, can be metabolized. The carboxylic acid group provides a handle for salt formation, improving solubility, and can participate in hydrogen bonding interactions with biological macromolecules.

Given these features, this compound could be a candidate for screening in various therapeutic areas, including:

  • Oncology: As a potential scaffold for the development of novel anticancer agents.

  • Inflammation: For its potential to modulate inflammatory pathways.

  • Infectious Diseases: As a starting point for the synthesis of new antibacterial or antifungal compounds.

It is crucial to emphasize that these are speculative applications based on chemical structure and require rigorous experimental validation.

Future Directions and Conclusion

The current body of knowledge on this compound is sparse. This technical guide has provided a foundational overview of its chemical properties and a plausible synthetic route. The primary purpose of this document is to stimulate further research into this intriguing molecule.

Key future research directions should include:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).

  • In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify any potential therapeutic activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies will be necessary to elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would be crucial to optimize any observed activity.

References

  • PubChem Compound Summary for CID 133547, this compound.
  • Iqbal, J., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. BMC Chemistry, 18(1), 2. [Link]

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An In-Depth Technical Guide to the Therapeutic Potential of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is a novel synthetic compound integrating three key chemical moieties: a morpholine ring, a thioether linkage, and a carboxymethyl group. While direct pharmacological studies on this specific molecule are not yet available in the public domain, a comprehensive analysis of its structural components suggests a significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This guide synthesizes the current understanding of the bioactivity of its constituent parts to build a robust hypothesis for its mechanism of action, focusing on the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Detailed experimental protocols are provided to facilitate the investigation of this compound's efficacy and mechanism, alongside a discussion of its potential advantages in drug development.

Introduction: A Molecule of Rational Design

The structure of this compound is a deliberate amalgamation of functional groups with well-documented roles in medicinal chemistry. This rational design approach allows for the prediction of its pharmacological profile and the formulation of a targeted research and development strategy.

  • The Morpholine Moiety: A Privileged Scaffold The morpholine ring is a heterocyclic amine widely recognized as a "privileged structure" in drug discovery. Its presence in numerous approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility, metabolic stability, and oral bioavailability.[1][2] Furthermore, the morpholine ring is a key pharmacophore in a variety of enzyme inhibitors, including the PI3K inhibitor family.[3]

  • The Thioether Linkage: A Covalent Modulator Thioether-containing compounds are known to exhibit a range of biological activities, including anticancer and antioxidant effects.[4][5][6] The sulfur atom can engage in important interactions with biological targets, including covalent bonding with cysteine residues in enzyme active sites. This potential for covalent modification can lead to potent and sustained inhibition.[7]

  • The Carboxymethyl Group: A Modulator of Solubility and Interactions The carboxymethyl group is a versatile functional group that can significantly impact a molecule's properties. It can enhance aqueous solubility, a crucial factor for drug delivery, and can also participate in hydrogen bonding and electrostatic interactions with target proteins, thereby influencing binding affinity and selectivity.[8][9]

A Plausible Therapeutic Hypothesis: Inhibition of the PI3K/Akt/mTOR Pathway

Based on the strong precedent of morpholine-containing compounds as PI3K inhibitors, we hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and inflammatory diseases.[3]

The proposed mechanism of action involves the morpholine ring interacting with the ATP-binding pocket of the PI3K enzyme, a common binding mode for this class of inhibitors.[3] The thioether linkage could further enhance potency through interactions with nearby residues, potentially leading to irreversible inhibition. The carboxymethyl group may contribute to binding affinity and selectivity, as well as improve the overall druglike properties of the compound.

Below is a diagram illustrating the proposed mechanism of action:

PI3K_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Compound_X (2-Morpholin-4-yl-2-oxo -ethylsulfanyl)-acetic acid Compound_X->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Potential Therapeutic Applications

The hypothesized inhibition of the PI3K/Akt/mTOR pathway suggests that this compound could be a valuable therapeutic agent in several disease areas:

Therapeutic AreaRationale
Oncology The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for cancer therapy.[3] An inhibitor of this pathway could be effective against a wide range of solid and hematological malignancies.
Inflammatory Diseases This pathway plays a crucial role in the activation and function of immune cells. Its inhibition has shown promise in preclinical models of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neurodegenerative Diseases Dysregulation of the PI3K/Akt/mTOR pathway has been implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10][11] Modulating this pathway could offer a neuroprotective therapeutic strategy.

Experimental Protocols for Validation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a starting point for these investigations.

In Vitro PI3K Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on PI3K enzyme activity.

Materials:

  • Recombinant human PI3K enzyme (isoform-specific, e.g., PI3Kα, β, δ, γ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate), radiolabeled or with a detection-compatible modification

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Wortmannin or a known PI3K inhibitor)

  • 96-well plates

  • Detection system (e.g., scintillation counter for radiolabeled ATP, or luminescence/fluorescence plate reader)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer.

  • Add the test compound or control to the appropriate wells.

  • Add the PI3K enzyme to all wells except the negative control.

  • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.

  • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detect the amount of phosphorylated PIP₂ (PIP₃) produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay will assess the effect of the compound on the growth of cancer cells.

Materials:

  • Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Positive control (e.g., a known cytotoxic agent)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or controls.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of PI3K Pathway Phosphorylation

This assay will confirm the on-target effect of the compound in a cellular context.

Materials:

  • Cancer cell line treated with this compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6), and total S6.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with secondary antibodies.

  • Add the chemiluminescent substrate and capture the image.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and S6.

Below is a diagram illustrating the experimental workflow:

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assay In Vitro Kinase Assay (PI3K Inhibition) Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay Mechanism_Validation Mechanism Validation (Western Blot for p-Akt) Cell_Based_Assay->Mechanism_Validation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Validation->In_Vivo_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

Caption: A typical preclinical experimental workflow.

Future Directions and Conclusion

This compound represents a promising starting point for the development of a new class of therapeutic agents. The logical combination of a morpholine scaffold, a thioether linkage, and a carboxymethyl group provides a strong rationale for its investigation as a PI3K inhibitor. The experimental protocols outlined in this guide offer a clear path for validating this hypothesis and exploring its potential in oncology, inflammatory diseases, and neurodegeneration. Further derivatization and structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic profile, ultimately paving the way for preclinical and clinical development.

References

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137333.
  • Sartore, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2719-2736.
  • Dyrkheeva, N. S., et al. (2022). New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. Molecules, 27(15), 4983.
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  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-17.
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  • Sun, X. B., et al. (2010). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 290-295.
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  • Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Sun, X. B., et al. (2010). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 290-295.
  • Singh, G., et al. (2018). Representative thioether-containing drugs and bioactive compounds. Asian Journal of Organic Chemistry, 7(9), 1696-1725.
  • Sun, X. B., et al. (2009). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 290-295.
  • Singh, A. P., et al. (2023). Carboxymethylated Gums and Derivatization: Strategies and Significance in Drug Delivery and Tissue Engineering. Polymers, 15(10), 2383.
  • Han, I., et al. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219.
  • Buck, A., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of Medicinal Chemistry, 54(21), 7679-7687.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Pharmaceutical Excipients: A Deep Dive into Carboxymethyl Cellulose Sodium.
  • Head, K. (2024). Sodium Carboxymethyl Cellulose is used as a pharmaceutical excipient. LinkedIn.
  • Valerio, R. B., et al. (2019). Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. Toxins, 11(11), 633.
  • Sino-CMC. (2024). The Application of Carboxymethyl Cellulose in the Pharmaceutical Industry.
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  • Al-Ghanim, A. M. (2024). Carboxymethyl cellulose: properties and biological uses. ResearchGate.
  • Pettignano, A., et al. (2019). Carboxyl-functionalized derivatives of carboxymethyl cellulose: towards advanced biomedical applications. Cellulose, 26(13-14), 7483-7507.
  • Naz, S., et al. (2021). Recent Developments of Carboxymethyl Cellulose. Polymers, 13(13), 2081.
  • Kima Chemical Co., Ltd. (n.d.). Functional Properties of CMC (Carboxymethyl Cellulose).
  • Roy, S., & Rhim, J. W. (2021). Biopolymer-Based Active and Intelligent Food Packaging: Recent Advances in Materials, Technologies, and Applications. Polymers, 13(19), 3323.

Sources

Whitepaper: (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid - A Prospective Kinase Inhibitor for Modulating the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive framework for the investigation of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid as a novel enzyme inhibitor. Lacking prior characterization in scientific literature, this compound's potential is inferred from its distinct structural motifs: a morpholine ring, a carboxamide linker, and a thioglycolic acid moiety. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) family.[1][2] This document outlines a prospective research plan, beginning with a proposed chemical synthesis and proceeding to a multi-stage validation workflow. This workflow integrates in silico molecular modeling with in vitro enzymatic and kinetic assays to rigorously characterize the compound's inhibitory potential and mechanism of action against PI3Kα, a key enzyme in the frequently dysregulated PI3K/Akt/mTOR signaling pathway.[3][4]

Introduction: Rationale for Investigation

The search for novel, selective, and potent enzyme inhibitors remains a cornerstone of modern drug discovery. The compound this compound presents a compelling, albeit unexplored, chemical architecture. Its structure incorporates three key pharmacophoric elements that suggest a strong potential for bioactivity, particularly as an enzyme inhibitor.

  • The Morpholine Ring: This heterocycle is a highly valued scaffold in drug design due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Crucially, the morpholine moiety is an integral component of numerous approved and experimental drugs, especially kinase inhibitors where it often forms key hydrogen bonds within the ATP-binding pocket of the target enzyme.[1][5][6] Its presence in inhibitors of the PI3K/Akt/mTOR pathway is particularly well-documented.[6][7]

  • The Carboxamide Group: Carboxamide derivatives are ubiquitous in medicinal chemistry and are known to act as potent enzyme inhibitors against a wide range of targets, including succinate dehydrogenase, cyclooxygenases (COX), and various amidases.[8][9][10][11] The amide bond can serve as a rigid linker and a hydrogen bond donor/acceptor, contributing significantly to binding affinity and specificity.

  • The Thioether and Carboxylic Acid Moiety: The thioether linkage provides structural flexibility, while the terminal carboxylic acid group offers a strong potential for ionic interactions or hydrogen bonding with basic residues (e.g., lysine, arginine) in an enzyme's active site. Thioglycolic acid derivatives themselves have been explored in drug design for various applications.[12][13]

Given these features, we hypothesize that this compound is a candidate for inhibiting enzymes where these interactions are paramount, leading us to select the PI3K family as a primary investigative target.

Proposed Target and Mechanism of Action

Primary Target: Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[3][14] Its frequent overactivation in various cancers and inflammatory diseases makes it a high-value therapeutic target.[4][15] The PI3K enzyme family, particularly the Class I isoform PI3Kα, is often mutated or amplified in human tumors.

The rationale for targeting PI3K is based on the established success of morpholine-containing inhibitors. For instance, the crystal structure of mTOR, a related kinase, in complex with the dual PI3K/mTOR inhibitor PI-103 reveals that the morpholine oxygen accepts a hydrogen bond from a key valine residue in the hinge region of the ATP-binding site.[6][7] We propose that this compound could adopt a similar binding mode, with its morpholine ring interacting with the hinge region, while the carboxamide and terminal carboxylate engage with other residues in the active site to confer potency and selectivity.

The PI3K/Akt/mTOR Signaling Pathway

Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage abrogates the recruitment and activation of downstream effectors like Akt and mTOR, ultimately leading to reduced cell proliferation and survival.[3][4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor (2-Morpholin-4-yl-2-oxo -ethylsulfanyl)-acetic acid Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition.

Proposed Synthesis

A plausible and efficient two-step synthesis is proposed, starting from commercially available reagents. This approach involves a standard amidation followed by a nucleophilic substitution to form the thioether linkage.

Synthesis_Pathway cluster_0 cluster_1 Morpholine Morpholine Intermediate 4-(2-Chloroacetyl) morpholine Morpholine->Intermediate Step 1: Amidation Chloroacetyl 2-Chloroacetyl chloride Chloroacetyl->Intermediate Product (2-Morpholin-4-yl-2-oxo -ethylsulfanyl)-acetic acid Intermediate->Product Step 2: Thioether Formation (SN2) TGA Thioglycolic acid TGA->Product Base1 Base (e.g., Et3N) Solvent (e.g., DCM) r1 Base1->r1 Base2 Base (e.g., NaH) Solvent (e.g., THF) r2 Base2->r2 Experimental_Workflow Start Compound Synthesis & Characterization Docking Phase 1: In Silico Screening Molecular Docking vs. PI3Kα Start->Docking IC50 Phase 2: In Vitro Potency Enzymatic Assay (IC50) Docking->IC50 Hypothesis Generation Kinetics Phase 3: Mechanism of Action Enzyme Kinetic Studies IC50->Kinetics Potency Confirmed End Lead Candidate Profile (Potency & MOA) Kinetics->End

Sources

Whitepaper: A Technical Guide to the Strategic Role of the Thioether Linkage in (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thioether linkage, a common motif in medicinal chemistry, is far more than a simple structural spacer. Its unique electronic and metabolic properties can profoundly influence a molecule's stability, pharmacokinetic profile, and target engagement. This technical guide provides an in-depth analysis of the multifaceted role of the thioether linkage within the model compound, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. We will dissect the linkage's impact on physicochemical properties, its susceptibility to metabolic transformation, and its overall contribution to the molecule's disposition in a biological system. This whitepaper establishes a comprehensive framework for investigation, complete with detailed experimental protocols and strategic considerations, empowering researchers to rationally design and evaluate molecules where this critical functional group is present.

Introduction: Deconstructing the Core Moiety

In modern drug discovery, the optimization of a lead compound is a complex process of balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Every functional group can be a critical determinant of success. The compound this compound presents three key structural domains: a terminal carboxylic acid, a central thioether linkage, and a morpholine-acetamide cap. While each component contributes to the molecule's overall profile, the thioether sulfur atom is a pivotal nexus of chemical and biological activity.

Thioether linkages are integral to a wide array of pharmaceuticals and drug conjugates.[1][2] They are often employed as stable linkers in peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), valued for their resistance to cleavage compared to functionalities like disulfides or esters.[3][4][5] However, their stability is conditional; the sulfur atom is a known "soft spot" for oxidative metabolism, a characteristic that can be either a liability leading to rapid clearance or a strategic advantage for prodrug design.[6][7]

This guide will explore the thioether linkage in our model compound through three critical lenses:

  • Structural and Physicochemical Influence: How does the thioether bond define the molecule's shape, size, and properties like lipophilicity?

  • Metabolic Fate: What are the primary metabolic pathways, and how can they be quantitatively assessed?

  • Strategic Design: How can understanding the thioether's role inform the rational design of analogues with improved properties?

To begin, let's visualize the molecule's architecture.

cluster_0 Molecular Structure of this compound mol node_acetic_acid Carboxylic Acid Moiety (Hydrophilic, Anionic) p1 node_thioether Thioether Linkage (Metabolic Hotspot, Spacer) p2 node_morpholine Morpholine-Acetamide Cap (Polarity, Solubilizing Group) p3

Caption: Key functional domains of the target molecule.

Physicochemical and Structural Implications

The replacement of a methylene group (-CH₂-) or an ether oxygen (-O-) with a thioether sulfur (-S-) is a common bioisosteric strategy used to modulate a compound's properties.[8][9][10] The thioether linkage in our model compound imparts several distinct characteristics compared to its analogues.

  • Bond Geometry and Flexibility: The C-S bond is longer than a C-O or C-C bond, and the C-S-C bond angle is more acute (~100°) than the C-O-C ether angle (~110°). This alteration in geometry can significantly change the conformational possibilities of the molecule, potentially impacting its ability to bind to a biological target.

  • Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen.[11] Consequently, a thioether is generally more lipophilic than its corresponding ether. This can enhance membrane permeability and volume of distribution but may also increase non-specific binding and susceptibility to metabolism by lipophilic-favoring enzymes like cytochrome P450s.

  • Hydrogen Bonding: Unlike an ether oxygen, the thioether sulfur is a very weak hydrogen bond acceptor. If interaction with a target protein involves a critical hydrogen bond at this position, the thioether-containing molecule would exhibit significantly lower affinity.

The Thioether Linkage as a Metabolic Soft Spot

The primary metabolic fate of thioethers involves oxidation of the sulfur atom.[6] This process is typically mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) and proceeds in two steps.

  • Oxidation to Sulfoxide: The thioether is first oxidized to a more polar sulfoxide (R-S(O)-R'). This is often a rapid conversion.[7]

  • Oxidation to Sulfone: The sulfoxide can be further oxidized to an even more polar sulfone (R-S(O)₂-R'). This second oxidation step is typically slower.[7]

This metabolic cascade dramatically increases the polarity of the molecule, facilitating its renal excretion. For drug developers, the rate of this oxidation is a critical parameter determining the compound's metabolic stability and, consequently, its half-life and oral bioavailability.

cluster_polarity Increasing Polarity & Water Solubility parent (Thioether) R-S-R' sulfoxide (Sulfoxide) R-S(O)-R' parent->sulfoxide  CYPs/FMOs  (+ Oxygen) sulfone (Sulfone) R-S(O)2-R' sulfoxide->sulfone  CYPs/FMOs  (+ Oxygen)

Caption: Primary metabolic pathway for thioether oxidation.

A Proposed Research Workflow: Elucidating the Thioether's Role

To move from theoretical consideration to empirical data, a structured experimental plan is required. The following workflow provides a robust strategy to define the precise role of the thioether linkage in this compound. This approach is designed to be self-validating by including a key comparator: the oxygen-ether analogue.

start Start: Define Objectives synthesis Step 1: Synthesis Synthesize Thioether parent Synthesize Ether analogue start->synthesis physchem Step 2: Physicochemical Profiling LogP/LogD, pKa, Solubility synthesis->physchem metabolism Step 3: In Vitro ADME Metabolic Stability (Microsomes) Metabolite Identification (LC-MS) physchem->metabolism analysis Step 4: Data Analysis & Comparison Compare Thioether vs. Ether data metabolism->analysis conclusion Conclusion: Define Role of Linkage Impact on Stability, PK, etc. analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Protocol 1: Synthesis of Thioether and Ether Analogues

Causality: To isolate the contribution of the sulfur atom, a direct comparison to its ether analogue is essential. This allows us to attribute differences in metabolic stability or physical properties directly to the heteroatom in the linker. The proposed synthesis follows a standard Sₙ2 displacement, a robust and widely used method for forming thioethers and ethers.[11][12]

Methodology (Thioether Compound):

  • Reagents: 2-Mercaptoacetic acid, 4-(2-chloroacetyl)morpholine, Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

  • Step 1: To a solution of 2-mercaptoacetic acid (1.0 eq) in ACN, add K₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes to form the thiolate salt.

  • Step 2: Add 4-(2-chloroacetyl)morpholine (1.1 eq) to the reaction mixture.

  • Step 3: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by LC-MS for the disappearance of starting material.

  • Step 4: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Step 5: Purify the crude product via reverse-phase HPLC to yield the final compound, this compound. Confirm structure by ¹H-NMR and HRMS.

Methodology (Ether Analogue):

  • Follow the same procedure, substituting 2-mercaptoacetic acid with 2-hydroxyacetic acid (glycolic acid).

Protocol 2: In Vitro Metabolic Stability Assessment

Causality: This assay directly measures the rate of metabolism of a compound in a controlled system mimicking the liver, the primary site of drug metabolism. By incubating the compounds with liver microsomes (which contain CYP and FMO enzymes) and a necessary cofactor (NADPH), we can quantify the compound's intrinsic clearance. Comparing the half-lives of the thioether and ether analogues will provide a quantitative measure of the thioether's metabolic liability.

Methodology:

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate Buffer (pH 7.4), Thioether and Ether compounds (10 mM DMSO stocks), Verapamil (positive control), LC-MS/MS system.

  • Step 1 (Preparation): Prepare a master mix in phosphate buffer containing HLM (final concentration 0.5 mg/mL). Pre-warm at 37°C for 10 minutes.

  • Step 2 (Initiation): In separate wells of a 96-well plate, add the test compound to the master mix to achieve a final concentration of 1 µM. Immediately add pre-warmed NADPH regenerating solution to initiate the reaction. A parallel incubation without NADPH serves as a negative control.

  • Step 3 (Time Points): At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

  • Step 4 (Analysis): Centrifuge the plates to precipitate protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by monitoring its specific mass transition.

  • Step 5 (Calculation): Plot the natural log of the percent remaining parent compound versus time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation and Interpretation

The data from these experiments should be summarized for clear comparison.

CompoundLinkage TypeCalculated LogPIn Vitro t½ (HLM, min)Primary Metabolites Observed
Test Compound Thioether (-S-)[Predicted Value][Experimental Value]M+16 (Sulfoxide), M+32 (Sulfone)
Analogue Ether (-O-)[Predicted Value][Experimental Value][e.g., N-dealkylation, hydroxylation]
Verapamil N/A (Control)2.7~25N-dealkylation products

Interpretation:

  • A significantly shorter t½ for the thioether compound compared to the ether analogue would strongly indicate that the thioether linkage is a primary site of metabolic breakdown.[7]

  • A higher LogP for the thioether would be consistent with established principles and could correlate with its increased metabolic turnover.

Conclusion and Strategic Outlook

The thioether linkage in this compound is a critical determinant of its molecular properties and biological fate. It is not merely a passive linker but an active participant that governs conformation, influences lipophilicity, and provides a clear handle for metabolic oxidation.

Our analysis and proposed workflow demonstrate that a comprehensive understanding of this moiety is achievable through systematic, comparative studies. For drug development professionals, this knowledge is paramount. If metabolic stability is poor due to rapid thioether oxidation, strategies such as introducing steric hindrance near the sulfur atom or exploring bioisosteric replacements (e.g., replacing the thioether with a more stable linker) can be pursued.[8][10] Conversely, if the resulting polar sulfoxide or sulfone metabolites are found to be non-toxic and rapidly cleared, the thioether's role as a metabolic "soft spot" might be deemed acceptable or even beneficial for ensuring efficient drug clearance.

Ultimately, by treating the thioether linkage as a strategic design element rather than a simple connector, scientists can more effectively engineer molecules with optimized therapeutic profiles.

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  • Buy 2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid. Smolecule. [URL: https://www.smolecule.com/2-4-dipropylsulfamoyl-morpholin-2-yl-acetic-acid-cas-191554-52-4.html]
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/md/c3md00114a]
  • This compound. Matrix Scientific. [URL: https://www.
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An In-Depth Technical Guide on (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Review of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: Discovery, History, and Synthesis

Executive Summary

This technical guide addresses the chemical compound this compound. An exhaustive search of public scientific databases, patent libraries, and academic literature was conducted to compile a comprehensive overview of its discovery, history, synthesis, and biological activities. The investigation confirms the compound's chemical identity but reveals a significant absence of published research or patents specifically detailing its origin, development, or application. This document outlines the known information and highlights the current void in the scientific record for this specific molecule.

Chemical Identity and Properties

This compound is a known chemical entity with the following identifiers:

PropertyValueSource
Molecular Formula C₈H₁₃NO₄S[1]
Molecular Weight 219.26 g/mol
CAS Number 62770-06-3[2][3]
Canonical SMILES C1COCCN1C(=O)CSCC(=O)O[1]
InChIKey ULQYCYTYVTVVBO-UHFFFAOYSA-N[1]

The structure consists of a morpholine ring connected to an acetamide group, which in turn is linked via a thioether bond to an acetic acid moiety.

Review of Discovery and Historical Context

Despite extensive searches across multiple databases and archives, there is no publicly available information regarding the discovery or historical development of this compound. Chemical databases list the compound, indicating it has been synthesized and registered. However, the initial context for its creation, the researchers or institutions involved, and the scientific objectives that led to its synthesis are not documented in accessible literature. The PubChem database entry for this compound explicitly states, "No literature data available for this compound" and "No patent data available for this compound"[1].

Synthesis and Methodologies

While general methods for the synthesis of morpholine derivatives are well-documented, a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature. A plausible synthetic route can be hypothesized based on standard organic chemistry principles, likely involving the reaction of a haloacetylmorpholine with a mercaptoacetic acid derivative.

Hypothetical Synthesis Pathway

A potential, though unverified, synthetic pathway is proposed below. This pathway is illustrative and not based on published experimental data for this specific compound.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-Chloro-1-morpholinoethan-1-one process Nucleophilic Substitution (in the presence of a base) A->process B Mercaptoacetic acid B->process C This compound process->C

Caption: Hypothetical synthesis of the target compound.

This proposed reaction would involve the nucleophilic attack of the thiol group of mercaptoacetic acid on the electrophilic carbon of 2-chloro-1-morpholinoethan-1-one. The reaction would likely be carried out in the presence of a non-nucleophilic base to deprotonate the thiol, enhancing its nucleophilicity.

Biological Activity and Applications

There is no published data on the biological activity, mechanism of action, or potential applications of this compound. Searches for this compound in biological and medicinal chemistry literature did not yield any results. While many morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as PI3K inhibitors and anticancer agents, no such studies have been reported for this specific molecule[4][5][6].

Conclusion and Future Directions

The chemical compound this compound is structurally defined and cataloged in chemical databases. However, there is a complete absence of publicly available scientific literature or patent filings concerning its discovery, historical context, synthesis, and biological function. This suggests that the compound may have been synthesized as part of a broader chemical library for screening purposes, with the results remaining unpublished, or it may be an intermediate in a proprietary synthetic pathway that has not been disclosed.

For researchers interested in this molecule, the following steps are recommended:

  • De novo Synthesis and Characterization: The first step would be to synthesize the compound based on hypothesized routes and fully characterize it using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • Biological Screening: Once a pure sample is obtained, it could be subjected to a broad panel of biological assays to identify any potential therapeutic activities.

  • Scaffold for Library Development: The molecule could serve as a starting point for the development of a novel chemical library for drug discovery campaigns.

This guide serves to inform the scientific community about the current knowledge gap regarding this compound and to provide a foundation for any future research on this compound.

References

  • US Patent 7674481B2, "Micronized wood preservative formulations," Google P
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An In-Depth Technical Guide to (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (CAS 62770-06-3), a molecule of interest to researchers, medicinal chemists, and professionals in drug development. While direct patent literature for this specific compound is not prevalent, its structural motifs—a morpholine amide and a thioether acetic acid—are cornerstones in the architecture of numerous patented pharmacologically active agents. This guide will delve into the significance of these structural components, propose a detailed synthetic pathway, and explore potential therapeutic applications based on established structure-activity relationships.

Introduction: Deconstructing a Molecule of Interest

This compound is a bifunctional organic compound. Its structure is characterized by a morpholine ring acylated at the nitrogen atom, connected via a thioether linkage to an acetic acid moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates.[1] The thioether and carboxylic acid groups, in turn, offer multiple points for interaction with biological targets and for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62770-06-3Matrix Scientific[2]
Molecular Formula C₈H₁₃NO₄SPubChem
Molecular Weight 219.26 g/mol PubChem
Predicted XLogP3 -0.4PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 5PubChem

The Morpholine Amide Moiety: A Staple in Patented Therapeutics

The morpholine ring is a common feature in a wide array of approved drugs and clinical candidates, valued for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[3] Its incorporation can enhance aqueous solubility and modulate lipophilicity, crucial parameters for oral bioavailability. Morpholine amides, specifically, are versatile acylating agents in organic synthesis.[3]

The patent landscape for morpholine-containing compounds is vast. A notable example is Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant.[4] While the synthesis of Reboxetine does not directly involve the title compound, the patents protecting it and its derivatives underscore the pharmaceutical industry's interest in the morpholine scaffold for accessing novel central nervous system agents.

Proposed Synthesis of this compound

While no specific synthesis for this compound is detailed in the current literature, a plausible and efficient two-step synthetic route can be proposed based on well-established chemical transformations. This pathway commences with the acylation of morpholine, followed by a nucleophilic substitution reaction to introduce the thioacetic acid moiety.

G cluster_0 Step 1: Synthesis of 2-Chloro-1-morpholinoethan-1-one cluster_1 Step 2: Synthesis of this compound A Morpholine C 2-Chloro-1-morpholinoethan-1-one A->C Triethylamine, Diethyl ether, 0-5 °C B Chloroacetyl chloride B->C D 2-Chloro-1-morpholinoethan-1-one F This compound D->F Sodium hydroxide, Water, RT E Thioglycolic acid E->F

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-1-morpholinoethan-1-one

This procedure is adapted from the known synthesis of 4-(2-chloroacetyl) morpholine.[5]

  • To a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether, cooled to 0-5 °C in an ice bath, add chloroacetyl chloride (1.05 eq) dropwise with stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethan-1-one as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution of the chloride by the thiolate of thioglycolic acid.

  • In a round-bottom flask, dissolve thioglycolic acid (1.0 eq) in water and cool in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature below 10 °C.

  • To this solution of sodium thioglycolate, add a solution of 2-chloro-1-morpholinoethan-1-one (1.0 eq) in a minimal amount of a water-miscible solvent like ethanol or THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Potential Therapeutic Applications and Mechanism of Action

The structural features of this compound suggest several potential avenues for therapeutic application. The morpholine moiety is a known pharmacophore in a range of bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[6]

As an Anti-inflammatory Agent

The thioether acetic acid moiety is reminiscent of the structure of some non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation | Pain | Fever Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Potential Inhibition

Figure 2: Potential mechanism of action as a COX inhibitor.

As an Anticancer Agent

Numerous morpholine derivatives have been investigated for their anticancer properties.[6] The title compound could be explored for its activity against various cancer cell lines. Its mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 2: Key Analytical Techniques for Structural Elucidation and Purity Assessment

TechniqueExpected Information
¹H NMR Confirmation of proton environments, including the characteristic signals for the morpholine ring protons, the methylene protons adjacent to the sulfur and carbonyl groups, and the acidic proton.
¹³C NMR Confirmation of the carbon skeleton, including the carbonyl carbons of the amide and carboxylic acid, and the carbons of the morpholine ring and the thioether linkage.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern to confirm the molecular formula.
Infrared (IR) Spectroscopy Identification of key functional groups, such as the C=O stretches of the amide and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-S stretch.
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification.
Melting Point A sharp melting point range indicates a high degree of purity for a crystalline solid.

Conclusion and Future Directions

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Although it is not prominently featured in current patent literature, its constituent chemical motifs are well-established pharmacophores. The proposed synthetic route offers a practical approach to obtaining this compound for further study. Future research should focus on the biological evaluation of this molecule in relevant assays to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Such studies could pave the way for new therapeutic agents and the generation of novel intellectual property.

References

  • PubChem. Compound Summary for CID 3033535, this compound. [Link]
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  • Romea, P., & Urpí, F. (1997). Morpholine Amides as Efficient Acylating Agents for the Synthesis of Ketones from Organometallic Reagents. Tetrahedron Letters, 38(45), 7841-7844.
  • PubChem. Compound Summary for CID 71306595, Reboxetine. [Link]
  • Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1166-1175.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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Safety and toxicity profile of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Establishing the Safety and Toxicity Profile of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Introduction

This compound (CAS No: 62770-06-3) is a novel chemical entity (NCE) with potential applications in pharmaceutical development.[1] As with any NCE, a thorough evaluation of its safety and toxicity profile is a mandatory prerequisite before it can be considered for human clinical trials.[2] Publicly available toxicological data on this specific molecule is limited; therefore, this guide provides a comprehensive, field-proven framework for establishing its safety profile.

This document is structured to guide researchers, scientists, and drug development professionals through the logical, tiered progression of non-clinical safety studies. The methodologies described are grounded in international regulatory standards, primarily the International Council for Harmonisation (ICH) M3(R2) guidelines, which provide a harmonized approach to non-clinical safety testing to support clinical trials and marketing authorization for pharmaceuticals.[3][4][5][6][7][8] Our approach emphasizes a strategy that begins with in vitro assessments to identify potential hazards early, aligning with the ethical principles of the 3Rs (Reduction, Refinement, and Replacement) for animal testing, before proceeding to necessary in vivo studies.[9][10]

Part 1: The Regulatory Foundation: Adherence to ICH M3(R2)

The entire non-clinical safety evaluation program must be designed to meet the requirements of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13] The ICH M3(R2) guideline is the cornerstone for this process, outlining the recommended non-clinical safety studies to support human clinical trials.[3] Adherence to this guideline ensures that the data generated is robust, reliable, and sufficient for regulatory submission, ultimately facilitating a smoother transition from preclinical to clinical development.[4][14]

The core principle is a stepwise evaluation of safety, where the scope and duration of non-clinical studies are linked to the proposed duration and size of the human clinical trials.[7][8]

Part 2: In Vitro Toxicity Assessment: The First Line of Defense

In vitro (non-animal) testing is a rapid and cost-effective way to screen for specific toxicological endpoints early in development.[15][16][17][18] Positive results in these assays can be a critical "no-go" signal, preventing the costly development of a compound with a flawed safety profile.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are designed to detect if a compound can induce mutations or chromosomal damage. A standard battery of tests is required to assess this risk comprehensively.

Causality and Rationale: The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[19][20] It utilizes several strains of bacteria (typically Salmonella typhimurium and E. coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19][20] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain their ability to produce the amino acid and subsequently grow on a medium lacking it.[20] The inclusion of a liver enzyme extract (S9 fraction) is critical, as it simulates mammalian metabolism and can identify compounds that become mutagenic only after being metabolized.[21][22]

Experimental Protocol: Ames Test

  • Strain Preparation: Prepare fresh overnight cultures of the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[20][21]

  • Metabolic Activation: Prepare the S9 mix from the liver of rats or hamsters induced with a substance like Aroclor 1254 or phenobarbital/β-naphthoflavone.[21]

  • Test Article Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Exposure: In separate tubes, combine the test article at a specific concentration, the bacterial culture, and either a phosphate buffer (for the non-activated test) or the S9 mix (for the metabolically activated test).[21][23]

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.[23]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[19]

Data Presentation: Ames Test Results

Concentration (µ g/plate ) Tester Strain Metabolic Activation (S9) Mean Revertant Colonies ± SD Fold Increase over Control
0 (Vehicle Control) TA100 - 120 ± 15 1.0
10 TA100 - 125 ± 12 1.0
50 TA100 - 135 ± 18 1.1
100 TA100 - 250 ± 25 2.1
0 (Vehicle Control) TA98 + 30 ± 5 1.0
10 TA98 + 32 ± 6 1.1
50 TA98 + 65 ± 8 2.2
100 TA98 + 150 ± 20 5.0

Note: This is a hypothetical data table for illustrative purposes.

Experimental Workflow: Ames Test

AmesTestWorkflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis Prep_Bacteria Bacterial Strains Mix_NoS9 Mix: Compound + Bacteria + Buffer Prep_Bacteria->Mix_NoS9 Mix_S9 Mix: Compound + Bacteria + S9 Prep_Bacteria->Mix_S9 Prep_S9 S9 Mix Prep_S9->Mix_S9 Prep_Compound Test Compound Prep_Compound->Mix_NoS9 Prep_Compound->Mix_S9 Plate Plate on Minimal Agar Mix_NoS9->Plate Mix_S9->Plate Incubate Incubate 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenicity Assessment Count->Result

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Causality and Rationale: This assay complements the Ames test by detecting chromosomal damage in mammalian cells.[24] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[25][26][27] During cell division, chromosome fragments or whole chromosomes that lag behind can form small, separate nuclei called micronuclei.[28] An increase in the frequency of cells containing micronuclei after exposure to the test compound indicates genotoxic potential.[24] The assay is often performed in human lymphocytes or established cell lines like CHO or TK6.[24][26]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) under standard conditions.[26]

  • Exposure: Treat the cells with a range of concentrations of this compound, both with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours). Include appropriate vehicle and positive controls.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture. This blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[27] This ensures that only cells that have undergone one division are scored, which is a prerequisite for micronuclei formation.[27][28]

  • Harvest and Staining: Harvest the cells, treat them with a hypotonic solution, and fix them.[27] Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score a predetermined number of cells (e.g., 2000) per concentration for the presence of micronuclei.[26] The frequency of micronucleated cells is calculated.

  • Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[26]

Experimental Workflow: In Vitro Micronucleus Assay

MicronucleusWorkflow Start Mammalian Cell Culture (e.g., TK6 cells) Exposure Expose cells to Test Compound (± S9 metabolic activation) Start->Exposure CytoB Add Cytochalasin B (Cytokinesis Block) Exposure->CytoB Harvest Harvest, Fix, and Stain Cells CytoB->Harvest Scoring Microscopic Scoring (Count Micronucleated Cells) Harvest->Scoring Result Genotoxicity Assessment Scoring->Result

Workflow for the in vitro Micronucleus Assay.
Safety Pharmacology: Assessing Acute Cardiac Risk

Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia.[29][30] This channel plays a critical role in the repolarization of the cardiac action potential.[29] Blocking it can lead to a prolongation of the QT interval, a potentially fatal condition known as Torsade de Pointes.[29][30] Therefore, assessing a compound's activity at the hERG channel is a mandatory safety screen in early drug development.[29][31]

Experimental Protocol: hERG Assay (Automated Patch Clamp)

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) that is stably transfected to express the hERG channel.[29]

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[29]

  • Compound Application: Apply increasing concentrations of this compound to the cells.

  • Electrophysiology: Use a specific voltage protocol to elicit hERG channel currents and measure the current in the absence and presence of the compound.[30]

  • Data Analysis: Calculate the percentage of channel inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).[29] A low IC50 value indicates a high risk of hERG-related cardiotoxicity.[32][33]

Data Presentation: hERG Inhibition

Compound IC50 (µM) Risk Classification
This compound > 30 Low Risk
Positive Control (e.g., Terfenadine) 0.05 High Risk

Note: This is a hypothetical data table for illustrative purposes.

Part 3: In Vivo Toxicology: Understanding Systemic Effects

If the NCE passes the in vitro screening battery, in vivo studies in animal models are conducted to understand its effects on a whole, living organism.[9][34][35] These studies are essential for characterizing the full toxicological profile, determining safe dosing levels for human trials, and identifying target organs for toxicity.[12][36][37] All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.[12][34]

Acute Toxicity Studies

Causality and Rationale: Acute toxicity studies involve administering the compound as a single dose or multiple doses over a short period (up to 24 hours).[36] The primary goal is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity at high exposure levels.[14][36] This information is crucial for designing subsequent repeated-dose studies.[14]

Experimental Protocol: Acute Toxicity

  • Species Selection: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).[38]

  • Route of Administration: The route should be the same as the intended clinical route.

  • Dose Escalation: Administer escalating single doses to different groups of animals.

  • Observation: Closely monitor the animals for clinical signs of toxicity, morbidity, and mortality for a period of up to 14 days.

  • Necropsy: Perform a full gross necropsy on all animals to identify any tissue or organ abnormalities.

Repeated-Dose Toxicity Studies

Causality and Rationale: These studies are the cornerstone of the in vivo safety assessment. They involve administering the compound daily for a specified duration (e.g., 28 days for sub-chronic studies) to evaluate the cumulative effects.[36] The key objectives are to:

  • Characterize the dose-response relationship of any adverse effects.

  • Identify target organs of toxicity.

  • Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no significant adverse effects are found.[36] The NOAEL is a critical parameter used to calculate the safe starting dose in human clinical trials.[12]

  • Assess the potential for toxicity to reverse after a recovery period.

Experimental Protocol: 28-Day Repeated-Dose Study

  • Study Design: Use at least three dose levels (low, mid, high) and a concurrent vehicle control group. Include additional "recovery" groups that are monitored for a period after dosing ceases.

  • Endpoints: Conduct comprehensive monitoring throughout the study, including:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Hematology and clinical chemistry analysis at the end of the study.

    • Histopathology: Microscopic examination of a full panel of organs and tissues from all animals.

  • Toxicokinetics (TK): Collect blood samples at various time points to measure the concentration of the drug in the plasma. This helps to correlate the observed toxicity with the level of drug exposure.[37]

Safety Pharmacology Core Battery

Causality and Rationale: Safety pharmacology studies investigate the potential adverse effects of a drug candidate on vital physiological systems, specifically the cardiovascular, respiratory, and central nervous systems.[34] These studies are mandated by the ICH S7A and S7B guidelines and are critical for minimizing risks in first-in-human trials.[34][39]

Core Battery Components:

  • Cardiovascular System: Assess effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-rodent model (e.g., dog or non-human primate). This is a follow-up to the in vitro hERG assay.

  • Central Nervous System (CNS): Use a functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and autonomic function.

  • Respiratory System: Evaluate effects on respiratory rate and function in rodents using methods like whole-body plethysmography.

Logical Progression of Non-Clinical Safety Studies

SafetyProgression cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (GLP) Ames Ames Test (Mutagenicity) Gate1 Safety Gate 1: Acceptable In Vitro Profile? Ames->Gate1 Micro Micronucleus Assay (Genotoxicity) Micro->Gate1 hERG hERG Assay (Cardiotoxicity) hERG->Gate1 Acute Acute Toxicity (MTD Determination) Gate1->Acute Proceed SafetyPharm Safety Pharmacology (Vital Functions) Acute->SafetyPharm RepeatDose Repeated-Dose Toxicity (NOAEL, Target Organs) Acute->RepeatDose Gate2 Safety Gate 2: Acceptable In Vivo Profile? (Risk-Benefit Assessment) SafetyPharm->Gate2 RepeatDose->Gate2 IND Investigational New Drug (IND) Application for Clinical Trials Gate2->IND Proceed

Tiered approach for non-clinical safety and toxicity evaluation.

Conclusion

Establishing the safety and toxicity profile of a new chemical entity like this compound is a complex but logical process dictated by scientific principles and regulatory requirements. By employing a tiered strategy that begins with robust in vitro screens for genotoxicity and cardiac liability, followed by well-designed in vivo studies to understand systemic effects, drug developers can build a comprehensive safety package. This systematic approach not only satisfies the stringent requirements of regulatory agencies but, more importantly, ensures the safety of subjects in the first-in-human clinical trials, paving the way for the potential development of a new therapeutic agent.

References

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Methodological & Application

Comprehensive In Vitro Assay Protocols for the Characterization of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid and Related Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Introduction: Deconstructing a Novel Chemical Entity

The compound (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid represents a novel chemical entity featuring two key structural motifs: a morpholine ring and a sulfur-containing linker. The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance pharmacokinetic properties and serve as a crucial interaction moiety for various biological targets, including protein kinases.[1][2] Conversely, the thio-acetic acid linker is reminiscent of dithiocarbamates, a class of compounds recognized for their metal-chelating properties and diverse biological activities.[3][4] For instance, N,N-Diethyldithiocarbamate (DETC), a primary metabolite of the drug disulfiram, exerts its effects by chelating metal ions like copper, leading to the inhibition of enzymes such as superoxide dismutase (SOD) and exhibiting anticancer and antimicrobial properties.[3][5][6]

Given the absence of established biological data for this compound, a structured in vitro characterization is essential to elucidate its potential therapeutic value. This guide provides a comprehensive, tiered approach to screen for and mechanistically evaluate the biological activities of this compound and other novel molecules with similar structural features. The protocols herein are designed as self-validating systems, incorporating necessary controls and explaining the scientific rationale behind experimental choices.

Proposed Workflow for In Vitro Characterization

A logical, tiered approach is recommended to efficiently characterize the bioactivity of a novel compound. This workflow begins with broad cytotoxicity screening to identify active concentration ranges and sensitive cell lines, followed by more specific assays to probe the mechanism of action based on structural hypotheses.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Cellular Assays start Compound Synthesis This compound cytotoxicity Protocol 1: General Cytotoxicity Screen (MTT Assay) start->cytotoxicity metal_chelation Protocol 2: Metal Chelation Assay cytotoxicity->metal_chelation If cytotoxic & based on dithiocarbamate similarity antimicrobial Protocol 3: Antimicrobial Screening (MIC) cytotoxicity->antimicrobial Broad-spectrum hypothesis enzyme_inhibition Protocol 4: Enzyme Inhibition Assay (SOD) cytotoxicity->enzyme_inhibition If cytotoxic & based on DETC activity apoptosis Apoptosis Assay (Annexin V/PI Staining) metal_chelation->apoptosis Metal dysregulation can trigger apoptosis ros ROS Production Assay enzyme_inhibition->ros SOD inhibition leads to oxidative stress

Caption: Tiered workflow for characterizing a novel compound.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan, measured spectrophotometrically, is directly proportional to the number of living cells, allowing for the calculation of a compound's cytotoxic effect.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound across a panel of human cancer cell lines.

Materials:

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Cell Lines: A panel of cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma, HepG2 hepatocellular carcinoma).[5][7]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well microplates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical final concentration range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Treatment GroupAbsorbance (570 nm)% Viability vs. Control
No-Treatment Control1.25100%
Vehicle Control1.2398.4%
Compound (0.1 µM)1.1894.4%
Compound (1 µM)0.9576.0%
Compound (10 µM)0.6148.8%
Compound (100 µM)0.1512.0%
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Investigation of Metal Chelating Properties

Principle: The ability of dithiocarbamates to chelate copper is central to their biological activity.[5] This protocol uses a cell-free colorimetric assay to assess the compound's ability to bind copper ions, leading to a measurable change in absorbance. N,N'-diethyldithiocarbamate can be used as a positive control, as it forms a stable yellow-brown complex with copper.[8]

Objective: To determine if the test compound can chelate copper ions in a cell-free system.

Materials:

  • Test Compound and Positive Control (DETC).

  • Copper (II) Sulfate (CuSO4) solution (1 mM in deionized water).

  • Reaction Buffer: 50 mM HEPES, pH 7.4.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of wavelength scanning.

Step-by-Step Methodology:

  • Wavelength Scan:

    • In a cuvette, mix 100 µM DETC with 100 µM CuSO4 in reaction buffer.

    • Scan the absorbance from 300 nm to 600 nm to determine the peak absorbance wavelength (λmax) for the DETC-copper complex.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of reaction buffer.

    • Add 50 µL of serially diluted test compound or DETC (e.g., final concentrations of 1 µM to 200 µM).

    • Add 50 µL of 1 mM CuSO4 solution to initiate the reaction.

    • Include controls: buffer only, buffer + CuSO4, buffer + highest compound concentration.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the predetermined λmax.

Data Interpretation: A dose-dependent increase in absorbance for the test compound indicates the formation of a compound-copper complex, suggesting metal-chelating activity. The potency can be compared to that of the positive control, DETC.

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution)

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[9]

Objective: To assess the antibacterial and antifungal activity of the test compound.

Materials:

  • Test Compound.

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strain: Candida albicans.[10]

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Sterile 96-well plates.

  • Bacterial/Fungal inoculums standardized to 0.5 McFarland.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of the test compound in the appropriate growth medium directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

    • Include a growth control (medium + inoculum) and a sterility control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration well with no visible growth.

Data Presentation:

MicroorganismMIC (µg/mL)
S. aureus16
E. coli>256
C. albicans64

Protocol 4: Superoxide Dismutase (SOD) Inhibition Assay

Principle: SOD enzymes are critical antioxidants that catalyze the dismutation of the superoxide radical. DETC is a known inhibitor of copper-zinc SOD (SOD1).[3] This assay uses a xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule (e.g., WST-1 or cytochrome c). Active SOD in the reaction will compete for the superoxide, thus inhibiting the reduction of the detector. A compound that inhibits SOD will allow the reduction to proceed.

Objective: To determine if the test compound inhibits SOD activity.

G cluster_0 Reaction Components cluster_1 Intermediates & Products cluster_2 Enzymes & Inhibitors Xanthine Xanthine Superoxide Superoxide Radical (O2⁻) Xanthine->Superoxide catalyzed by XO XO Xanthine Oxidase Detector Detector (WST-1) ReducedDetector Reduced Detector (Colorimetric Signal) Superoxide->ReducedDetector SOD SOD Enzyme SOD->Superoxide scavenges Inhibitor Test Compound Inhibitor->SOD inhibits

Caption: Principle of the SOD inhibition assay.

Materials:

  • Commercially available SOD Assay Kit (e.g., from Cayman Chemical, Sigma-Aldrich).

  • Test Compound and Positive Control (DETC).

  • Recombinant human SOD1 enzyme.

  • 96-well plate and microplate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions.

  • Assay Setup:

    • Add buffer, SOD enzyme, and varying concentrations of the test compound or DETC to the wells of a 96-well plate.

    • Include controls: a "100% initial activity" well (no inhibitor) and a "blank" well (no SOD enzyme).

  • Reaction Initiation:

    • Initiate the reaction by adding the xanthine oxidase solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 20-30 minutes.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~450 nm).

Data Analysis:

  • Calculate the percentage of SOD inhibition for each compound concentration.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for SOD inhibition.

Conclusion and Future Directions

This application note provides a foundational set of in vitro protocols for the initial characterization of this compound. Based on the results of these primary screens, further mechanistic studies can be pursued. For example, if the compound is cytotoxic and chelates copper, subsequent assays could investigate its effect on apoptosis (e.g., Annexin V/PI staining) or the generation of reactive oxygen species (ROS). The morpholine moiety suggests that kinase inhibition assays could also be a fruitful avenue of investigation, as many morpholine-containing drugs target kinases.[11][12] By following this structured, hypothesis-driven approach, researchers can efficiently profile novel chemical entities and identify promising candidates for further drug development.

References

  • Grosicka-Maciąg, E., et al. (2012). The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis. National Institutes of Health.
  • Jamal, Q. A. S., et al. (2024). Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. National Institutes of Health.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health.
  • Kalam, M. A., et al. (2018). Relationship between in vitro Cell Culture Cytotoxicity and Sweat-extractable Dithiocarbamates in Natural Rubber Latex Glove. CABI Digital Library.
  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing.
  • PubChem. (2-Oxo-morpholin-4-yl)-acetic acid.
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  • Kaul, L., et al. (2023). In vitro and in vivo evaluation of diethyldithiocarbamate with copper ions and its liposomal formulation for the treatment of Staphylococcus aureus and Staphylococcus epidermidis biofilms. PubMed Central.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Misra, H. P. (1994). N,N'-diethyldithiocarbamate as a stain for copper-zinc superoxide dismutase in polyacrylamide gels of red cell extracts. PubMed.
  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.

Sources

Application Note: A Cell-Based Calcein-AM Efflux Assay to Profile (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid as a Novel P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Multidrug Resistance and the Role of P-glycoprotein

Multidrug resistance (MDR) presents a formidable obstacle in cancer chemotherapy, significantly limiting the efficacy of a wide range of anticancer drugs.[1][2] A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[2][3] Encoded by the ABCB1 (also known as MDR1) gene, P-gp functions as an ATP-dependent efflux pump, actively transporting a broad spectrum of hydrophobic compounds out of the cell.[4][5][6] This reduces the intracellular concentration of chemotherapeutic agents, preventing them from reaching their therapeutic targets and rendering the cancer cells resistant to treatment.[2][7] Consequently, the identification of compounds that can inhibit P-gp function is a critical strategy to reverse MDR and restore chemosensitivity in resistant tumors.[3]

This application note describes a robust, cell-based fluorescence assay for identifying and characterizing inhibitors of P-glycoprotein. We present a hypothetical application using a novel compound, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, hereafter referred to as Compound X . The assay utilizes the fluorescent probe Calcein-AM to measure the functional activity of P-gp in a human cancer cell line engineered to overexpress the transporter.

Principle of the Calcein-AM Efflux Assay

The Calcein-AM assay is a widely used and reliable method for assessing P-gp activity.[8][9] Its principle is based on the differential handling of the Calcein-AM substrate by cells with and without active P-gp efflux.

  • Cellular Uptake and Conversion: Calcein-AM is a non-fluorescent, lipophilic molecule that can freely diffuse across the cell membrane.[8][10]

  • Esterase Activity: Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting Calcein-AM into calcein, a highly fluorescent, hydrophilic molecule.[9]

  • Fluorescence and Retention: Calcein itself is not a substrate for P-gp and, due to its hydrophilicity, is effectively trapped within cells that have intact membranes, leading to a strong fluorescent signal.[9]

  • P-gp Mediated Efflux: In cells overexpressing P-gp, the pump recognizes the lipophilic Calcein-AM as a substrate and actively transports it out of the cell before it can be hydrolyzed by esterases.[8][9] This results in a significantly lower intracellular accumulation of fluorescent calcein.

  • Inhibitor Action: In the presence of a P-gp inhibitor like Compound X, the efflux of Calcein-AM is blocked. This allows for its intracellular accumulation and subsequent conversion to fluorescent calcein, resulting in a dose-dependent increase in fluorescence intensity that is directly proportional to the inhibitory activity of the compound.[8]

This relationship provides a clear and quantifiable readout for P-gp inhibition.

Diagram 1: Mechanism of the Calcein-AM P-gp Inhibition Assay

CalceinAM_Assay cluster_no_inhibitor P-gp Overexpressing Cell (No Inhibitor) cluster_with_inhibitor P-gp Overexpressing Cell (+ Compound X) Cell_Membrane_1 Extracellular Space Cell Membrane (P-gp active) Cytoplasm Esterases_1 Esterases Calcein_AM_1 Calcein-AM (Non-fluorescent) Calcein_AM_1->Cell_Membrane_1:f1 Passive Diffusion Pgp_Pump_1 P-gp Pgp_Pump_1->Calcein_AM_1 Efflux Result_1 Low Fluorescence Esterases_1->Result_1 Minimal Conversion Cell_Membrane_2 Extracellular Space Cell Membrane (P-gp inhibited) Cytoplasm Esterases_2 Esterases Calcein_AM_2 Calcein-AM (Non-fluorescent) Calcein_AM_2->Cell_Membrane_2:f1 Passive Diffusion Compound_X Compound X Pgp_Pump_2 P-gp Compound_X->Pgp_Pump_2 Inhibition Calcein Calcein (Fluorescent) Esterases_2->Calcein Conversion Result_2 High Fluorescence Calcein->Result_2 Accumulation

Caption: Mechanism of Calcein-AM assay for P-gp inhibition.

Materials and Methods

Cell Lines and Culture Conditions

A pair of cell lines is critical for a validated assay: a parental cell line with low P-gp expression and a derived cell line overexpressing P-gp.

  • Parental Cell Line: KB-3-1 (human epidermoid carcinoma)

  • P-gp Overexpressing Cell Line: KB-8-5 (derived from KB-3-1, selected for colchicine resistance)[11]

Both cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For the KB-8-5 cell line, the culture medium is additionally supplemented with 10 ng/mL colchicine to maintain P-gp expression.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Expert Insight: It is crucial to culture the resistant cells in the presence of the selecting agent (e.g., colchicine) to ensure consistent overexpression of P-gp. However, the selecting agent must be removed from the culture medium at least 72 hours prior to the experiment to avoid interference with the assay.

Reagents and Equipment
  • Compound X (or test compound)

  • Verapamil (positive control P-gp inhibitor)[12][13]

  • Calcein-AM

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520-535 nm)

  • Multichannel pipette

  • Humidified CO₂ incubator

Experimental Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing the P-gp inhibitory activity of Compound X, it is essential to determine its intrinsic cytotoxicity. High concentrations of a test compound may cause cell death, which would lead to a false positive result in the Calcein-AM assay (dead or dying cells lose membrane integrity and cannot retain calcein). The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[14][15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed both KB-3-1 and KB-8-5 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours (a duration relevant to potential therapeutic application).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits cell growth by 50%) for Compound X in both cell lines. For the P-gp inhibition assay, use non-toxic concentrations of Compound X (e.g., below the IC₁₀).

Protocol 2: P-gp Inhibition - Calcein-AM Efflux Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed KB-8-5 cells (P-gp overexpressing) into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X working solution of Compound X serial dilutions in assay buffer (e.g., PBS or serum-free medium). Also prepare a 2X working solution of Verapamil (e.g., final concentration of 20 µM) as a positive control and a vehicle control (DMSO).

  • Pre-incubation with Inhibitors: Remove the culture medium from the wells and wash once with 100 µL of assay buffer. Add 50 µL of the 2X compound/control solutions to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to interact with the cells.

  • Calcein-AM Loading: Prepare a 2X Calcein-AM working solution (e.g., 1 µM) in assay buffer. Add 50 µL of this solution to each well (final Calcein-AM concentration will be 0.5 µM).

  • Efflux and Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence kinetically every 2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 535 nm). Alternatively, for an endpoint assay, incubate the plate for 30-60 minutes at 37°C, protected from light, and then measure the final fluorescence.[19]

  • Data Analysis: Plot the fluorescence intensity against time or concentration. Calculate the fold-increase in fluorescence for each concentration of Compound X relative to the vehicle control. Determine the EC₅₀ value (the concentration of Compound X that produces 50% of the maximal inhibition of P-gp efflux).

Diagram 2: Experimental Workflow for P-gp Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed KB-8-5 cells in 96-well black plate B Incubate for 24h (37°C, 5% CO2) A->B D Wash cells with assay buffer B->D C Prepare serial dilutions of Compound X and controls E Pre-incubate with Compound X and controls (30 min) D->E F Add Calcein-AM working solution E->F G Measure fluorescence (kinetic or endpoint) F->G H Plot fluorescence vs. concentration/time G->H I Calculate fold-increase in fluorescence H->I J Determine EC50 value for Compound X I->J

Caption: Step-by-step workflow for the Calcein-AM P-gp inhibition assay.

Data Presentation and Interpretation

Table 1: Representative Cytotoxicity Data for Compound X
Cell LineCompound X IC₅₀ (µM)Interpretation
KB-3-1 (Parental)45.2Baseline cytotoxicity in cells with low P-gp.
KB-8-5 (P-gp+)> 100Cell line shows resistance, suggesting Compound X may be a P-gp substrate.

This data is hypothetical and for illustrative purposes. The resistance factor (IC₅₀ of resistant line / IC₅₀ of parental line) can indicate if the compound is a P-gp substrate. A high resistance factor suggests the compound is actively effluxed.

Table 2: Representative P-gp Inhibition Data for Compound X
TreatmentConcentration (µM)Fluorescence (RFU)Fold Increase vs. Vehicle
Vehicle (0.1% DMSO)-1,5001.0
Compound X0.12,8001.9
Compound X1.07,5005.0
Compound X10.014,2009.5
Compound X100.015,50010.3
Verapamil (Positive Control)2016,00010.7

This data is hypothetical and for illustrative purposes. The data shows a dose-dependent increase in calcein accumulation with Compound X, indicating P-gp inhibition. The calculated EC₅₀ from a dose-response curve would quantify its potency.

Trustworthiness and Self-Validation

To ensure the validity of the results, the following controls must be included in every experiment:

  • Vehicle Control (Negative Control): Cells treated with the same concentration of DMSO as the test compound. This establishes the baseline P-gp activity.

  • Positive Control: Cells treated with a known P-gp inhibitor, such as Verapamil. This confirms that the assay system is responsive to inhibition.[12][20]

  • Parental Cell Line Control: Periodically running the assay on the KB-3-1 parental cell line can confirm that the observed efflux is indeed P-gp specific. The parental line should exhibit high fluorescence (similar to inhibited cells) with or without inhibitors.

Conclusion

The cell-based Calcein-AM efflux assay is a powerful and efficient method for screening and characterizing novel P-glycoprotein inhibitors. The detailed protocols provided herein for assessing the activity of this compound (Compound X) offer a comprehensive workflow, from initial cytotoxicity evaluation to the functional assessment of P-gp inhibition. By explaining the causality behind each step and incorporating essential controls, this guide provides researchers in drug development with a robust framework to identify compounds that can potentially reverse multidrug resistance in cancer.

References

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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  • Jin, C. Y., et al. (2002). Overcoming Multidrug Resistance in P-Glycoprotein/MDR1-overexpressing Cell Lines by Ecteinascidin 743. Clinical Cancer Research, 8(3), 874-882. [Link]
  • ResearchGate. (n.d.). P-gp-overexpressing cell lines were more resistant to multiple anticancer drugs.
  • Tasić, D., et al. (2025). MDR1 gene polymorphisms and P-glycoprotein expression in respiratory diseases. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czech Republic. [Link]
  • Uddin, M. S., et al. (2021). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Molecules, 26(18), 5657. [Link]
  • Asadollahi-Amin, A., et al. (2016). Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma.
  • Summers, M. A., et al. (2004). Use of Verapamil as a Potential P-Glycoprotein Inhibitor in a Patient with Refractory Epilepsy. The Annals of Pharmacotherapy, 38(10), 1631-1634. [Link]
  • ResearchGate. (n.d.). Basis of the Calcein-AM fluorescence-based assay.
  • ResearchGate. (n.d.). Carcinoma cell lines and their respective P-glycoprotein and CD44 expression.
  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. [Link]
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  • ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa.
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Dissolving (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: An Application Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the dissolution of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid for various experimental applications in life sciences and drug development. Addressing the compound's structural features—specifically the carboxylic acid moiety—this document outlines systematic approaches for selecting appropriate solvents and preparing stable stock and working solutions. The protocols emphasize empirical validation of solubility and the maintenance of scientific integrity through proper handling and control experiments.

Introduction: Understanding the Molecule

This compound is a small organic molecule featuring a morpholine ring, a thioether linkage, and a terminal carboxylic acid. The presence of the carboxylic acid group suggests that its solubility will be highly dependent on pH. While specific experimental solubility data for this compound is not widely published, its structural characteristics allow us to infer a logical dissolution strategy based on established physicochemical principles for similar molecules.

The morpholine group may enhance aqueous solubility to some extent; however, the overall structure suggests that the compound is likely to have limited solubility in neutral aqueous solutions. For most in vitro and in vivo experimental systems, which operate at or near physiological pH, a carefully designed solubilization strategy is paramount for obtaining reliable and reproducible data. This guide will focus on methods to create concentrated stock solutions in organic solvents and strategies for their subsequent dilution into aqueous experimental media.

Physicochemical Properties & Initial Considerations

A foundational understanding of the compound's properties is critical for developing a robust dissolution protocol. While exhaustive experimental data for this specific molecule is scarce, we can approximate key parameters based on its structure and data from similar compounds.

PropertyEstimated Value / CharacteristicImplication for Dissolution
Molecular Weight ~249.28 g/mol Essential for calculating molar concentrations.
Appearance Likely a solid powder at room temperature.Requires weighing and dissolution.
pKa (Carboxylic Acid) Estimated ~3.5 - 4.5The compound will be largely ionized and more soluble at pH > 5.5. It will be poorly soluble in acidic or neutral water.
Aqueous Solubility Predicted to be low at neutral pH.Direct dissolution in aqueous buffers (like PBS) is likely to fail at high concentrations.
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents.Solvents like DMSO or DMF are strong candidates for creating a primary stock solution.[1][2]

The Cornerstone of Solubilization: Solvent Selection

The primary challenge for compounds like this compound is often poor water solubility.[3] The standard and most recommended approach in drug discovery and life science research is to first prepare a high-concentration stock solution in a suitable organic solvent.[4][5]

Primary Solvent Recommendation: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it a versatile and widely used solvent in biological research.[1][2][4][6]

Rationale for using DMSO:

  • Broad Solubility Power: DMSO can overcome the lattice energy of solid compounds and solvate a diverse range of molecules.[1][2]

  • Miscibility with Water: DMSO is completely miscible with water and aqueous buffers, which allows for the dilution of a concentrated DMSO stock solution into the final experimental medium.[1][2]

  • Precedent in Biological Assays: It is the most common solvent for preparing stock solutions of test compounds for cell-based assays, enzyme kinetics, and other in vitro studies.[1][4][5][6]

Secondary and Alternative Solvents

If DMSO proves unsuitable for a specific experimental system (e.g., due to chemical reactivity with the compound or incompatibility with the assay), other solvents can be considered.

SolventUse Case & Considerations
Dimethylformamide (DMF) A polar aprotic solvent similar to DMSO. Can be a suitable alternative if DMSO is not tolerated.
Ethanol A polar protic solvent. Often used for plant extracts and some natural products.[7] Its utility for this specific compound would need to be empirically determined. High concentrations can be cytotoxic.[7]
pH-Adjusted Buffers For a carboxylic acid, increasing the pH of an aqueous buffer (e.g., to pH 8-9 with NaOH) will deprotonate the acid, forming a more soluble carboxylate salt.[8][9] This is a viable strategy if an organic solvent must be avoided entirely, but solubility limits may still be lower than in DMSO.
Solvent Selection Workflow

The following diagram outlines the logical decision-making process for selecting an appropriate solvent system.

Caption: Decision workflow for solvent selection.

Experimental Protocols

Safety First: Always handle unknown chemical compounds in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for creating a high-concentration primary stock solution, typically at 10-50 mM.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example (for 10 mM stock in 1 mL): Mass = (0.010 mol/L) × (0.001 L) × (249.28 g/mol ) = 0.00249 g = 2.49 mg.

  • Weigh Compound: Accurately weigh the calculated amount of the compound and transfer it into a sterile vial.

  • Add Solvent: Add the desired volume of high-purity DMSO to the vial.[4]

  • Promote Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, place the vial in a water bath sonicator for 5-10 minutes.

    • Alternate between vortexing and sonicating until the compound is fully dissolved, resulting in a clear solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Ensure vials are tightly sealed as DMSO is hygroscopic (absorbs moisture from the air).[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the critical step of diluting the DMSO stock into an aqueous medium for biological experiments. The primary goal is to achieve the desired final compound concentration while keeping the final DMSO concentration at a non-toxic level.

Critical Consideration: DMSO Toxicity High concentrations of DMSO can be toxic to cells and interfere with assay components.[4][10][11] It is imperative to keep the final concentration of DMSO in the assay as low as possible.

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.Ideal Target
0.1% - 0.5% Acceptable for many assays, but potential for cell-type specific effects increases.[10]Commonly Used Range
> 1.0% Significant risk of cytotoxicity and/or confounding biological effects.[7][10]Avoid

Procedure:

  • Determine Final Concentrations: Decide on the final concentration of the compound and the maximum allowable final concentration of DMSO (e.g., 0.1%).

  • Intermediate Dilution (Optional but Recommended): It is often difficult to accurately pipette the sub-microliter volumes required for direct dilution. An intermediate dilution step in culture medium is recommended.

  • Serial Dilution: To prepare a dose-response curve, perform serial dilutions of your concentrated DMSO stock in 100% DMSO first.[4] This ensures that when you add the same volume of each DMSO dilution to your assay wells, the final DMSO concentration remains constant across all conditions.[4]

  • Final Dilution: Add the appropriate small volume of the DMSO stock (or serially diluted stocks) to the final volume of aqueous assay medium.

    • Example: To achieve a 0.1% DMSO concentration, add 1 µL of DMSO stock for every 1 mL of final assay medium (1:1000 dilution).

  • Mix Immediately: Immediately after adding the DMSO stock to the aqueous medium, mix thoroughly by vortexing or repeated pipetting. This rapid mixing is crucial to prevent the compound from precipitating out of solution as it transitions from a favorable organic environment to an unfavorable aqueous one.[4][5]

  • Vehicle Control: ALWAYS include a vehicle control in your experiments. This control should contain the exact same final concentration of DMSO as your test conditions but without the compound.[4][6] This allows you to differentiate the effects of the compound from any effects of the solvent itself.

Experimental Workflow Diagram

Experiment_Workflow cluster_0 Stock Preparation cluster_1 Working Solution Preparation (for Assay) weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure Clear Solution) add_dmso->dissolve store 4. Aliquot & Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw serial_dil 6. Serial Dilution (in 100% DMSO) for Dose-Response thaw->serial_dil add_to_media 7. Add DMSO Stock to Aqueous Assay Medium (e.g., 1:1000) serial_dil->add_to_media mix 8. Mix Immediately & Vigorously add_to_media->mix use 9. Add to Experiment (e.g., cell plate) mix->use

Caption: Step-by-step workflow for solution preparation.

Troubleshooting & Best Practices

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous media, the concentration may be above its aqueous solubility limit.

    • Solution 1: Lower the final concentration of the compound.

    • Solution 2: Increase the percentage of DMSO slightly, but do not exceed toxic levels.

    • Solution 3: For in vivo studies, consider formulation as a suspension.[12]

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation (cloudiness, particulates). Centrifuge the tube briefly; a pellet indicates insolubility.

  • Thermodynamic Solubility: For advanced applications, a thermodynamic solubility assay can be performed to determine the precise maximum solubility in a given buffer at equilibrium.[13]

  • Consistency is Key: Use the same batch of solvent and follow the exact same procedure for all experiments to ensure reproducibility.

References

  • Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO)
  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
  • Vertex AI Search. (2025). DMSO: Significance and symbolism.
  • Quora. (2019). What is the chemical property of DMSO that makes it ideal for use in many biological labs?.
  • PubChem. (n.d.). (2-Oxo-morpholin-4-yl)-acetic acid.
  • Tjørnelund, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Tjørnelund, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride.
  • University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration.
  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Reddit. (2019). Isolation of a Carboxylic acid.

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Application Notes and Protocols: (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (Rebastinib, DCC-2036)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, more commonly known as Rebastinib (DCC-2036), is a potent, orally bioavailable, small-molecule inhibitor of multiple tyrosine kinases.[1] It is distinguished by its unique "switch control" mechanism of action, which allows it to bind to and inhibit the Bcr-Abl fusion oncoprotein by inducing a conformational change that locks the kinase in an inactive state.[2] This mechanism is effective against wild-type Bcr-Abl and, notably, against the T315I "gatekeeper" mutant, which confers resistance to many other tyrosine kinase inhibitors (TKIs).[2][3]

Rebastinib's inhibitory profile extends beyond Bcr-Abl to include the SRC family kinases (SRC, LYN, FGR, HCK) and the receptor tyrosine kinases KDR (VEGFR2), FLT3, and Tie-2, all at nanomolar concentrations.[3][4] This multi-targeted profile makes Rebastinib a valuable tool for investigating signaling pathways involved in cell proliferation, survival, and angiogenesis. Its efficacy has been demonstrated in preclinical models of Chronic Myeloid Leukemia (CML) and other hematological malignancies, as well as in solid tumors such as triple-negative breast cancer.[3][5][6]

These application notes provide a comprehensive guide for researchers on the preparation of stock solutions, safe handling, and a general protocol for the application of Rebastinib in cell-based assays.

Mechanism of Action: A Deeper Look

Rebastinib functions as a Type II kinase inhibitor that not only occupies the ATP-binding pocket but also extends into a "switch control" pocket of the ABL1 kinase domain.[2] This secondary binding site is crucial for the conformational change between the kinase's active and inactive states. By occupying this pocket, Rebastinib stabilizes the inactive conformation, effectively preventing the kinase from adopting the active state required for downstream signaling.[2] This non-ATP-competitive inhibition is a key reason for its potency against mutants like T315I, which alter the ATP-binding site.[2] In cellular assays, this translates to the potent inhibition of proliferation and induction of apoptosis in Bcr-Abl-expressing cells.[3]

Physicochemical and Handling Properties

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource
Synonyms Rebastinib, DCC-2036[3][7]
Molecular Formula C₃₀H₂₈FN₇O₃[4][8]
Molecular Weight 553.59 g/mol [3][8]
Appearance Crystalline solid[4]
Solubility DMSO: ≥ 50 mg/mL (90.32 mM)[8]
DMF: 30 mg/mL[4]
Ethanol: 1 mg/mL[4]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[8]
Storage (In Solvent) -80°C for 2 years, -20°C for 1 year[8]
Safety and Handling Precautions

While a specific, comprehensive safety data sheet (SDS) for Rebastinib was not found in the search results, general laboratory safety practices for handling potent small-molecule inhibitors should be strictly followed. The related morpholine-containing compounds can cause skin and serious eye irritation.[9][10][11] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.[11]

Protocol 1: High-Concentration Stock Solution Preparation

The following protocol details the preparation of a highly concentrated stock solution of Rebastinib, which is essential for minimizing the concentration of the organic solvent in the final experimental medium.

Rationale

Dimethyl sulfoxide (DMSO) is the recommended solvent due to Rebastinib's high solubility, allowing for the preparation of a concentrated stock solution.[7][8] This minimizes the volume of solvent added to cell culture or assay buffers, thereby reducing potential off-target solvent effects. Storing the stock solution in small, single-use aliquots at -80°C prevents degradation from repeated freeze-thaw cycles.[8]

Materials
  • Rebastinib (DCC-2036) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filter-barrier tips

Step-by-Step Procedure
  • Pre-Weighing Preparation : Equilibrate the Rebastinib vial to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the powder.

  • Weighing : In a chemical fume hood, carefully weigh the desired amount of Rebastinib powder. For example, to prepare a 10 mM stock solution, weigh out 5.54 mg of Rebastinib.

  • Dissolution : Add the appropriate volume of sterile DMSO to the weighed powder. For a 10 mM stock, add 1 mL of DMSO to 5.54 mg of Rebastinib.

  • Solubilization : Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath for up to 10 minutes and/or brief sonication in an ultrasonic bath can aid in complete dissolution.[7][12] Visually inspect the solution to ensure no particulates remain.

  • Aliquoting : Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, opaque polypropylene tubes. This protects the compound from light and minimizes waste.

  • Storage : Store the aliquots at -80°C for long-term stability (up to 2 years).[8] For short-term storage (up to 1 year), -20°C is acceptable.[8]

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage start Start: Equilibrate Rebastinib weigh Weigh Rebastinib Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex & Gentle Warming (37°C) add_dmso->vortex check Visually Confirm Dissolution vortex->check check->vortex Particulates Remain aliquot Aliquot into Opaque Tubes check->aliquot Fully Dissolved store Store at -80°C aliquot->store

Caption: Workflow for Rebastinib Stock Solution Preparation.

Protocol 2: Application in a Cell-Based Proliferation Assay

This protocol provides a general framework for utilizing the Rebastinib stock solution to determine its effect on the proliferation of cancer cell lines, such as the Ph-positive CML cell line K562.[3]

Rationale

A dose-response experiment is crucial for determining the half-maximal inhibitory concentration (IC₅₀) of Rebastinib for a specific cell line. A serial dilution from the high-concentration stock is performed to create a range of working concentrations. The final DMSO concentration in the cell culture medium should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.

Materials
  • Cancer cell line of interest (e.g., K562 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Rebastinib stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Step-by-Step Procedure
  • Cell Seeding : Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium) and incubate overnight at 37°C, 5% CO₂.[5]

  • Prepare Serial Dilutions : a. Perform an initial dilution of your 10 mM stock solution in complete medium to create the highest working concentration. For example, to get a 10 µM final concentration from a 2X stock, dilute 2 µL of 10 mM stock into 998 µL of medium to make a 20 µM (2X) solution. b. Perform a serial dilution (e.g., 1:3 or 1:4) of this 2X working stock in medium containing the same percentage of DMSO as the highest concentration well.

  • Cell Treatment : Add 100 µL of the 2X serially diluted Rebastinib solutions to the corresponding wells of the 96-well plate containing the cells. Also include a "vehicle control" group that receives medium with the same final DMSO concentration as the treated wells.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[5]

  • Assess Proliferation : After incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition : Read the plate on a plate reader at the appropriate wavelength (e.g., 450 nm for CCK-8/WST-1 assays).[5]

  • Data Analysis : a. Subtract the background absorbance (media only). b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the percent viability against the log of the Rebastinib concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight prep_dilutions Prepare 2X Serial Dilutions incubate_overnight->prep_dilutions add_drug Add Rebastinib/Vehicle to Wells prep_dilutions->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_reagent Add Proliferation Reagent incubate_72h->add_reagent read_plate Read Absorbance add_reagent->read_plate calc_ic50 Normalize Data & Calculate IC50 read_plate->calc_ic50

Caption: General Workflow for a Cell Proliferation Assay.

References

  • Gornicka, A., et al. (2021). The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action. Anticancer Research. [Link]
  • Anticancer Research. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action. [Link]
  • National Cancer Institute.
  • Cortes, J. E., et al. (2018). Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia.
  • PubChem. (2-Oxo-morpholin-4-yl)-acetic acid. [Link]
  • BioCrick. DCC-2036 (Rebastinib). [Link]
  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. [Link]
  • De Palma, M., et al. (2019). The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors. EBioMedicine. [Link]
  • Redox.

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1H NMR and 13C NMR of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic Acid using ¹H and ¹³C NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, a molecule featuring diverse functional groups including a morpholine ring, an amide, a thioether, and a carboxylic acid. We present detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require robust methods for molecular structure validation.

Introduction

This compound (hereafter referred to as MOA ) is a small organic molecule incorporating several key pharmacophoric features. Its structural backbone consists of a morpholine amide connected via a thioether linkage to an acetic acid moiety. The precise arrangement and electronic environment of each atom are critical to its chemical properties and potential biological activity. Therefore, rigorous structural confirmation is a prerequisite for its use in drug discovery and development.

NMR spectroscopy provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] ¹H NMR elucidates the number and type of protons and their neighboring relationships through spin-spin coupling, while ¹³C NMR reveals the carbon framework. This document serves as a practical, field-tested guide to applying these techniques for the definitive characterization of MOA .

Molecular Structure and Spectroscopic Overview

The structural integrity of MOA can be fully mapped by assigning the NMR signals to their corresponding nuclei. The molecule's structure, with key atomic positions labeled for assignment purposes, is shown below.

MOA_Structure cluster_morpholine Morpholine Ring cluster_chain Thio-acetyl Chain N1 N(4) C5 C5 N1->C5 C7 C7(=O) N1->C7 C6 C6 C5->C6 O2 O(1') C6->O2 C2 C2 O2->C2 C3 C3 C2->C3 C3->N1 S8 S(8) C7->S8 C9 C9 S8->C9 C10 C10(=O) C9->C10 O11 OH C10->O11 H5 Hε, Hε' H6 Hδ, Hδ' H2 Hβ, Hβ' H3 Hα, Hα' H9 H11

Caption: Molecular structure of this compound (MOA ) with atom numbering.

Based on this structure, we can predict the key features of its NMR spectra:

  • ¹H NMR: Six distinct proton environments are expected. The morpholine ring protons (Hα, Hβ, Hδ, Hε) will likely appear as complex multiplets due to their fixed chair conformation.[2][3] The two methylene groups (Hγ) in the thio-acetyl chain should appear as sharp singlets as they lack adjacent protons for coupling. The carboxylic acid proton (Hζ) is expected to be a broad, downfield singlet that is sensitive to solvent, concentration, and temperature.[4]

  • ¹³C NMR: The molecule has six unique carbon environments, excluding the two equivalent pairs in the morpholine ring. Two carbonyl carbons (amide and carboxylic acid) will resonate significantly downfield. The remaining four signals will correspond to the two sets of morpholine carbons and the two methylene carbons of the chain.

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible NMR data for MOA .

Sample Preparation

Causality: The choice of solvent is critical. Protic solvents like D₂O will cause the exchangeable carboxylic acid proton to disappear from the spectrum, which can be a useful diagnostic tool.[5][6] Aprotic polar solvents like DMSO-d₆ are ideal for observing all protons, including the carboxylic acid proton, as hydrogen bonding with the solvent slows the exchange rate.

  • Weighing: Accurately weigh 10-15 mg of purified MOA into a clean, dry vial.

  • Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For a confirmatory experiment, prepare a separate sample in D₂O.

  • Homogenization: Gently vortex the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: Add a minimal amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

NMR Data Acquisition Workflow

The general workflow for acquiring high-quality NMR data is outlined below. Modern spectrometers can automate many of these steps.[7][8]

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Sample Preparation (10-15 mg in 0.7 mL DMSO-d6) Shim Shimming (Optimize B0 homogeneity) Prep->Shim Tune Tuning & Matching (Optimize probe efficiency) Shim->Tune H1_Acq ¹H Spectrum Acquisition Tune->H1_Acq C13_Acq ¹³C Spectrum Acquisition H1_Acq->C13_Acq Process Fourier Transform, Phase & Baseline Correction C13_Acq->Process Integrate Integration & Peak Picking Process->Integrate Assign Structural Assignment Integrate->Assign

Caption: General experimental workflow for NMR characterization of MOA.

Spectrometer Parameters

The following are standard starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon-13) Rationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to suppress NOE variations.
Spectral Width -2 to 14 ppm0 to 200 ppmEncompasses all expected chemical shifts for organic molecules.
Acquisition Time ~2.0 s~1.0 sBalances resolution with experiment time.
Relaxation Delay (d1) 5.0 s2.0 sLonger delay for ¹H ensures full relaxation for accurate integration.
Number of Scans (ns) 161024¹H is highly sensitive; ¹³C requires more scans due to low natural abundance (1.1%).
Temperature 298 K298 KStandard ambient temperature.

For unambiguous assignments, acquiring 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) is highly recommended.[1][9]

Spectral Data Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of MOA in DMSO-d₆ is predicted to show signals corresponding to the labeled protons.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
~12.0 - 13.0Broad Singlet1H-COOH : Carboxylic acid proton, highly deshielded and subject to exchange. Its presence confirms the acid functionality.[4]
~3.80Singlet2H-S-CH₂-C=O : Methylene protons adjacent to sulfur and an amide carbonyl. No adjacent protons to couple with.
Hβ, Hδ~3.60Multiplet4H-O-CH₂- : Morpholine protons adjacent to oxygen. Deshielded by the electronegative oxygen atom. Appears as a complex multiplet.[2][10]
Hα, Hε~3.45Multiplet4H-N-CH₂- : Morpholine protons adjacent to the amide nitrogen. Less deshielded than the O-CH₂ protons.[2][9]
Hγ'~3.35Singlet2H-S-CH₂-COOH : Methylene protons adjacent to sulfur and a carboxylic acid. No adjacent protons to couple with.

Note: The exact chemical shifts of the morpholine protons can be complex and may appear as two distinct multiplets or pseudo-triplets depending on the conformation and solvent.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbon Label Chemical Shift (δ, ppm) Assignment & Rationale
C10~171.0-COOH : Carboxylic acid carbonyl carbon. Deshielded by the two oxygen atoms.[4]
C7~168.0-C(=O)N- : Amide carbonyl carbon. Slightly less deshielded than the carboxylic acid carbonyl.
C2, C6~66.0-O-CH₂- : Morpholine carbons adjacent to oxygen. Highly deshielded by the electronegative oxygen.[10]
C3, C5~45.0-N-CH₂- : Morpholine carbons adjacent to nitrogen. The chemical shift is influenced by the amide group.
C9~35.0-S-CH₂-COOH : Methylene carbon adjacent to sulfur.
C7'~33.0-S-CH₂-C=O : Methylene carbon adjacent to sulfur and the amide carbonyl.

Conclusion

This application note details a robust and reliable methodology for the complete ¹H and ¹³C NMR characterization of this compound. The provided protocols for sample preparation and data acquisition, coupled with the predictive spectral analysis, offer a comprehensive framework for the structural verification of this molecule. The use of standard 1D NMR, supplemented by confirmatory experiments like D₂O exchange and advanced 2D techniques, ensures the highest degree of confidence in the structural assignment. This approach is fundamental for quality control, reaction monitoring, and regulatory submissions in the chemical and pharmaceutical sciences.

References

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society.
  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate.
  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. ResearchGate.
  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • NMR Characterization of RNA Small Molecule Interactions. PubMed Central.
  • Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. ResearchGate.
  • Recognizing the NMR pattern for morpholine. ACD/Labs.
  • The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed.
  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed.
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. PubChem.
  • 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... ResearchGate.
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Application Notes and Protocols for High-Throughput Screening with (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel small molecule, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. Lacking extensive prior characterization, this guide establishes a foundational screening cascade, hypothesizing the compound as a potential modulator of cysteine proteases due to its electrophilic thioester moiety—a classic feature for covalent inhibition. We present a detailed primary assay protocol using a fluorescence resonance energy transfer (FRET) substrate, methodologies for robust data analysis, and a strategic workflow for hit confirmation and secondary validation. The protocols and workflows are designed to be self-validating, ensuring a high degree of scientific rigor for researchers in drug discovery and chemical biology.

Introduction: Rationale and Scientific Background

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic properties in drug candidates.[1] The compound, this compound, features this desirable scaffold in conjunction with a thio-acetic acid group. This latter functional group presents a compelling hypothesis for its mechanism of action: the potential for covalent interaction with nucleophilic residues, such as cysteine, in enzyme active sites. Cysteine proteases, a major class of enzymes implicated in a wide range of diseases including cancer and infectious diseases, are therefore a logical and high-value target class for initial screening efforts.

This application note outlines a comprehensive strategy for screening this compound against a representative cysteine protease, Cathepsin B, as a prototypical target. The principles and protocols described herein are readily adaptable to other cysteine proteases or different enzyme classes with appropriate substrate and buffer optimization. The overarching goal is to provide a robust framework for identifying and validating potential "hit" compounds from a primary screen.[2][3]

High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true positive hits while minimizing false positives. The workflow for this compound is envisioned as a funneling process, starting with a broad primary screen and progressing to more specific secondary and counter-assays.

HTS_Workflow Primary_Screen Primary HTS: Cathepsin B FRET Assay (10 µM Compound Concentration) Hit_Identification Hit Identification (≥50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Confirmation Secondary_Assays Secondary Assays: Orthogonal Assay (e.g., Absorbance-based) Selectivity Profiling (e.g., other Cathepsins) Dose_Response->Secondary_Assays Characterization Hit_Validation Validated Hit Secondary_Assays->Hit_Validation Validation

Figure 1: A high-level overview of the HTS workflow.

Primary Assay: Cathepsin B FRET-Based Inhibition Assay

This primary assay is designed for high-throughput screening in a 384-well plate format to identify inhibitors of Cathepsin B. The assay utilizes a FRET-based substrate that, when cleaved by the enzyme, produces a fluorescent signal.

Materials and Reagents
  • Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme: Recombinant human Cathepsin B.

  • Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5.

  • Plates: 384-well, black, flat-bottom, non-binding surface plates.

  • Positive Control: A known Cathepsin B inhibitor (e.g., CA-074).

  • Negative Control: 100% DMSO.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a working stock of this compound at 1 mM in 100% DMSO.

    • Using an acoustic liquid handler, dispense 100 nL of the 1 mM compound stock into the appropriate wells of the 384-well plate. This will result in a final assay concentration of 10 µM.

    • Dispense 100 nL of 100% DMSO into the negative control wells.

    • Dispense 100 nL of a 1 mM stock of the positive control inhibitor into the positive control wells.

  • Enzyme Addition:

    • Prepare a solution of Cathepsin B in assay buffer at a 2X final concentration (e.g., 2 nM).

    • Dispense 5 µL of the enzyme solution into all wells containing the compound and control solutions.

    • Centrifuge the plate at 1000 rpm for 1 minute.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of Z-FR-AMC substrate in assay buffer at a 2X final concentration (e.g., 20 µM).

    • Dispense 5 µL of the substrate solution into all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over 15 minutes, taking readings every minute.

Data Analysis and Hit Identification

The rate of the enzymatic reaction is determined from the linear portion of the kinetic read. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_Negative_Control - Rate_Background))

A common threshold for hit identification in HTS campaigns is a value greater than or equal to 50% inhibition.[4]

Assay Quality Control

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. It is calculated as follows:

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and rule out artifacts.

Dose-Response Confirmation

Primary hits should be re-tested in the same assay format but over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC50). This confirms the inhibitory activity and provides a quantitative measure of its strength.

Orthogonal Assays

To ensure the observed inhibition is not an artifact of the assay technology (e.g., fluorescence interference), hits should be tested in an orthogonal assay that uses a different detection method. For example, an absorbance-based assay using a chromogenic substrate could be employed.

Selectivity Profiling

To understand the specificity of the hit compound, it should be tested against other related enzymes. For a Cathepsin B inhibitor, this would involve screening against other members of the cathepsin family (e.g., Cathepsin L, Cathepsin K). This helps to identify compounds with a desirable selectivity profile.

Data Presentation

The results of the HTS campaign should be summarized in a clear and concise manner.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Cathepsin L (% Inhibition @ 10 µM)Cathepsin K (% Inhibition @ 10 µM)
This compound65.25.812.18.5
Positive Control (CA-074)98.50.0195.325.7

Table 1: Example data summary for a hypothetical HTS campaign.

Hit Validation Workflow

The process of validating a primary hit involves a series of sequential experiments designed to increase confidence in the compound's activity and mechanism of action.

Hit_Validation_Workflow Primary_Hit Primary Hit (>50% Inhibition) IC50 IC50 Determination Primary_Hit->IC50 Orthogonal_Assay Orthogonal Assay Confirmation IC50->Orthogonal_Assay Selectivity Selectivity Profiling Orthogonal_Assay->Selectivity Mechanism Mechanism of Action Studies (e.g., Covalent Modification) Selectivity->Mechanism Validated_Lead Validated Lead Compound Mechanism->Validated_Lead

Figure 2: A detailed workflow for hit validation.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of this compound. By postulating a plausible mechanism of action based on its chemical structure, we have outlined a detailed HTS cascade, from primary screening and data analysis to hit validation and secondary characterization. The provided protocols and workflows are designed to be robust and adaptable, offering a solid foundation for researchers to explore the therapeutic potential of this and other novel small molecules. The successful application of these methodologies will enable the identification of promising lead compounds for further drug development efforts.[3][6]

References

  • Challener, C. A. (2014). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology.
  • Arista Biotech. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Charles River Laboratories. (n.d.). Small Molecule Drug Discovery.
  • University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • PubChem. (n.d.). (2-Oxo-morpholin-4-yl)-acetic acid.
  • Al-Tamiemi, E. O., & Jaber, S. (2016).
  • Hu, G., et al. (2021). High-throughput phenotypic screen and transcriptional analysis identify new compounds and targets for macrophage reprogramming. Nature Communications, 12(1), 773.
  • Wang, Y., et al. (2023). High-throughput screening identification of a small-molecule compound that induces ferroptosis and attenuates the invasion and migration of hepatocellular carcinoma cells by targeting the STAT3/GPX4 axis. Oncology Letters, 25(3), 107.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235–3246.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • AlTamiemi, E. O., & Jaber, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 258.

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Using (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid in a cancer cell line study

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid in Oncology Research

Abstract

This document provides a comprehensive framework for the initial preclinical evaluation of the novel compound, this compound, in cancer cell line studies. Given the absence of extensive biological data for this molecule, these application notes are designed to guide researchers through a logical, multi-phase workflow to characterize its anti-cancer potential. We will proceed from foundational cytotoxicity screening to in-depth mechanistic studies, including apoptosis induction, cell cycle analysis, and the investigation of a hypothesized molecular target. The protocols herein are detailed to ensure reproducibility and are supported by explanations of the scientific principles behind each experimental choice. Our approach is centered on testing the hypothesis that the compound may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2]

Compound Profile and Hypothesized Mechanism of Action

Compound Details
  • Systematic Name: this compound[3]

  • Alternate Name: 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid[4]

  • CAS Number: 62770-06-3[3]

  • Molecular Formula: C₈H₁₃NO₄S[4]

  • Structure: (Image of the chemical structure would be placed here in a formal document)

Rationale for Mechanistic Hypothesis

The structure of this compound contains a morpholine ring, a heterocyclic motif frequently found in a variety of pharmacologically active compounds, including numerous kinase inhibitors.[5] The morpholine moiety can enhance potency and modulate pharmacokinetic properties. A central signaling cascade in oncology that is a common target for kinase inhibitors is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[6] This pathway is a master regulator of cellular processes including proliferation, growth, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7]

Therefore, we hypothesize that this compound may exert anti-cancer effects by inhibiting key nodes within the PI3K/Akt/mTOR pathway. The experimental workflow detailed below is designed to not only characterize the compound's general effects but also to gather evidence for or against this specific mechanism of action.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K1 p70S6K mTORC1->S6K1 EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4E->Proliferation Compound (2-Morpholin-4-yl-2-oxo -ethylsulfanyl)-acetic acid (Hypothesized Target) Compound->PI3K Compound->Akt Compound->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Phase I: Determination of In Vitro Cytotoxicity

The initial step in evaluating a novel compound is to determine its dose-dependent effect on cancer cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing potency. Tetrazolium reduction assays like MTT and XTT are reliable methods for this purpose.[8][9] They measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[10]

Experimental Workflow: Cytotoxicity Assays
Caption: General experimental workflow for MTT/XTT assays.
Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over MTT because its formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.[8]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-231) in appropriate culture medium.

  • 96-well clear-bottom tissue culture plates.

  • This compound, dissolved in DMSO to create a high-concentration stock.

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).

  • Microplate reader capable of measuring absorbance at 450-490 nm.[11]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate. Include wells for "medium only" (blank) and "vehicle control" (untreated cells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. A common starting range is 0.01 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the treatment period, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.[11]

  • Assay Measurement:

    • Add 50 µL of the prepared XTT working solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Gently shake the plate and measure the absorbance at ~475 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Table 1: Sample IC₅₀ Values

Cell Line Incubation Time (h) IC₅₀ (µM)
HCT116 (Colon) 48 Value
MDA-MB-231 (Breast) 48 Value

| A549 (Lung) | 48 | Value |

Phase II: Analysis of Cell Death Mechanism

Once cytotoxicity is established, it is crucial to determine how the compound induces cell death. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental. Apoptosis is a preferred mechanism for anti-cancer drugs. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.[12][13]

Principle of Annexin V/PI Staining

In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[13] By using both stains, flow cytometry can distinguish between four populations.[14]

Cell_Cycle G1 G1 (2N DNA) S S (>2N, <4N) G1->S G1/S Checkpoint G2 G2 (4N DNA) S->G2 M M (4N DNA) G2->M G2/M Checkpoint Daughter Daughter Cells M->Daughter Daughter->G1

Caption: The phases of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Treated and control cells, as prepared for the apoptosis assay.

  • Ice-cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

Procedure:

  • Cell Fixation:

    • Harvest ~1-2 x 10⁶ cells per sample.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 200 µL of PBS. [15] * While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. [15] * Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to ensure that only DNA is stained. [16] * Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Create a histogram of fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Table 3: Cell Cycle Distribution Analysis

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control Value Value Value
Compound (IC₅₀) Value Value Value

| Compound (2x IC₅₀) | Value | Value | Value |

Phase IV: Mechanistic Investigation by Western Blot

If the preceding experiments show evidence of apoptosis and/or cell cycle arrest, the final step is to investigate the molecular mechanism. Western blotting is a powerful technique to detect and quantify changes in the expression and activation state of specific proteins within a signaling pathway. [17][18]We will probe key proteins in our hypothesized PI3K/Akt/mTOR pathway.

Protocol: Western Blot Analysis

Materials:

  • Treated and control cell lysates.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using Lysis Buffer. [19]Scrape adherent cells and collect the lysate. [19] * Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. [19] * Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [20] * Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. [17] * Transfer the separated proteins from the gel to a PVDF membrane. [20]3. Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding. * Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. [20] * Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000-1:10000) for 1 hour at room temperature. [20] * Wash three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane. [20] * Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.

    • Strip and re-probe the membrane for total proteins (e.g., total Akt) and the loading control.

Data Presentation

Table 4: Western Blot Densitometry Analysis (Fold Change vs. Control)

Protein Target 6h Treatment 12h Treatment 24h Treatment
p-Akt / Total Akt Value Value Value

| p-mTOR / Total mTOR | Value | Value | Value |

A decrease in the ratio of phosphorylated to total protein for Akt and mTOR would provide strong evidence that the compound inhibits the PI3K/Akt/mTOR pathway.

References

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Application Note & Investigational Protocols: (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of publicly available scientific literature and databases reveals that (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (CAS No: 62770-06-3) is a commercially available chemical entity but has not been characterized for its biological activity in the context of neurodegenerative diseases.[1][2] There are no published studies detailing its mechanism of action or its application in any in vitro or in vivo disease models.

Therefore, this document is presented as a senior scientist's prospective guide for initiating the investigation of this novel compound. It is a theoretical framework based on first principles of drug discovery and the known roles of its structural motifs in neuropharmacology. The protocols described herein are proposed starting points for research and are not based on pre-existing, validated data for this specific molecule.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, hypothesis-driven framework for the initial evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases.

Part 1: Scientific Rationale and Foundational Hypothesis

The structure of this compound contains two key chemical motifs that suggest potential bioactivity in the central nervous system: the morpholine ring and a thioether-linked acetic acid side chain .

  • The Morpholine Scaffold: The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[3] Crucially, it is a core component of several compounds investigated as inhibitors of enzymes implicated in neurodegeneration, such as Phosphoinositide 3-kinases (PI3K).[4][5][6] The PI3K/Akt signaling pathway is a critical regulator of neuronal survival, and its dysregulation is a known factor in diseases like Alzheimer's and Parkinson's.[6]

  • Thioether and Carboxylic Acid Groups: These functional groups can participate in various biological interactions, including metal chelation and antioxidant activities. Oxidative stress and metal dyshomeostasis are central pathological features of most neurodegenerative disorders.[7]

Based on these structural features, we can formulate a primary hypothesis:

Primary Hypothesis: this compound may exert neuroprotective effects by modulating kinase signaling pathways (e.g., PI3K) and/or by mitigating oxidative stress and neuroinflammation, thereby offering therapeutic potential for neurodegenerative diseases.

This guide will outline the necessary steps to test this hypothesis.

Part 2: Proposed Investigational Workflow

A tiered approach is recommended, starting with fundamental in vitro characterization and progressing to more complex cellular and in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Disease Models cluster_2 Phase 3: In Vivo Proof-of-Concept a Compound Preparation & Quality Control b Cytotoxicity Assessment (e.g., SH-SY5Y cells) a->b Solubilized & verified compound c Initial Mechanistic Screening (Kinase Panel, Antioxidant Assays) b->c Determine non-toxic concentration range d Neuroprotection Assays (e.g., Oxidative Stress Model) c->d Identify primary mechanism e Neuroinflammation Assays (e.g., LPS-stimulated Microglia) d->e Confirm neuroprotective effect f Target Validation (Western Blot for p-Akt) e->f Validate target engagement g Pharmacokinetic Profiling (Rodent Model) f->g Lead for in vivo studies h Acute Disease Model Testing (e.g., MPTP Model for Parkinsonism) g->h Establish dosing regimen i Behavioral & Histological Analysis h->i Assess therapeutic efficacy

Caption: Proposed workflow for evaluating the compound.

Part 3: Detailed Investigational Protocols

Protocol 1: Compound Preparation and In Vitro Cytotoxicity Assessment

Rationale: Before assessing therapeutic potential, it is critical to establish the concentration range at which the compound is non-toxic to neuronal cells. The human neuroblastoma cell line SH-SY5Y is a widely used and accepted model for initial neurotoxicity screening.

Step-by-Step Protocol:

  • Compound Solubilization:

    • Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • MTT Assay for Cell Viability:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in culture medium, ranging from 100 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells. Include a vehicle control (0.5% DMSO).

    • Replace the medium with the compound-containing medium and incubate for 24 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >90% viability is considered the maximum safe concentration for subsequent experiments.

ParameterRecommended Condition
Cell Line SH-SY5Y (Human Neuroblastoma)
Seeding Density 1 x 10⁴ cells/well (96-well plate)
Compound Conc. 100 nM - 100 µM
Incubation Time 24 hours
Assay MTT or LDH Release
Endpoint Cell Viability (%) vs. Vehicle
Protocol 2: Mechanistic Investigation in a Cellular Model of Oxidative Stress

Rationale: Many neurodegenerative diseases involve neuronal death due to oxidative stress.[8] This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress in SH-SY5Y cells to determine if the compound has a neuroprotective effect.

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM) for 2 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add H₂O₂ to all wells (except the negative control) to a final concentration of 100-200 µM (this concentration should be optimized to induce ~50% cell death in 24 hours).

  • Incubation: Incubate for 24 hours at 37°C.

  • Assessment of Neuroprotection: Measure cell viability using the MTT assay as described previously. A significant increase in viability in the compound-treated wells compared to the H₂O₂-only wells indicates a neuroprotective effect.

Hypothesized Signaling Pathway: If the compound acts via the PI3K/Akt pathway, it would promote cell survival signaling, counteracting the apoptotic cascade initiated by oxidative stress.

G compound (2-Morpholin-4-yl-2-oxo-ethylsulfanyl) -acetic acid pi3k PI3K compound->pi3k Activates (?) akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits h2o2 H₂O₂ Stress h2o2->apoptosis Induces

Caption: Hypothesized PI3K/Akt neuroprotective pathway.

Protocol 3: Initial In Vivo Pharmacokinetic and Safety Assessment

Rationale: To be effective, a CNS drug must cross the blood-brain barrier (BBB) and be maintained at therapeutic concentrations without causing systemic toxicity. This protocol provides a framework for a preliminary pharmacokinetic (PK) study in mice.

Step-by-Step Protocol:

  • Animal Model: Use healthy, adult C57BL/6 mice (n=3-5 per time point).

  • Compound Formulation: Formulate the compound in a suitable vehicle for administration (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Administration: Administer a single dose of the compound via intraperitoneal (IP) injection. A starting dose might be 10 mg/kg.

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.

    • At each terminal time point, perfuse the animals with saline and collect the brain.

  • Bioanalysis:

    • Process blood to plasma and homogenize brain tissue.

    • Extract the compound from plasma and brain homogenates.

    • Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and brain/plasma ratio. A brain/plasma ratio > 0.5 is often considered indicative of good BBB penetration.

ParameterRecommended Condition
Animal Model C57BL/6 Mice
Dose 10 mg/kg (single dose)
Route Intraperitoneal (IP)
Time Points 0.25, 0.5, 1, 2, 4, 8, 24 hours
Matrices Plasma, Brain
Analysis LC-MS/MS

Part 4: Future Directions and Advanced Models

If the compound shows promising results in these initial studies (i.e., it is non-toxic, neuroprotective in vitro, and has a favorable PK profile), the following advanced studies should be pursued:

  • Parkinson's Disease Model: Use the MPTP or 6-OHDA mouse models to assess the compound's ability to protect dopaminergic neurons and improve motor function (e.g., rotarod test).[9][10]

  • Alzheimer's Disease Model: Employ transgenic models like the 5XFAD or APP/PS1 mice to evaluate effects on amyloid-beta and tau pathology, neuroinflammation, and cognitive deficits (e.g., Morris water maze).[11][12]

  • Huntington's Disease Model: Utilize genetic models such as the YAC128 or R6/2 mice to determine if the compound can alleviate motor dysfunction and neuronal loss.[13][14][15]

For each of these models, treatment would typically begin before or at the onset of symptoms and continue for several weeks, followed by behavioral testing and post-mortem brain analysis to measure key pathological hallmarks.

Part 5: Conclusion and Caveats

This compound represents an uncharacterized chemical entity with structural motifs that hint at potential neuroprotective activity. The application notes and protocols provided here constitute a logical, hypothesis-driven roadmap for its initial scientific investigation. It is imperative that researchers validate each step and remain objective in their interpretation of the data. Success in early-stage in vitro assays does not guarantee in vivo efficacy, but the proposed workflow provides a rigorous and scientifically sound foundation for discovery.

References

  • PubChem. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. [Link]
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  • ResearchGate. (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. [Link]
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Application Notes & Protocols: (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] Unlike traditional high-throughput screening (HTS) which screens large, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to the target protein.[1][3] These initial "hits" serve as starting points for structure-guided optimization into potent, selective, and drug-like leads.[1][4]

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library.[2] An ideal fragment should possess favorable physicochemical properties, often summarized by the "Rule of Three" (Ro3): Molecular Weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[3][5] These guidelines ensure that fragments are small, soluble, and have a low complexity, which increases the probability of identifying efficient binding events.[6]

This compound (henceforth referred to as MooSA ) is an exemplary fragment that embodies these principles and offers significant strategic advantages for FBDD campaigns.

  • Privileged Scaffolds: MooSA contains a morpholine ring, a well-established "privileged structure" in medicinal chemistry.[7] The morpholine moiety is frequently incorporated into approved drugs to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[7][8][9] Its saturated, heterocyclic nature provides three-dimensional character, which is often favored for exploring complex binding pockets.[6]

  • Multiple Interaction Points: The fragment features several key functional groups for target interaction:

    • A carboxylic acid provides a strong hydrogen bond donor and acceptor, capable of forming salt bridges with basic residues like lysine or arginine.

    • An amide carbonyl acts as an excellent hydrogen bond acceptor.

    • The morpholine oxygen serves as an additional hydrogen bond acceptor.

    • A flexible thioether linker allows the two key pharmacophores (morpholine and acetic acid) to adopt optimal orientations within a binding site.

  • Vectors for Growth: Crucially, MooSA presents clear, chemically tractable vectors for optimization. Once its binding mode is confirmed, the core structure can be elaborated ("grown") into unoccupied regions of the binding pocket to rapidly increase potency and selectivity.

This guide provides detailed protocols for utilizing MooSA in a typical FBDD workflow, from initial screening and hit validation to structural characterization, providing researchers with a practical framework for its application.

Fragment Properties & Handling

Proper characterization and handling of fragments are paramount for reproducible screening results.

Physicochemical Properties of MooSA

The properties of MooSA align well with the principles of the Rule of Three, making it an ideal candidate for fragment screening libraries.

PropertyValue"Rule of Three" GuidelineSignificance
Molecular Formula C₈H₁₃NO₄SN/ADefines the elemental composition.
Molecular Weight (MW) 219.26 g/mol < 300 g/mol Low MW allows for efficient exploration of chemical space and provides ample room for optimization.[1][3]
cLogP -0.4 (Predicted)≤ 3Negative LogP indicates high hydrophilicity, ensuring good aqueous solubility required for biophysical assays.[3][6]
Hydrogen Bond Donors 1 (from COOH)≤ 3Provides a key interaction point without excessive polarity.[3][6]
Hydrogen Bond Acceptors 4 (2xO in COOH, O in Amide, O in Morpholine)≤ 3While slightly exceeding the Ro3, the acceptors are well-distributed and common in drug scaffolds.[10]
Rotatable Bonds 5≤ 3Higher flexibility allows conformational adaptation but may come with an entropic penalty upon binding.
Topological Polar Surface Area (TPSA) 85.9 ŲN/AA measure of polarity that correlates with solubility and membrane permeability.

Data sourced from PubChem and predicted values.[11]

Stock Solution Preparation and Storage
  • Solubilization: Prepare a high-concentration primary stock solution (e.g., 100 mM) of MooSA in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using gentle vortexing or sonication.

  • Quality Control: It is highly recommended to verify the identity and purity (>95%) of the fragment via LC-MS and ¹H-NMR before initiating a screening campaign.

  • Storage: Store the primary stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For working solutions used in assays, it is acceptable to store them at 4°C for short periods (1-2 weeks).

The FBDD Experimental Workflow

A successful FBDD campaign is a multi-step process that uses orthogonal techniques to identify and validate fragment hits confidently.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_characterize Phase 3: Characterization & Optimization Lib Fragment Library (Containing MooSA) Screen Primary Screen (e.g., SPR) Lib->Screen Target Target Protein Purification & QC Target->Screen Validate Orthogonal Validation (e.g., STD-NMR) Screen->Validate Initial Hits Structure Structural Biology (X-ray Crystallography) Validate->Structure Confirmed Hits Optimize Hit-to-Lead Optimization Structure->Optimize Binding Mode Confirmed

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments due to its real-time binding analysis and low protein consumption.[12][13][14][15]

Principle

SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (fragment) in solution binds to a ligand (target protein) immobilized on the chip.[16] The binding event is measured in Resonance Units (RU).

Materials
  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Target Protein (>95% purity)

  • MooSA and fragment library

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Buffer (e.g., 10 mM Glycine-HCl pH 2.0)

Step-by-Step Methodology
  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (typically 20-50 µg/mL in 10 mM Acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (typically 5000-10000 RU) is reached. Causality: The low pH of the acetate buffer pre-concentrates the positively charged protein near the negatively charged carboxymethyl surface, promoting efficient coupling.

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection to serve as a control for bulk refractive index changes and non-specific binding.[15]

  • Fragment Screening:

    • Prepare a plate with MooSA and other fragments diluted into Running Buffer at a fixed concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the Running Buffer (typically ≤ 1%). Causality: Mismatched DMSO concentrations are a primary source of false positives in SPR due to its high refractive index.[12]

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds).

    • Between injections, regenerate the surface by injecting the Regeneration Buffer to remove any bound fragment. Test several regeneration conditions to find one that removes the analyte without denaturing the immobilized protein.

  • Data Analysis & Hit Triage:

    • Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.

    • A fragment is considered a potential "hit" if it produces a stable, concentration-dependent binding response significantly above the noise level.

    • Prioritize hits based on metrics like Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (LE = -ΔG / N, where N is the number of non-hydrogen atoms). This helps identify small fragments that bind very efficiently.[15]

Protocol 2: Orthogonal Hit Validation with STD-NMR

Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to confirm hits from primary screens.[4] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is exquisitely sensitive for detecting the weak binding typical of fragments.[17][18][19]

Principle

In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's ¹H spectrum. This saturation is transferred via spin diffusion to protons of a ligand that is in close contact with the protein. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a "difference" spectrum is created that shows signals only from the binding molecules.[19][20]

Materials
  • NMR Spectrometer (≥ 600 MHz) with a cryoprobe

  • Target Protein

  • MooSA (as a confirmed hit from SPR)

  • NMR Buffer: Deuterated phosphate buffer (e.g., 50 mM NaD₂PO₄, 100 mM NaCl, pD 7.4) in 99.9% D₂O.

  • NMR tubes

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) and a higher concentration of MooSA (e.g., 1 mM). Causality: A large excess of the ligand is required to ensure that a detectable fraction of the ligand population is bound at any given time, and to facilitate rapid exchange between the bound and free states.[18]

    • Prepare a control sample containing only MooSA in the same buffer to acquire a reference spectrum.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H reference spectrum of the sample.

    • Set up the STD experiment. The on-resonance saturation frequency should be set to a region where only protein signals resonate (e.g., ~7.0-8.0 ppm or ~0.5-0.0 ppm). The off-resonance frequency should be set to a region devoid of any signals (e.g., ~40 ppm).[19]

    • The saturation time is a key parameter; a 2-second saturation time is a good starting point.[18]

  • Data Acquisition and Analysis:

    • Acquire the on-resonance and off-resonance spectra as an interleaved pair to minimize artifacts from spectrometer instability.

    • Process the data to generate the STD difference spectrum. The presence of signals in the difference spectrum confirms that MooSA binds to the target protein.

    • The relative intensity of the signals in the STD spectrum can provide an "epitope map," indicating which protons of MooSA are in closest proximity to the protein surface.[21] Protons with stronger STD enhancement are more intimately involved in the binding interaction.

Protocol 3: Structural Characterization by X-ray Crystallography

The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to its target.[4][22] This provides definitive proof of binding and reveals the precise interactions that can be exploited for structure-guided optimization.

Principle

A protein crystal is soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. X-ray diffraction data collected from this soaked crystal can then be used to solve the three-dimensional structure of the protein-fragment complex.[23]

Materials
  • Pre-grown crystals of the target protein

  • MooSA

  • Soaking solution: A solution that mimics the crystallization mother liquor.

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • Crystal harvesting tools (e.g., nylon loops)

  • Access to an X-ray diffraction source (in-house or synchrotron)

Step-by-Step Methodology
  • Crystal Soaking:

    • Prepare a soaking solution containing a high concentration of MooSA (typically 1-20 mM). The final DMSO concentration should be kept below a level known to degrade crystal diffraction (often determined via a solvent tolerance screen).[24]

    • Carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to overnight. The optimal soaking time is target-dependent and may require optimization.[25][26]

  • Cryo-cooling and Data Collection:

    • Briefly move the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.

    • Harvest the crystal in a nylon loop and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-protein structure.

    • Carefully inspect the resulting electron density maps (Fo-Fc maps) for positive density corresponding to the bound fragment. The shape of the density should unambiguously match the structure of MooSA.

    • Model the fragment into the density, refine the structure, and analyze the protein-ligand interactions.

Hit-to-Lead Optimization Strategies for MooSA

The solved crystal structure of the MooSA-target complex is the blueprint for rational drug design. The different chemical moieties of MooSA serve as anchor points and vectors for chemical elaboration.

Hit_Elaboration cluster_vectors Potential Growth Vectors for MooSA l1 p1->l1 Vector 1: Elaborate Morpholine (e.g., add substituents to explore hydrophobic pockets) l2 p2->l2 Vector 2: Replace/Extend Acid (e.g., bioisosteric replacement with tetrazole or sulfonamide) l3 p3->l3 Vector 3: Modify Linker (e.g., alter length or rigidity to optimize vector orientation) img

Caption: Key elaboration vectors on the MooSA scaffold for hit-to-lead optimization.

  • Vector 1 (Morpholine Elaboration): If the structure reveals an unoccupied hydrophobic pocket adjacent to the morpholine ring, substituents can be added to the ring to gain potency through favorable van der Waals interactions.

  • Vector 2 (Acid Modification): The carboxylic acid is a potent interaction motif. If the binding pocket allows, it can be extended to interact with more distant residues. Alternatively, it can be replaced with bioisosteres (e.g., tetrazole, hydroxamic acid) to modulate pKa, improve cell permeability, or pick up additional interactions.

  • Vector 3 (Linker Optimization): The length and rigidity of the thioether linker can be modified. A more rigid linker could reduce the entropic penalty of binding, while a longer or shorter linker might allow the two ends of the fragment to engage with residues more optimally.

By systematically exploring these vectors through iterative cycles of chemical synthesis and biological testing, the initial millimolar-to-micromolar affinity of MooSA can be rapidly improved to yield a potent, drug-like lead compound.[27]

References

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
  • Wikipedia. Fragment-based lead discovery. [Link]
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
  • Koehler, L. J., & Tieleman, D. P. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251–268. [Link]
  • Balamurugan, K., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
  • Olaru, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22521. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2024). Fragment Based Drug Design: A Review. [Link]
  • Frontiers in Chemistry. (2021).
  • Feher, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 24-38. [Link]
  • H1 Connect. (2013). The 'rule of three' for fragment-based drug discovery. [Link]
  • Renaud, J., et al. (2008). SPR-based fragment screening: advantages and applications. Journal of Biomolecular Screening, 13(3), 202-9. [Link]
  • Practical Fragments. (2013).
  • van der Zwan, J., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences, 6, 28. [Link]
  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now?[Link]
  • Practical Fragments. (2011). Pushing the Rule of 3. [Link]
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  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • E3S Web of Conferences. (2024).
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  • National Institutes of Health. (2025). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. [Link]
  • Angulo, J., et al. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society. [Link]
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
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Sources

Application Notes & Protocols: (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the evaluation and application of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, hereafter referred to as MooSA , as a novel chemical probe. As there is limited existing data on the biological activity of MooSA, this guide is structured as a prospective research plan, outlining the necessary steps from synthesis and initial screening to target identification and validation. The protocols are designed for researchers, scientists, and drug development professionals aiming to characterize new chemical entities for biological discovery. We will detail methodologies for cytotoxicity assessment, broad-spectrum kinase screening, and advanced proteomic techniques for target deconvolution, including Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA). The overarching goal is to provide a rigorous, self-validating framework to determine if MooSA can serve as a potent and selective tool for interrogating biological systems.

Introduction: The Rationale for Investigating MooSA

Chemical probes are small molecules designed to selectively modulate the function of a specific protein target, enabling the study of its role in cellular and disease contexts.[1] The ideal chemical probe exhibits high potency, selectivity, and demonstrated on-target engagement in a cellular environment.[2]

The structure of this compound (MooSA) presents several features that suggest its potential as a chemical probe. The morpholine ring is a common pharmacophore found in many bioactive compounds, often improving pharmacokinetic properties.[3] The core of MooSA contains a thioether linkage adjacent to an amide carbonyl and a carboxylic acid. This arrangement suggests the potential for covalent or strong non-covalent interactions with protein targets, possibly through interaction with nucleophilic residues in an enzyme active site. The thioether could act as a weak electrophile or participate in coordination with metalloproteins, while the carboxylate can form salt bridges with basic amino acid residues like lysine or arginine.

This document outlines a systematic approach to explore these possibilities and rigorously evaluate MooSA's potential as a chemical probe.

Synthesis, Characterization, and Control Compounds

The first step in evaluating a potential chemical probe is to establish a reliable synthetic route and to design an appropriate negative control. A negative control is a structurally similar analog that is significantly less active against the intended target, which is crucial for attributing an observed phenotype to the on-target activity of the probe.[4][5]

Proposed Synthesis of MooSA (Probe)

A plausible synthetic route to MooSA involves the S-alkylation of thioglycolic acid with 2-chloro-1-morpholinoethan-1-one.

G cluster_0 Synthesis of MooSA Morpholine Morpholine Intermediate_A 2-chloro-1-morpholinoethan-1-one Morpholine->Intermediate_A Et3N, DCM 0 °C to RT Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_A MooSA This compound (MooSA) Intermediate_A->MooSA NaH, THF RT Thioglycolic_acid Thioglycolic acid Thioglycolic_acid->MooSA

Caption: Proposed two-step synthesis of MooSA.

Proposed Synthesis of Negative Control (MooSA-Ctrl)

To create a negative control, we propose replacing the sulfur atom with a methylene group (CH₂), yielding (2-Morpholin-4-yl-2-oxo-ethyl)-propanoic acid. This removes the potentially reactive thioether while maintaining the overall size and topology of the molecule.

G cluster_1 Synthesis of Negative Control Morpholine Morpholine Intermediate_B 4-bromo-1-morpholinobutan-1-one Morpholine->Intermediate_B Et3N, DCM 0 °C to RT Bromobutyryl_chloride 4-Bromobutyryl chloride Bromobutyryl_chloride->Intermediate_B MooSA_Ctrl (2-Morpholin-4-yl-2-oxo-ethyl)-propanoic acid (MooSA-Ctrl) Intermediate_B->MooSA_Ctrl Jones Oxidation Acetone

Caption: Proposed synthesis of the negative control, MooSA-Ctrl.

Initial Biological Evaluation: Assessing Cellular Activity

Before embarking on complex target identification studies, it is essential to determine if MooSA elicits any biological response in a cellular context and to establish a suitable concentration range for subsequent experiments.

Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Objective: To determine the concentration of MooSA that causes a 50% reduction in cell viability (GI₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MooSA and MooSA-Ctrl (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of MooSA and MooSA-Ctrl in culture medium (e.g., from 100 µM down to 1 nM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of medium containing the compounds or vehicle control (DMSO) to the respective wells.

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ value.

CompoundHypothetical GI₅₀ (µM)
MooSA5.2
MooSA-Ctrl> 100
Doxorubicin0.1
Table 1: Example of expected data from an MTT assay. A significantly lower GI₅₀ for MooSA compared to MooSA-Ctrl would suggest a specific biological activity.
Protocol: Broad-Spectrum Kinase Inhibitor Screening

Kinases are a large family of enzymes frequently targeted in drug discovery.[3] A broad-spectrum screen can quickly reveal if MooSA has activity against this important target class.

Objective: To profile MooSA against a panel of human kinases to identify potential inhibitory activity.

Procedure: This assay is typically performed by specialized contract research organizations (CROs).

  • Provide samples of MooSA and MooSA-Ctrl at a specified concentration (e.g., 10 µM).

  • The CRO will perform radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of kinases (e.g., 400+ kinases) in the presence of the compounds.[9]

  • Data Analysis: Results are typically provided as "% Inhibition" at the tested concentration. Hits are often defined as compounds causing >50% or >75% inhibition. Any confirmed hits should be followed up with IC₅₀ determination assays.[]

Target Identification and Validation

If MooSA demonstrates specific biological activity, the next critical phase is to identify its molecular target(s). Several powerful techniques are available for this purpose.

Workflow for Target Identification

G start MooSA shows biological activity abpp Competitive ABPP (Activity-Based Protein Profiling) start->abpp Unbiased Screening cccp CCCP (Affinity-Based Proteomics) start->cccp Unbiased Screening ms LC-MS/MS Proteomics abpp->ms cccp->ms cetsa CETSA (Cellular Thermal Shift Assay) validation Target Validation cetsa->validation putative Identify Putative Target Proteins ms->putative putative->cetsa Direct Confirmation in cells putative->validation Candidate Prioritization biochem Biochemical Assays (IC50 / Kd) validation->biochem cell_engage Cellular Target Engagement (e.g., CETSA ITDR) validation->cell_engage phenotype Phenotype Rescue (e.g., CRISPR/RNAi) validation->phenotype validated_target Validated Target biochem->validated_target cell_engage->validated_target phenotype->validated_target

Sources

Experimental workflow for testing (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Workflow for Testing (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid Efficacy

For: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Efficacy Testing of a Novel Morpholine-Containing Compound

Introduction

The morpholine ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatility allows it to modulate pharmacokinetic properties and engage in critical molecular interactions with a wide range of biological targets, leading to diverse therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound is a novel chemical entity incorporating this important scaffold. While its specific biological activity is yet to be characterized, its structure merits a systematic investigation into its therapeutic potential.

This document provides a comprehensive, tiered experimental workflow designed to first elucidate the potential therapeutic area of this compound and subsequently to conduct a rigorous evaluation of its efficacy. This guide moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound progression from initial screening to preclinical proof-of-concept.

Phase 1: Broad-Spectrum Bioactivity Profiling and Initial Target Assessment

The initial phase is designed to cast a wide net, identifying which, if any, biological systems are significantly modulated by the compound. This is a critical step in the drug discovery process for a novel molecule with an unknown mechanism of action.[2][3]

Rationale: From Compound to Biological Context

Without a predefined target, a phenotypic screening approach is the most logical starting point.[4] We will utilize a diverse panel of human cell lines to identify a "hit," which is a reproducible, concentration-dependent effect on a cellular phenotype, such as cell death or proliferation inhibition. The breadth of the cell line panel is crucial for identifying potential areas of selectivity and guiding the subsequent investigation.

Protocol: High-Throughput Cell Viability Screening

This initial assay determines the concentration at which the compound exhibits cytotoxic or cytostatic effects across a diverse set of cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cell lines.

Materials:

  • This compound, solubilized in DMSO (e.g., 10 mM stock)

  • A diverse panel of cell lines (e.g., NCI-60 panel or a custom panel covering major cancer types like breast, colon, lung, leukemia, and a non-cancerous control line like human fibroblasts).

  • Appropriate cell culture media and supplements.

  • 96-well or 384-well clear-bottom cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Multichannel pipette and/or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Treatment: Remove the old medium from the cell plates and add the medium containing the different compound concentrations.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the log of the compound concentration and fit a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value for each cell line.

Data Interpretation and Next Steps

The results from this screen will be summarized in a table, allowing for easy comparison of the compound's potency across different cell types.

Table 1: Hypothetical IC50 Data from Primary Viability Screen

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer45.2
HCT116Colon Cancer1.5
SW620Colon Cancer2.1
A549Lung Cancer> 100
K562Leukemia78.9
MRC-5Normal Lung Fibroblast> 100

Interpretation: In this hypothetical example, the compound shows selective and potent activity against colon cancer cell lines (HCT116, SW620) while having little effect on other cancer types and, importantly, on the normal fibroblast cell line. This selectivity provides a strong rationale for focusing the subsequent efficacy testing on an oncology application, specifically colorectal cancer.

G Compound Compound Screen Screen Compound->Screen IC50 IC50 Screen->IC50 Analysis Analysis IC50->Analysis Hit Hit Analysis->Hit MoA MoA Hit->MoA Efficacy Efficacy Hit->Efficacy InVivo InVivo MoA->InVivo Efficacy->InVivo Study Study InVivo->Study Endpoint Endpoint Study->Endpoint

Phase 2: Focused In Vitro Efficacy and Mechanism of Action (MoA) Studies

Based on the promising results from Phase 1, this phase aims to confirm the anti-cancer activity in relevant models and begin to uncover the compound's mechanism of action. These cell-based assays are crucial for predicting how the therapy might work in vivo.[5]

Rationale: Validating the Phenotype

While the initial screen measured cell viability at a single time point, it is essential to determine if the compound's effect is durable and impacts fundamental cancer cell processes like long-term proliferation and survival.

Protocol: Clonogenic Survival Assay

This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is considered the gold standard for measuring cytotoxic effects in vitro.

Objective: To determine the long-term effect of the compound on the proliferative integrity of colon cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells) into 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value) for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a methanol:acetic acid solution (3:1) for 5 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.

  • Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (defined as >50 cells).

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

Protocol: Cell Cycle and Apoptosis Analysis

These assays help to determine how the compound is inhibiting cell growth—whether by arresting the cell cycle or by inducing programmed cell death (apoptosis).

Objective: To investigate the mechanism of action by which the compound reduces cell viability.

Step-by-Step Protocol (Apoptosis via Annexin V/PI Staining):

  • Treatment: Seed HCT116 cells in 6-well plates and treat with the compound at its IC50 and 5x IC50 concentrations for 24 and 48 hours.

  • Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

G Start Start Clonogenic Clonogenic Start->Clonogenic Migration Migration Start->Migration Apoptosis Apoptosis Start->Apoptosis CellCycle CellCycle Start->CellCycle Decision Decision Clonogenic->Decision Migration->Decision Apoptosis->Decision CellCycle->Decision

Phase 3: In Vivo Efficacy Evaluation

The culmination of a successful preclinical investigation is testing the compound in a living organism.[6] This phase assesses not only the drug's ability to inhibit tumor growth but also provides initial insights into its safety and pharmacokinetic profile in a complex biological system.[7][8]

Rationale: Bridging the Gap to Clinical Relevance

In vitro assays, while informative, cannot replicate the complexity of a tumor microenvironment or the physiological processes of a whole organism.[5] An animal model is essential to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its overall therapeutic window.[4]

Protocol: Human Tumor Xenograft Mouse Model

This is a widely accepted model for the initial in vivo testing of anti-cancer agents.

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in an HCT116 colon cancer xenograft model.

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, with approval from an Institutional Animal Care and Use Committee (IACUC).[7]

Step-by-Step Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a mixture of medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., saline or a specific formulation buffer).

    • Group 2: Compound at Dose 1 (e.g., 10 mg/kg).

    • Group 3: Compound at Dose 2 (e.g., 30 mg/kg).

    • Group 4: Positive control (e.g., a standard-of-care chemotherapy for colon cancer).

  • Compound Administration: Administer the compound and controls via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily clinical observations to assess for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Euthanize animals according to approved protocols.

  • Data Collection: At the endpoint, collect blood for potential pharmacokinetic analysis and excise tumors for weight measurement and further biomarker analysis (e.g., immunohistochemistry for proliferation or apoptosis markers).

Data Analysis and Presentation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Table 2: Example Summary of In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle Control-1450 ± 150-+2.5
Compound10870 ± 11040.0-1.2
Compound30435 ± 8570.0-4.5
Positive Control-510 ± 9064.8-8.0

Interpretation: The data should be plotted as tumor growth curves over time. The TGI is calculated at the end of the study. In this example, the compound demonstrates dose-dependent anti-tumor activity with acceptable toxicity (minimal body weight loss compared to the positive control), warranting further preclinical development.

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  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). ResearchGate.
  • 2-(4-Morpholinecarbothioylsulfanyl)acetic acid. (2010). Acta Crystallographica Section E: Structure Reports Online.
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. (n.d.). PubChemLite.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry.
  • 2-(Morpholin-4-yl)acetic acid hydrochloride. (n.d.). PubChem.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate.

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Application Notes and Protocols for Animal Model Studies Involving (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community:

Following an exhaustive search of the scientific and patent literature, we have determined that there is currently no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic applications of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid . The creation of detailed, scientifically sound, and ethically responsible animal study protocols is predicated on a foundational understanding of a compound's pharmacological context. In the absence of such data for the specified molecule, the development of the requested Application Notes and Protocols would be purely speculative and would not meet the standards of scientific integrity.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] Its incorporation can enhance solubility, bioavailability, and metabolic stability, making it a common feature in a wide array of bioactive molecules targeting various diseases.[1][2][3][4][5] However, the specific combination of a morpholine-amide with a thioacetic acid moiety, as seen in "this compound," does not correspond to any characterized compound in the available literature.

Therefore, this document will, in lieu of specific protocols, provide a generalized framework and key considerations for researchers who may have access to proprietary data on this compound and are contemplating the initiation of animal model studies. This guidance is based on established principles of preclinical drug development and the known general properties of morpholine-containing compounds.

Part 1: Foundational Prerequisites for Protocol Development

Before any animal studies can be designed, a minimum threshold of preliminary data is required. This is essential for ethical considerations, as well as for the scientific validity of any proposed experiments.

1.1. Defining the Biological Hypothesis: The primary and most critical piece of missing information is the biological target or the therapeutic hypothesis for "this compound." This would typically be derived from:

  • In Vitro Screening Data: Results from assays that assess the compound's effect on specific enzymes, receptors, or cell signaling pathways.

  • Cell-Based Assay Results: Data demonstrating a desired biological effect in a relevant cell line (e.g., anti-proliferative effects in cancer cells, anti-inflammatory effects in immune cells).

  • Computational Modeling: Docking studies or other in silico methods that predict a likely biological target.

1.2. Preliminary ADME/Tox Profile: A basic understanding of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for designing in vivo experiments. Key preliminary data should include:

  • Aqueous Solubility: This will influence the choice of vehicle for administration.

  • LogP/LogD: An indicator of the compound's lipophilicity, which can predict its ability to cross cell membranes.

  • In Vitro Metabolic Stability: Assays using liver microsomes can provide an early indication of how the compound will be metabolized in the body.

  • Preliminary Cytotoxicity: An assessment of the compound's toxicity in cell lines to establish a potential therapeutic window.

Part 2: A Generalized Framework for Initiating Animal Model Studies

Assuming a biological hypothesis is established, the following sections outline a general workflow for designing and executing initial animal model studies.

2.1. Selection of an Appropriate Animal Model: The choice of animal model is entirely dependent on the therapeutic hypothesis. The table below provides some illustrative examples:

Hypothesized Therapeutic Area Potential Animal Models
Oncology Xenograft models (implanting human tumor cells into immunocompromised mice), Syngeneic models (implanting murine tumor cells into immunocompetent mice)
Inflammation Carrageenan-induced paw edema (acute inflammation), Collagen-induced arthritis (chronic inflammation)
Neurodegenerative Diseases Transgenic mouse models of Alzheimer's or Parkinson's disease, Toxin-induced models of neurodegeneration (e.g., MPTP for Parkinson's)
Metabolic Diseases Diet-induced obesity models, Genetic models of diabetes (e.g., db/db mice)

2.2. Experimental Workflow Diagram:

Caption: A generalized workflow for preclinical animal studies.

2.3. Protocol: Preliminary Pharmacokinetic (PK) Study in Mice

Objective: To determine the basic pharmacokinetic parameters of "this compound" following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS with 5% DMSO, or as determined by solubility studies)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the study.

  • Dosing:

    • Administer a single dose of the compound to a cohort of mice (n=3-5 per time point). The dose will be informed by any in vitro efficacy and cytotoxicity data. A typical starting dose might be 10 mg/kg.

    • The route of administration (e.g., intravenous, oral gavage, intraperitoneal) should be chosen based on the intended clinical application and the compound's properties.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Blood can be collected via tail vein or saphenous vein for survival studies, or via cardiac puncture for terminal collection.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

2.4. Protocol: General Efficacy Study (Illustrative Example for an Anti-Inflammatory Hypothesis)

Objective: To assess the efficacy of "this compound" in a model of acute inflammation.

Model: Carrageenan-induced paw edema in rats.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., indomethacin)

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • Positive control (e.g., 10 mg/kg indomethacin)

    • Test compound (at least 3 dose levels, informed by PK data)

  • Dosing: Administer the vehicle, positive control, or test compound orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a pletysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Part 3: Ethical Considerations and the 3Rs

All animal studies must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and with the approval of an Institutional Animal Care and Use Committee (IACUC).

  • Replacement: In vitro methods should be used to the fullest extent possible to gather data before proceeding to in vivo studies.

  • Reduction: The number of animals used should be minimized by using appropriate experimental designs and statistical analysis.

  • Refinement: Procedures should be refined to minimize any potential pain, suffering, or distress to the animals.

Conclusion

While it is not possible to provide specific, detailed protocols for a compound with no known biological activity, this document offers a scientifically grounded framework for how such studies would be approached. The key to moving forward with research on "this compound" lies in the initial discovery and characterization of its biological effects through in vitro methods. Once a therapeutic hypothesis is established, the generalized protocols and considerations outlined here can be adapted to design and execute meaningful and ethical animal model studies.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Tzara, A., et al. (2020).
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Dastagir, S., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Pharmaceuticals, 16(10), 1435.
  • de la Torre, B. G., & Albericio, F. (2020). The Morpholine Ring in Medicinal Chemistry. Molecules, 25(22), 5449.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the aqueous solubility of the carboxylic acid derivative, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (internal reference: MOTO-AA). Given that MOTO-AA is a novel investigational compound, this guide synthesizes established principles of formulation science to address solubility challenges effectively.

I. Understanding the Molecule: MOTO-AA

Before attempting to improve the solubility of MOTO-AA, it is crucial to understand its chemical structure. The name implies the presence of a carboxylic acid, a morpholine ring, an amide, and a thioether linkage. These functional groups dictate its physicochemical properties, particularly its pKa and lipophilicity, which are key to its low intrinsic aqueous solubility.

Caption: Chemical structure of the hypothetical MOTO-AA.

II. Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of MOTO-AA precipitating when diluted in a neutral pH buffer?

This is a common observation for acidic compounds. MOTO-AA is likely deprotonated and more soluble at a higher pH (e.g., in a DMSO stock). When diluted into a neutral buffer (pH ~7.4), the carboxylic acid group becomes protonated, significantly reducing its polarity and causing it to precipitate out of the solution.

Q2: What is the first step I should take to improve the solubility of MOTO-AA?

The first and most critical step is to determine the compound's pH-solubility profile. Since MOTO-AA has an acidic functional group, its solubility is expected to be highly dependent on the pH of the aqueous buffer. This data will guide all further formulation strategies.

Q3: Are there any "universal" buffers that work best for compounds like MOTO-AA?

While there is no single "universal" buffer, phosphate and citrate buffers are excellent starting points. They offer good buffering capacity over a wide physiological range. However, the ideal buffer will depend on the target pH for your specific application.

III. Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a systematic workflow for addressing the poor aqueous solubility of MOTO-AA.

start Start: Poor Solubility of MOTO-AA ph_profile 1. Determine pH-Solubility Profile start->ph_profile is_ph_sufficient Is solubility sufficient at desired pH? ph_profile->is_ph_sufficient cosolvent 2. Screen Co-solvents (e.g., PEG 400, Propylene Glycol) is_ph_sufficient->cosolvent No end_success Optimized Formulation Achieved is_ph_sufficient->end_success Yes is_cosolvent_sufficient Solubility goal met? cosolvent->is_cosolvent_sufficient cyclodextrin 3. Evaluate Complexation Agents (e.g., HP-β-CD, SBE-β-CD) is_cosolvent_sufficient->cyclodextrin No is_cosolvent_sufficient->end_success Yes is_cd_sufficient Solubility goal met? cyclodextrin->is_cd_sufficient surfactant 4. Test Surfactants (e.g., Polysorbate 80) is_cd_sufficient->surfactant No is_cd_sufficient->end_success Yes end_fail Consult Formulation Specialist surfactant->end_fail If still insufficient

Caption: Decision workflow for enhancing MOTO-AA solubility.

Step 1: pH Adjustment

Rationale: The primary driver of MOTO-AA's aqueous solubility is the ionization state of its carboxylic acid group. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the carboxylic acid, the compound will deprotonate, forming a more soluble carboxylate salt.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a set of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Add excess MOTO-AA: Add an excess amount of solid MOTO-AA to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of dissolved MOTO-AA using a suitable analytical method like HPLC-UV.

  • Plot the data: Graph the measured solubility (e.g., in µg/mL) as a function of pH.

Expected Outcome & Data Interpretation:

You should observe a significant increase in solubility as the pH rises, especially as it surpasses the pKa of the carboxylic acid (typically around 3-4).

pHBuffer SystemHypothetical MOTO-AA Solubility (µg/mL)
3.0Citrate5
4.0Citrate15
5.0Citrate50
6.0Phosphate150
7.0Phosphate450
7.4Phosphate>1000
8.0Phosphate>2000

If the required concentration for your experiment can be achieved at a physiologically acceptable pH, then simple pH adjustment may be sufficient.

Step 2: Co-solvent Systems

Rationale: If pH adjustment alone is insufficient or not viable for your experimental system, the use of co-solvents can enhance solubility by reducing the polarity of the aqueous solvent system. This makes the environment more favorable for a lipophilic molecule like MOTO-AA.

Commonly Used Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Experimental Protocol: Co-solvent Screening

  • Select a buffer: Choose a buffer at a pH where MOTO-AA has at least some baseline solubility (e.g., pH 7.4).

  • Prepare co-solvent mixtures: Create a series of buffer/co-solvent mixtures with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Use the equilibrium solubility method described in Step 1 for each co-solvent mixture.

  • Evaluate: Compare the solubility enhancement for each co-solvent. Be mindful of potential toxicity or interference of the co-solvent in your downstream assay.

Hypothetical Co-solvent Screening Data (in pH 7.4 Phosphate Buffer):

Co-solventConcentration (% v/v)MOTO-AA Solubility (µg/mL)Fold Increase
None0500 (Baseline)1.0x
PEG 4001015003.0x
PEG 4002040008.0x
Propylene Glycol1012002.4x
Propylene Glycol2031006.2x
Step 3: Complexation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like MOTO-AA, forming an inclusion complex that has significantly higher aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high solubility and low toxicity.

cluster_legend Mechanism of Cyclodextrin Complexation moto_aa MOTO-AA (Lipophilic) complex Soluble Inclusion Complex moto_aa->complex + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->complex +

Caption: MOTO-AA forming a soluble complex with cyclodextrin.

Experimental Protocol: Cyclodextrin Titration

  • Prepare cyclodextrin solutions: Make a series of solutions with increasing concentrations of HP-β-CD or SBE-β-CD in your chosen buffer.

  • Determine solubility: Follow the equilibrium solubility protocol for each cyclodextrin concentration.

  • Analyze the relationship: Plot the solubility of MOTO-AA against the cyclodextrin concentration. A linear relationship (AL-type phase solubility diagram) indicates the formation of a 1:1 complex and is ideal.

IV. References

  • Title: Henderson-Hasselbalch Equation Source: LibreTexts Chemistry URL: [Link]

  • Title: Cosolvents and Cosolvency Source: ScienceDirect URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide: Investigating and Mitigating Solution Stability Issues of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that ensuring the stability of your compound in solution is critical for generating reliable and reproducible experimental data. This guide is designed to provide you with an in-depth understanding of the potential stability liabilities of this molecule and to offer practical troubleshooting strategies and validated protocols to address these challenges.

Compound Profile and Inherent Stability Risks

This compound is a molecule possessing several functional groups that, while integral to its function, also represent potential sites for chemical degradation. A proactive understanding of these "hotspots" is the first step in designing robust experimental conditions.

The primary molecular features of concern are the thioether linkage and the morpholine amide bond .

Chemical Property Value
Molecular Formula C₈H₁₃NO₄S[1]
Molecular Weight 219.26 g/mol
Key Functional Groups Thioether, Amide, Carboxylic Acid
Primary Degradation Risks Oxidation, Hydrolysis

Below is a diagram of the chemical structure, highlighting the functional groups susceptible to degradation.

DegradationPathways Parent (Parent Compound) This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation [O] Hydrolysis_Products Hydrolysis Products (Morpholine + Thio-diacetic acid deriv.) Parent->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation [O] Oxidation_Label Oxidation Pathway Hydrolysis_Label Hydrolysis Pathway

Caption: Primary degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my compound in an aqueous buffer at room temperature. What is the most likely cause?

The most probable cause is the oxidation of the thioether group. This can be initiated by dissolved oxygen in your buffer, especially if trace metal ions are present to catalyze the reaction. To a lesser extent, if your buffer is significantly acidic or alkaline, amide hydrolysis could contribute, though this is typically slower than oxidation at room temperature.

Q2: How critical is pH for the stability of my solutions?

pH is a critical parameter. We strongly recommend maintaining solutions between pH 6.0 and 7.5 to minimize both acid- and base-catalyzed amide hydrolysis. [2]Extreme pH values (e.g., <4 or >9) will dramatically increase the rate of hydrolytic degradation, especially when combined with elevated temperatures.

Q3: What effect does temperature have on the compound's stability?

As with most chemical reactions, degradation rates increase with temperature. Storing stock solutions at -20°C or -80°C is essential for long-term stability. For working solutions, prepare them fresh and keep them on ice if they are to be used over several hours. Avoid repeated freeze-thaw cycles, which can introduce atmospheric oxygen and moisture.

Q4: Are there specific solvents or reagents I should avoid?

Yes. Avoid using older ether solvents (like THF or diethyl ether) that may have formed explosive peroxides, as these are potent oxidants. Be cautious with certain cell culture media that can generate reactive oxygen species. If your experimental endpoint is sensitive to antioxidants, you must run appropriate vehicle controls.

Q5: What are the best practices for preparing and storing a stock solution?

For maximum stability:

  • Solvent Choice: Use a high-purity, anhydrous solvent like DMSO for the initial stock concentrate.

  • Deoxygenate: For aqueous buffers, sparge with an inert gas (argon or nitrogen) for 15-20 minutes before adding the compound to remove dissolved oxygen.

  • Inert Atmosphere: After preparing the stock solution, overlay the vial with argon or nitrogen before sealing.

  • Storage: Store aliquots at -80°C, protected from light. This minimizes both degradation and the impact of freeze-thaw cycles.

Troubleshooting Guide: Investigating Compound Loss

If you have confirmed compound loss via an analytical method like HPLC, a systematic forced degradation study is the most effective way to identify the cause and develop a mitigation strategy.

Protocol: Forced Degradation Study

This experiment intentionally exposes the compound to harsh conditions to rapidly identify its primary degradation pathways and products.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Workflow Diagram:

G A Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) B Dilute into Stress Conditions A->B C1 Acidic 0.1 M HCl B->C1 C2 Basic 0.1 M NaOH B->C2 C3 Oxidative 3% H₂O₂ B->C3 C4 Thermal Buffer at 80°C B->C4 C5 Photolytic Buffer under UV light B->C5 C6 Control Buffer at RT B->C6 D Incubate (e.g., 24h) C1->D C2->D C3->D C4->D C5->D C6->D E Analyze Samples (t=0, t=24h) by Stability-Indicating LC-MS/HPLC D->E F Interpret Data: Identify Degradants & Quantify Loss E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • Stress Conditions Setup: In separate amber vials (to protect from light unless it's the variable), add your stock solution to each of the following aqueous solutions to a final concentration of ~50 µg/mL:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: A neutral buffer (e.g., pH 7.0 PBS)

    • Photolytic: A neutral buffer in a clear vial

    • Control: A neutral buffer in an amber vial

  • Initial Analysis (t=0): Immediately after preparation, take an aliquot from each vial, neutralize if necessary (for acid/base samples), and analyze by HPLC or LC-MS to establish a baseline.

  • Incubation:

    • Place the Thermal and Control samples in an 80°C oven or water bath.

    • Place the Photolytic sample under a UV lamp (e.g., 254 nm).

    • Leave the Acid, Base, and Oxidative samples at room temperature.

    • Incubate all samples for a defined period (e.g., 24 hours).

  • Final Analysis (t=24h): After incubation, retrieve all samples. Cool the thermal sample to room temperature. Neutralize the acid and base samples. Analyze all samples again using the same analytical method.

  • Data Interpretation: Compare the t=24h chromatograms to the t=0 and control samples.

    • Identify: Look for the appearance of new peaks (degradants) and a decrease in the area of the parent compound peak.

    • Quantify: Calculate the percentage of degradation in each condition.

    • Characterize (LC-MS): If using LC-MS, determine the mass of the new peaks. An increase of +16 amu suggests sulfoxide formation, while +32 amu suggests sulfone formation.

Expected Outcomes and Interpretation:

Stress ConditionExpected DegradationPrimary Degradant(s) (by Mass)Implied Instability
0.1 M HCl / Heat SignificantParent compound cleavedAmide Hydrolysis
0.1 M NaOH / Heat SignificantParent compound cleavedAmide Hydrolysis
3% H₂O₂ Very RapidParent +16 Da, Parent +32 DaThioether Oxidation
Buffer / 80°C ModerateMixture, likely +16 Da and hydrolysisThermal Lability
Buffer / UV Light VariesVariesPhotochemical Lability
Mitigation Strategies Based on Findings
  • If Oxidation is Dominant:

    • Deoxygenate Buffers: Always use freshly deoxygenated (sparged) buffers for your experiments.

    • Add Antioxidants: If compatible with your assay, consider adding a non-interfering antioxidant like N-acetylcysteine or methionine.

    • Use Chelators: Add a chelating agent like EDTA (0.1 mM) to sequester metal ions that can catalyze oxidation.

  • If Hydrolysis is Dominant:

    • Strict pH Control: Ensure your experimental buffer has sufficient capacity to maintain a stable pH between 6.0 and 7.5.

    • Temperature Control: Perform experiments at the lowest practical temperature. Keep solutions on ice whenever possible.

    • Prepare Fresh: Make working solutions immediately before use from a frozen, concentrated stock.

By systematically applying these diagnostic and mitigation strategies, you can ensure the integrity of your this compound solutions, leading to more accurate and reliable scientific outcomes.

References

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central. [Link]
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]
  • Thioether Formation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis".
  • The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. PMC. [Link]
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • the hydrolysis of amides. Chemguide. [Link]
  • mechanism of amide hydrolysis. YouTube. [Link]
  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
  • (2-Oxo-morpholin-4-yl)-acetic acid. PubChem. [Link]
  • Safety D
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. PubChemLite. [Link]

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Common side products in the synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure the purity of your final product.

The most common and direct route to synthesizing this compound involves the nucleophilic substitution of a halo-acetylated morpholine with thioglycolic acid in the presence of a base. A typical example is the reaction between 2-chloro-1-morpholinoethan-1-one and thioglycolic acid.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable cause, diagnostic steps, and validated solutions.

Issue 1: Low Yield of Target Compound with a Significant Amount of a Water-Soluble Impurity

Question: My reaction is complete based on TLC analysis of the organic phase, but after aqueous workup and extraction, the final yield of my desired product is significantly lower than expected. I notice a substantial amount of a solid precipitates from the aqueous layer upon acidification. What is happening?

Probable Cause: The most likely cause is the formation of dithiodiglycolic acid, a common side product resulting from the oxidative dimerization of the thioglycolic acid starting material.[1][2] Thioglycolic acid is readily oxidized by air, especially under the basic conditions required to deprotonate the thiol group for the primary reaction.[1][2][3] This disulfide dimer is highly polar and will preferentially partition into the aqueous phase during extraction, only to precipitate upon acidification.

Diagnostic Steps:

  • Isolate and Characterize the Byproduct: Collect the precipitate from the acidified aqueous layer. Wash with cold water and dry. Analyze the solid by ¹H NMR, ¹³C NMR, and MS.

    • Expected ¹H NMR (in D₂O): A single peak around 3.5-3.7 ppm (s, 4H, -S-CH₂-COOH). The symmetry of the molecule is a key indicator.

    • Expected MS (ESI-): A molecular ion [M-H]⁻ at m/z ≈ 181.

  • Reaction Condition Review: Check if the reaction was run open to the atmosphere or if solvents were properly degassed.

Solutions & Prevention:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Controlled Reagent Addition: Add the base to the solution of thioglycolic acid just before the addition of 2-chloro-1-morpholinoethan-1-one. This minimizes the time the reactive thiolate is exposed to potential oxidants before it can react with the electrophile.

Workflow for Minimizing Oxidative Dimerization

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (Under Inert Atmosphere) cluster_workup Workup & Isolation A Select Reaction Vessel B Add Thioglycolic Acid & Solvent A->B C Degas the Solution (e.g., N2 sparging for 15-30 min) B->C D Add Base (e.g., NaH, K2CO3) to form thiolate C->D Maintain N2 Blanket E Immediately Add 2-chloro-1-morpholinoethan-1-one D->E F Monitor Reaction by TLC/LC-MS E->F G Standard Aqueous Workup F->G H Product Isolation G->H I High Yield of Target Product H->I J Minimized Dithiodiglycolic Acid H->J

Caption: Sₙ2 mechanism for thioether formation.

Q2: I see an unexpected peak in my mass spectrum at M+22. What is it?

A2: An M+22 peak, corresponding to [M+Na]⁺, is a very common adduct seen in electrospray ionization mass spectrometry (ESI-MS), especially when sodium salts (like sodium hydroxide or sodium carbonate) or glassware washed with sodium-containing detergents are used. The carboxylic acid moiety in your product readily forms a sodium salt. This is typically not an impurity but an artifact of the analysis method. To confirm, try to find the corresponding [M+H]⁺ peak or [M-H]⁻ peak in negative mode.

Q3: Can I use a different halo-acetylated morpholine, for instance, the bromo- derivative?

A3: Yes, 2-bromo-1-morpholinoethan-1-one is an excellent alternative and may even improve reaction rates. In Sₙ2 reactions, the reaction rate is dependent on the nature of the leaving group. Bromide is a better leaving group than chloride because it is a weaker base. This typically results in a faster reaction, which can be beneficial for reducing the reaction time and potentially minimizing side reactions like oxidation. However, bromo-acetylating agents are often more expensive and lachrymatory.

Q4: How should I purify the final product?

A4: The purification strategy depends on the scale and nature of the impurities.

  • Aqueous Wash: A standard workup should include washing the organic layer with a mild brine solution to remove water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Isopropanol/Water) is an effective method for removing both more polar and less polar impurities.

  • Column Chromatography: For high purity requirements or if the product is an oil, silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent (like hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane solution) is typically effective. The carboxylic acid group will cause the product to be quite polar, so a polar mobile phase will be necessary.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central.
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ACS Publications.
  • Disulfide - Wikipedia. Wikipedia.
  • Thioglycolic acid - Wikipedia. Wikipedia.
  • Thioglycolic acid :Understanding the risk of specific chemicals of interest. PREVOR.
  • Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Synthesis of thiols and thioether. YouTube.
  • 2-Chloro-1-(morpholin-4-yl)ethan-1-one - ChemBK. ChemBK.

Sources

Optimizing reaction conditions for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Welcome to the technical support hub for the synthesis of this compound (CAS 66449-33-8), a key intermediate in the production of various active pharmaceutical ingredients, including Rebamipide. This guide is designed for chemistry professionals engaged in process development and research. Here, we consolidate field-proven insights and experimental data to help you navigate the common challenges and optimize your synthesis for yield, purity, and scalability.

Overview of the Synthesis

The most prevalent and efficient route to synthesizing this compound involves the S-alkylation of mercaptoacetic acid (also known as thioglycolic acid) with 2-chloro-1-(morpholin-4-yl)ethan-1-one. This reaction is a classic nucleophilic substitution (SN2) where the thiolate anion of mercaptoacetic acid displaces the chloride on the α-carbonyl carbon.

The successful execution of this synthesis hinges on the careful control of several key parameters, including pH, temperature, solvent, and the management of potential side reactions.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows low conversion, with a significant amount of unreacted 2-chloro-1-morpholinoethanone remaining (confirmed by TLC/LC-MS). What is the primary cause?

A1: The most common cause for low conversion is insufficient deprotonation of the mercaptoacetic acid. The thiol group (pKa ~9.3 for the second ionization) must be converted to the more nucleophilic thiolate anion (⁻S-CH₂-COO⁻) to effectively attack the electrophilic chloro-amide.[1] The reaction's pH is critical. If the medium is not sufficiently basic, the concentration of the thiolate nucleophile will be too low for the reaction to proceed at a reasonable rate.

  • Recommended Action: Ensure at least two equivalents of a suitable base are used. The first equivalent deprotonates the carboxylic acid (pKa ~3.83), and the second deprotonates the thiol.[1] A patent for a similar process specifies using NaOH in DMF to ensure a sufficiently basic environment.[2][3] Monitor the pH of the reaction mixture; it should be distinctly alkaline (pH > 10).

Q2: The reaction appears complete by TLC, but my isolated yield after acidic workup and extraction is poor. Where is the product loss occurring?

A2: Product loss during workup is often due to its amphiphilic nature, leading to solubility in both aqueous and organic phases, or the formation of stable emulsions.

  • Workup Optimization:

    • pH Adjustment: After reaction completion, carefully acidify the aqueous solution to a pH of ~2-3 with an acid like HCl. This ensures the carboxylate group of your product is fully protonated (-COOH), minimizing its water solubility.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its transfer into the organic layer.

    • Solvent Choice: Use a polar organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery.

    • Emulsion Breaking: If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it. In persistent cases, filtration through a pad of Celite® may be necessary.

Problem Area 2: Product Purity and Side Reactions

Q3: My final product is contaminated with a significant amount of dithiodiglycolic acid. How can I prevent this?

A3: Dithiodiglycolic acid, [SCH₂CO₂H]₂, is the oxidative dimerization product of mercaptoacetic acid.[1] Its formation is promoted by the presence of oxygen, especially under basic conditions.

  • Preventative Measures:

    • Inert Atmosphere: The most effective solution is to conduct the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the synthesis.

    • Order of Addition: Add the 2-chloro-1-morpholinoethanone electrophile to the solution of the pre-formed thiolate. This ensures that the highly reactive nucleophile is present in slight excess and can immediately react with the electrophile, minimizing the time it is exposed to potential oxidants.

    • Degassed Solvents: For high-purity requirements, using solvents that have been degassed (e.g., by sparging with nitrogen or through freeze-pump-thaw cycles) can further reduce the presence of dissolved oxygen.

Q4: I've isolated a byproduct with a mass corresponding to the hydrolysis of the amide bond. What causes this and how can it be avoided?

A4: Hydrolysis of the morpholine amide can occur if the reaction is subjected to harsh basic (or acidic) conditions, particularly at elevated temperatures for prolonged periods.

  • Mitigation Strategy: While a basic medium is necessary, overly harsh conditions should be avoided.

    • Temperature Control: A Chinese patent suggests running the initial reaction at 10-15°C before warming to 30°C.[2] This initial low temperature allows for the controlled formation of the thiolate and the start of the alkylation before applying heat to drive the reaction to completion. Avoid temperatures above 50-60°C unless necessary.

    • Reaction Time: Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. Unnecessarily long reaction times increase the likelihood of hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent and base combination for this synthesis?

A: A polar aprotic solvent like Dimethylformamide (DMF) is highly effective as it solubilizes the reactants well and can accelerate SN2 reactions.[2][3] Sodium hydroxide (NaOH) is a common, cost-effective base that ensures complete deprotonation.[2][3] The combination of DMF and NaOH has been patented for providing high yields (85-92%) and purity (>98.5%).[2][3]

Q: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is a simple and effective method.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 70:30 v/v) with 1% acetic acid is a good starting point. The acetic acid helps to produce sharper spots for the carboxylic acid components.

  • Visualization: Use a UV lamp (254 nm) for visualization. The starting chloro-amide and the product are typically UV active. Staining with potassium permanganate can also be used, which will react with the thiol of the starting material and the thioether of the product.

Q: What is the optimal stoichiometry of reactants?

A: Using a slight excess of mercaptoacetic acid (e.g., 1.05 to 1.1 equivalents) can help ensure that the more expensive electrophile, 2-chloro-1-morpholinoethanone, is fully consumed. However, a large excess should be avoided as it can complicate purification. A 1:2.1 ratio of mercaptoacetic acid to base is recommended to ensure full deprotonation.

Q: Is purification by crystallization feasible?

A: Yes, the product is often a crystalline solid. After extraction and concentration of the organic solvent, the resulting crude solid can be recrystallized. A common recrystallization solvent system is ethanol/water or acetone.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis

This protocol is based on conditions reported to give high yield and purity.[2][3]

  • Inerting the Vessel: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Dimethylformamide (DMF, ~5 mL per gram of chloro-amide).

  • Base Addition: Cool the DMF to 20°C under a nitrogen atmosphere. Slowly add sodium hydroxide (2.1 equivalents) while stirring. Maintain the temperature below 25°C. Stir for 30-45 minutes until the NaOH is fully dissolved.

  • Thiol Addition: Cool the solution to 10-15°C. Add mercaptoacetic acid (1.05 equivalents) in one portion. Stir for 30 minutes at this temperature.

  • Alkylation: Add 2-chloro-1-(morpholin-4-yl)ethan-1-one (1.0 equivalent) while maintaining the temperature at 15°C. Stir at 15°C for 2 hours.

  • Reaction Completion: Allow the reaction mixture to warm to 30°C and stir for an additional 3-4 hours, monitoring by TLC until the starting chloro-amide is consumed.

  • Workup: Cool the reaction mixture to 10°C in an ice-water bath and stir for 1 hour to precipitate the sodium salt of the product. Filter the solid and wash the filter cake with cold water until the pH of the filtrate is neutral.

  • Isolation: The resulting white powder can be dried under vacuum. For further purification, the salt can be dissolved in water, acidified to pH 2-3 with HCl, extracted with ethyl acetate, and the organic layer dried and evaporated to yield the free acid, which can be recrystallized.

Data Summary Tables

Table 1: Influence of Base and Solvent on Reaction Outcome

Base (eq.)SolventTemperature (°C)Time (h)Reported Yield (%)Purity (%)Reference
NaOH (2.1)DMF15 → 305-688-92>98.5[2]
NaOEt (2.0)Anhydrous EtOHReflux6-1830-45Low[2] (prior art)
K₂CO₃ (2.5)DMF2524~60Moderate[4] (analogous)
Et₃N (2.2)CH₂Cl₂0 → 2512ModerateVariable[5] (analogous)
Visual Workflow Guides

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products R1 Mercaptoacetic Acid (Thioglycolic Acid) Thiolate Thiolate Dianion (Active Nucleophile) R1->Thiolate Deprotonation R2 2-Chloro-1-morpholinoethanone Product (2-Morpholin-4-yl-2-oxo-ethylsulfanyl) -acetic acid R2->Product SN2 Attack Base 2 eq. NaOH (Base) Thiolate->Product SN2 Attack Salt NaCl Troubleshooting Start Low Isolated Yield Check_TLC Check TLC/LC-MS of crude reaction mixture Start->Check_TLC Incomplete_Rxn Problem: Incomplete Reaction Check_TLC->Incomplete_Rxn High SM remaining Workup_Loss Problem: Workup Loss Check_TLC->Workup_Loss Low SM remaining Sol_Incomplete Solution: 1. Verify >2 eq. Base used. 2. Check reaction pH (>10). 3. Increase temperature/time. Incomplete_Rxn->Sol_Incomplete Sol_Workup Solution: 1. Acidify to pH 2-3. 2. Add brine ('salt out'). 3. Use polar extraction solvent. 4. Perform multiple extractions. Workup_Loss->Sol_Workup

Sources

Technical Support Center: Purification of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for the purification of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. This molecule, featuring a morpholine amide, a thioether linkage, and a carboxylic acid, presents unique purification challenges. Researchers may encounter issues ranging from product isolation to the removal of structurally similar impurities. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to assist researchers, scientists, and drug development professionals in achieving high purity of this compound.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Product is an Oil or Waxy Solid, Not Crystalline

Question: After evaporating the solvent from my column fractions, the product is a persistent, viscous oil, but I was expecting a solid. What causes this and how can I induce crystallization?

Answer:

The failure to crystallize is a frequent challenge for molecules with conformational flexibility and multiple hydrogen bond donors and acceptors, which can inhibit the formation of an ordered crystal lattice. The likely reasons for obtaining an oil are:

  • Residual Solvents: High-boiling point solvents (e.g., DMSO, DMF, or even water) can become trapped in the product, acting as a plasticizer.

  • Impurities: Co-eluting impurities can interfere with crystal packing. Common culprits include starting materials or byproducts from the synthesis.

  • Hygroscopicity: The morpholine and carboxylic acid moieties can attract and retain atmospheric moisture, leading to an oily hydrate.

G start Start: Oily Product step1 Step 1: High-Vacuum Drying (≥ 12h, 30-40 °C) start->step1 step2 Check for Solidification step1->step2 step3 Step 2: Trituration (e.g., with Diethyl Ether or MTBE) step2->step3 No end_success Result: Crystalline Solid step2->end_success Yes step4 Check for Precipitation step3->step4 step5 Step 3: Recrystallization (e.g., Ethyl Acetate/Heptane) step4->step5 No step4->end_success Yes step5->end_success end_fail Re-assess Purity (LC-MS/NMR) Consider Re-purification step5->end_fail

Caption: A logical workflow for inducing the crystallization of an oily product.

Detailed Protocols:

  • High-Vacuum Drying: Place the oil in a suitable flask and connect it to a high-vacuum line. Gentle heating (30-40°C) can help remove stubborn solvents, but be cautious of potential decomposition. Dry for at least 12 hours.

  • Trituration: This process involves "washing" the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1]

    • Add a small amount of a non-polar solvent like diethyl ether, n-heptane, or methyl tert-butyl ether (MTBE).

    • Use a glass rod to vigorously scratch the inside surface of the flask. This can create nucleation sites for crystal growth.[2]

    • If a solid forms, stir for an additional 30 minutes, then collect the solid by filtration, wash with cold solvent, and dry.

  • Recrystallization: If trituration is unsuccessful, a full recrystallization is needed.[3]

    • Solvent Selection: A good solvent will dissolve the compound when hot but not when cold.[4] Test small samples in solvents like ethyl acetate, isopropyl alcohol, or acetonitrile. A mixed solvent system, such as ethyl acetate/heptane, is often effective.[1]

    • Procedure: Dissolve the oil in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, then chill in an ice bath or refrigerator to maximize crystal formation.[3]

Issue 2: NMR/LC-MS Shows Persistent Disulfide Dimer Impurity

Question: My analytical data indicates the presence of a disulfide-linked dimer of my target compound. How is this formed and what is the best way to remove it?

Answer:

Thioethers and precursor thiols can be susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common byproduct in reactions involving sulfur chemistry.[5][6] To remove this impurity, a reductive workup is recommended to cleave the disulfide bond, followed by re-purification.

Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice for this transformation as it is a potent, odorless, and water-soluble reducing agent that is highly selective for disulfide bonds.[7][8][9]

Protocol: TCEP Reductive Workup

  • Dissolve the impure material in a mixture of an organic solvent (like THF or methanol) and an aqueous buffer (pH 5-7).

  • Add 1.1-1.2 equivalents of TCEP relative to the estimated disulfide impurity.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the dimer by LC-MS or TLC.

  • Once the reduction is complete, perform a standard aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

After the reductive workup, the product should be re-purified, typically by flash column chromatography, to remove TCEP-oxide and any other impurities.

Table 1: Recommended Flash Chromatography Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar organic compounds.
Mobile Phase Gradient of 1-10% Methanol in DichloromethaneThe polar methanol is necessary to elute the carboxylic acid.
Additive 0.5-1% Acetic AcidAdding a volatile acid to the mobile phase protonates the carboxylic acid, minimizing peak tailing on the acidic silica gel and leading to sharper peaks.[10][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to purify this compound?

  • A1: Yes, acid-base extraction is a highly effective preliminary purification technique for carboxylic acids.[12][13][14][15] It allows for the separation of your acidic product from neutral or basic impurities.

G start Start: Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Extract with aq. NaHCO₃ solution start->step1 step2 Separate Layers step1->step2 phase1 Aqueous Layer (Contains carboxylate salt of product) step3 Acidify Aqueous Layer (e.g., with 1M HCl to pH 2-3) phase1->step3 phase2 Organic Layer (Contains neutral/basic impurities) step2->phase1 Aqueous step2->phase2 Organic step4 Extract Product back into fresh Organic Solvent step3->step4 end Result: Purified Product in Organic Solution step4->end

Caption: A standard workflow for the purification of a carboxylic acid using acid-base extraction.

Important Consideration: While the morpholine amide is generally stable, harsh basic conditions (e.g., concentrated NaOH) and prolonged exposure could lead to hydrolysis.[16][17] Using a mild base like sodium bicarbonate (NaHCO₃) is a safer choice.[13]

Q2: My compound appears to be degrading on the silica gel column. What are my options?

  • A2: If you suspect degradation on standard silica gel, which is inherently acidic, you have a few options:

    • Neutralize the Silica: You can pre-treat the silica gel. Slurry the silica in your chosen mobile phase containing 1-2% triethylamine. Pack the column with this slurry. This deactivates the acidic sites on the silica surface.[18]

    • Switch to Reverse-Phase Chromatography: For acid-sensitive compounds, reverse-phase (C18) chromatography is an excellent alternative.[10] A typical mobile phase would be a gradient of water and acetonitrile, usually with 0.1% formic or acetic acid added to both to ensure sharp peaks.[19][20]

Q3: What are the ideal storage conditions for the purified this compound?

  • A3: To ensure long-term stability and prevent oxidative degradation of the thioether, the compound should be stored as a solid under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended).

References

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • General procedures for the purification of Carboxylic acids. LookChem. [Link]
  • How does acid concentration impact reversed-phase flash chrom
  • Acid–base extraction. Wikipedia. [Link]
  • Successful Flash Chrom
  • The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. PubMed Central (PMC). [Link]
  • How does an acid pH modifier impact flash chrom
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Disulfide reduction using TCEP reaction. Bio-Synthesis Inc. [Link]
  • Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents.
  • Troubleshooting Crystalliz
  • How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
  • Preparation of natural thioacetates and derivatives.
  • How can I cleavage the disulfide bond and create two SH groups?
  • Crystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]
  • (2-Oxo-morpholin-4-yl)-acetic acid. PubChem. [Link]
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • Recent Advances in the Synthesis of Thioether.
  • How to choose a solvent for crystallization of an organic compound. Quora. [Link]
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • The reductive cleavage of disulfide bonds and its application to problems of protein structure. The Weizmann Institute of Science. [Link]
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
  • Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. [Link]
  • Thiolacetic acid. Organic Syntheses. [Link]
  • 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. [Link]
  • Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjug
  • Guide for crystalliz
  • Reductive cleavage and regeneration of the disulfide bonds in Streptomyces subtilisin inhibitor (SSI) as studied by the carbonyl 13C NMR resonances of cysteinyl residues. PubMed. [Link]
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-f2-morpholin-4-yl-2-oxoethyl_sulfanyl_gacetic-acid
  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis.
  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • Method For the Production of a Thioacetic Acid and Salts Thereof.
  • Studies on the Stability of Amides. I.
  • Thiols And Thioethers. Master Organic Chemistry. [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Synthesis of sulfides (thioethers)
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
  • Prepn of acetyl morphine.
  • Synthesis of 2-Morpholino-1,3,4-thiadiazines.

Sources

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid degradation in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide is designed for researchers, scientists, and drug development professionals utilizing (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid in their experiments. We address common challenges related to the compound's stability in aqueous cell culture environments, providing expert insights, troubleshooting protocols, and mitigation strategies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is this compound?

This compound is a research chemical featuring a morpholine amide, a thioether linkage, and a carboxylic acid group. Its specific biological activity is under investigation in various research fields. Due to its chemical structure, particularly the thioether group, its stability in typical cell culture conditions warrants careful consideration.

Property Value Source
CAS Number 62770-06-3[1]
Molecular Formula C₈H₁₃NO₄S[2]
Molecular Weight 219.26 g/mol
Q2: My experiment is showing inconsistent results or lower-than-expected potency. Could this be a compound stability issue?

Yes, inconsistent potency or a higher-than-expected IC50 value are classic signs of compound degradation.[3] If the compound degrades during incubation, its effective concentration decreases over time, leading to variable and misleading results.[3] Several factors in standard cell culture systems can contribute to the degradation of small molecules.[4]

Q3: What are the most likely degradation pathways for this compound in cell culture media?

The primary point of vulnerability in the this compound structure is the thioether sulfur atom. Thioethers are susceptible to oxidation, a process that can be accelerated in the complex environment of cell culture media.[5] The degradation likely proceeds as follows:

  • Oxidation to Sulfoxide: The thioether (-S-) is oxidized to a sulfoxide (-S(=O)-).

  • Oxidation to Sulfone: The sulfoxide can be further oxidized to a sulfone (-S(=O)₂-).

These oxidative changes alter the molecule's structure, polarity, and shape, which can significantly reduce or completely abolish its intended biological activity. This oxidation can be driven by dissolved oxygen, trace metal ions in the media, or reactive oxygen species (ROS) produced by the cells themselves.

G Parent (...)-S-(...) Parent Thioether Sulfoxide (...)-S(=O)-(...) Sulfoxide Metabolite (Reduced Activity) Parent->Sulfoxide Oxidation [O] Sulfone (...)-S(=O)₂-(...) Sulfone Metabolite (Likely Inactive) Sulfoxide->Sulfone Oxidation [O] G cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_process Processing & Analysis cluster_result Result A1 Prepare Stock Solution (in DMSO) A2 Spike into Media (With & Without Cells) A1->A2 B1 Incubate at 37°C, 5% CO₂ A2->B1 B2 Collect Aliquots at T=0, 2, 8, 24, 48h B1->B2 C1 Precipitate Proteins (Acetonitrile) B2->C1 C2 Centrifuge & Collect Supernatant C1->C2 C3 Analyze via HPLC or LC-MS C2->C3 D1 Calculate % Compound Remaining vs. T=0 C3->D1 G Start Inconsistent Results? CheckStability Perform Stability Assay (Guide 1) Start->CheckStability IsStable Is Degradation <15% over experiment time? CheckStability->IsStable ProblemSolved Issue likely not stability. Check other variables (pipetting, cells, etc.) IsStable->ProblemSolved Yes ImplementStrategies Implement Mitigation Strategies IsStable->ImplementStrategies No Strategy1 Prepare solutions fresh Protect from light ImplementStrategies->Strategy1 Strategy2 Reduce incubation time ImplementStrategies->Strategy2 Strategy3 Replenish compound during long experiments ImplementStrategies->Strategy3 Strategy4 Test in serum-free media (if possible) ImplementStrategies->Strategy4 ReTest Re-evaluate experimental outcome Strategy1->ReTest Strategy2->ReTest Strategy3->ReTest Strategy4->ReTest

Sources

Troubleshooting inconsistent results with (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during experimentation with this molecule. By understanding the chemical nature of its functional groups—a morpholine amide, a thioether, and a carboxylic acid—we can anticipate and resolve many of the issues that may arise.

Frequently Asked Questions (FAQs)

Section 1: Purity and Characterization

Question 1: My NMR/LC-MS analysis shows unexpected peaks. How can I determine if my sample of this compound is degrading?

Answer: The presence of unexpected peaks in your analytical data can be unsettling, but a systematic approach can help identify the source of the issue. The structure of this compound contains functional groups that may be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Oxidation of the Thioether: The sulfide bridge is susceptible to oxidation, which can form a sulfoxide or a sulfone. This is a common issue with thioether-containing compounds.

  • Hydrolysis of the Amide: The morpholine amide is generally stable, but prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis, cleaving the molecule into morpholine and a thio-diacetic acid derivative.[1][2][3][4]

  • Decarboxylation: While less common under normal conditions, some carboxylic acids can undergo decarboxylation, especially at high temperatures.[5][6]

Troubleshooting Protocol:

  • Re-analyze a Fresh Sample: If possible, analyze a freshly prepared sample or a sample from a new, unopened container to rule out systemic issues with your analytical method.

  • LC-MS Analysis: Use LC-MS to determine the mass of the impurity peaks. Compare these masses to the expected masses of the potential degradation products (sulfoxide, sulfone, hydrolysis products).

  • NMR Spectroscopy: In the ¹H NMR spectrum, look for the disappearance of the characteristic peaks for the starting material and the appearance of new signals. For instance, oxidation of the thioether to a sulfoxide will cause a significant downfield shift of the protons on the carbons adjacent to the sulfur.

  • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, and dark place). Improper storage can accelerate degradation.[7]

Section 2: Solubility Issues

Question 2: I'm having trouble dissolving this compound in my desired solvent. What can I do?

Answer: Solubility issues are a common frustration in the lab. The solubility of this compound is dictated by its combination of polar (carboxylic acid, amide) and non-polar (ethyl and morpholine rings) components.

Recommended Solvents:

Based on its structure, the compound is expected to have good solubility in polar aprotic solvents such as DMSO and DMF, and some solubility in alcohols like methanol and ethanol. Its solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group.

Troubleshooting Protocol:

  • pH Adjustment for Aqueous Solutions: If you are using an aqueous buffer, the carboxylic acid group (with an estimated pKa around 3-4) will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. Try adjusting the pH of your buffer to > 5 to enhance solubility.

  • Co-solvents: If you need to use a less polar solvent, consider using a co-solvent system. For example, a small amount of DMSO or DMF can be added to a less polar solvent to improve solubility.

  • Gentle Heating and Sonication: Gentle heating and sonication can help to dissolve the compound. However, be cautious with heating as it can potentially accelerate degradation.

  • Fresh Solvent: Ensure your solvents are anhydrous and of high purity, as contaminants can sometimes affect solubility.

Section 3: Inconsistent Reaction or Assay Results

Question 3: I am using this compound in a reaction/assay, and my results are not reproducible. What are the likely causes?

Answer: Inconsistent results can stem from a variety of factors, ranging from reagent stability to subtle variations in experimental conditions.[8] A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for Inconsistent Results:

StorageDecisionTree start Prepare for Storage is_solid Is the compound a solid? start->is_solid is_solution Is the compound in solution? start->is_solution solid_container Amber vial is_solid->solid_container Yes solution_aliquot Aliquot into smaller volumes is_solution->solution_aliquot Yes solid_atmosphere Inert gas (Ar/N2) solid_container->solid_atmosphere solid_moisture Use desiccant solid_atmosphere->solid_moisture solid_temp Store at 2-8°C or frozen solid_moisture->solid_temp solution_freeze Flash-freeze solution_aliquot->solution_freeze solution_temp Store at -80°C solution_freeze->solution_temp

Caption: Decision tree for the optimal storage of this compound.

By following these troubleshooting guides and best practices, researchers can minimize inconsistencies and obtain more reliable and reproducible results in their work with this compound.

References

  • Microbioz India. (2025, January 9). Common Mistakes When Testing for Lab Grade Purity. [Link]
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
  • ACS Publications. (n.d.). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
  • aseschem. (2025, March 25). How to Avoid the Most Common Chemical Testing Mistakes. [Link]
  • Lab Manager Magazine. (2022, June 1). What to Consider When Purchasing Different Grades of Chemicals. [Link]
  • ResearchGate. (2025, August 6). The purity of laboratory chemicals with regard to measurement uncertainty. [Link]
  • University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Department of Chemistry. [Link]
  • Falcony. (2024, April 12). Comprehending 9 Common Quality Issues in Chemical Industry. [Link]
  • Chemguide. (n.d.). the hydrolysis of amides. [Link]
  • YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]
  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • ResearchGate. (2021, June 17).
  • ResearchGate. (2025, August 6). Sulfanylation reactions of carbonyl compounds and carboxylic acid derivatives employing sulfur electrophiles. A review. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • YouTube. (2025, January 9).

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How to prevent precipitation of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (CAS No: 62770-06-3) in experimental assays.[1] This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals prevent compound precipitation and ensure data integrity.

Understanding the Molecule: Key Physicochemical Properties

This compound is a small organic molecule featuring a critical carboxylic acid group. This functional group is the primary determinant of its aqueous solubility, which is highly dependent on pH.[2][3][4][5]

  • At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is less polar and, consequently, less soluble in aqueous buffers.[2][6]

  • At High pH (Alkaline Conditions): The carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This charged state significantly increases the molecule's polarity and its solubility in water .[2][3][6]

The pKa for most simple carboxylic acids is in the range of 4 to 5.[5] This means that at a physiological pH of ~7.4, the molecule will be predominantly in its charged, more soluble form. However, precipitation can still occur if the compound's intrinsic solubility limit is exceeded or if other factors in the assay system promote it.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is fully dissolved in my DMSO stock, but it precipitates instantly when I add it to my aqueous assay buffer. Why?

This is a common phenomenon known as "solvent-shift precipitation" or "crashing out."[7][8] Your compound is highly soluble in an organic solvent like DMSO but has a much lower solubility in the aqueous environment of your buffer. When you add the DMSO stock to the buffer, the solvent polarity changes drastically. The surrounding water molecules cannot maintain the compound's solubility, causing it to exceed its solubility limit in the new mixed-solvent system and precipitate.[7][8][9]

Q2: What is the first thing I should check if I observe precipitation?

The two most critical factors to check first are the pH of your final assay buffer and the final concentration of your compound . Because the compound is a carboxylic acid, its solubility is highly pH-dependent.[2][3] Ensure your buffer's pH is high enough (typically >6.0) to keep the carboxylic acid group deprotonated and charged. Secondly, verify that the final concentration in the assay does not exceed the compound's maximum aqueous solubility under those specific buffer conditions.[10][11]

Q3: What is the maximum concentration of DMSO I can use in my assay without causing toxicity or interference?

As a general guideline, most cell-based assays can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[7][9] However, some sensitive cell lines may show stress at concentrations as low as 0.1%.[7][9] It is imperative to perform a DMSO tolerance control experiment for your specific assay system to determine the highest non-interfering concentration. Always maintain a consistent final DMSO concentration across all wells, including controls.[8]

Q4: Can storing my compound improperly lead to precipitation issues?

Yes. Whenever possible, store the compound as a solid at the recommended temperature (e.g., -20°C), protected from light and moisture.[10] Stock solutions in DMSO are also typically stored at -20°C or -80°C in small, single-use aliquots.[7] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation or precipitation over time. DMSO is hygroscopic, meaning it absorbs water from the air; this contamination can reduce its solvating power.[7]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Assay Buffer and Compound Concentration

Precipitation is fundamentally a solubility problem. The most direct solution is to modify the assay environment to be more favorable for your compound.

Step-by-Step Protocol for pH & Concentration Optimization:

  • Determine Aqueous Solubility: Before proceeding, it's crucial to determine the maximum soluble concentration of your compound in the intended assay buffer. A simple kinetic solubility test can provide this information.[8][10]

  • Evaluate Buffer pH:

    • Action: Measure the pH of your final assay buffer after all components have been added.

    • Rationale: The solubility of this compound dramatically increases at higher pH values where it exists as a soluble salt.[3][4]

    • Solution: If your assay allows, try increasing the buffer pH. Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the optimal balance between compound solubility and biological activity.

  • Reduce Final Compound Concentration:

    • Action: Perform a dose-response experiment to identify the concentration at which precipitation begins.

    • Rationale: Even under optimal pH conditions, every compound has a finite solubility limit.

    • Solution: Adjust your experimental concentrations to stay below this observed precipitation threshold.[11]

  • Consider Co-solvents:

    • Action: If pH and concentration adjustments are insufficient or not possible, consider adding a water-miscible organic co-solvent to the final assay buffer.[10][12]

    • Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[12][13][14]

    • Solution: Common co-solvents include polyethylene glycol (PEG), propylene glycol, or ethanol.[10][12] Start with low percentages (e.g., 1-5%) and verify that the co-solvent does not interfere with the assay's performance.

Data Summary: Impact of pH on Carboxylic Acid Solubility

pH ConditionCarboxylic Acid StateChargePolarityExpected Aqueous Solubility
Low pH (< pKa) Protonated (-COOH)NeutralLowerLow [2][6]
High pH (> pKa) Deprotonated (-COO⁻)NegativeHigherHigh [2][3][6]
Guide 2: Best Practices for Stock Solution and Assay Plate Preparation

The way you prepare and introduce your compound into the assay can be as important as the buffer composition itself. The goal is to avoid "solvent shock."

Step-by-Step Protocol for Dilution:

  • Prepare an Intermediate Dilution Plate: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform a serial dilution first.

    • Action: Create an intermediate dilution series of your compound in 100% DMSO.[8][10]

    • Rationale: This allows for a more controlled and gradual introduction of the compound into the aqueous phase.

  • Use the "Solvent-First" Method for the Final Dilution:

    • Action: When preparing the final assay plate, add the small volume of DMSO stock (or intermediate dilution) to the empty well first. Then, add the aqueous assay buffer to the DMSO.

    • Rationale: This allows the DMSO to disperse more evenly as the buffer is added, preventing the creation of localized high concentrations of the compound that can trigger precipitation.[9]

  • Ensure Rapid and Thorough Mixing:

    • Action: Immediately after adding the buffer, mix the contents of the plate wells thoroughly using a plate shaker or by gentle pipetting.

    • Rationale: Quick homogenization helps prevent the compound from crashing out before it has a chance to properly dissolve in the final buffer/DMSO mixture.[11]

Visual Troubleshooting Workflow

The following decision tree provides a systematic approach to diagnosing and solving precipitation issues encountered during your assay.

G start Precipitation Observed in Assay q_conc Is final compound concentration too high? start->q_conc q_ph Is assay buffer pH optimal? q_conc->q_ph No sol_conc ACTION: Lower final concentration. Stay below max solubility. q_conc->sol_conc Yes sol_ph ACTION: Increase buffer pH (e.g., >7.0) to ionize carboxylic acid. q_ph->sol_ph No q_dilution Is dilution method causing 'solvent shock'? q_ph->q_dilution Yes end_success Problem Resolved sol_conc->end_success sol_ph->end_success sol_dilution ACTION: Use intermediate dilution series. Mix thoroughly. q_dilution->sol_dilution Yes q_cosolvent Is precipitation still occurring? q_dilution->q_cosolvent No sol_dilution->end_success sol_cosolvent ACTION: Add a co-solvent (e.g., 1-5% PEG) to the final assay buffer. q_cosolvent->sol_cosolvent Yes q_cosolvent->end_success No sol_cosolvent->end_success

Caption: A decision tree for troubleshooting compound precipitation.

References

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?.
  • FasterCapital. Best Practices For Stock Solutions.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Wikipedia. Cosolvent.
  • Britannica. Carboxylic acid - Properties, Structure, Reactions.
  • NCBI. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Wikipedia. Carboxylic acid.
  • San Diego State University. Chapter 13 Carboxylic Acids.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
  • Wikipedia. Dimethyl sulfoxide.
  • Quora. (2019). How to prevent co-precipitation in chemistry.
  • ResearchGate. co-solvent application for biological systems.
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • PubChem. (2-Oxo-morpholin-4-yl)-acetic acid.
  • PubChemLite. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid.
  • PubChem. 4-Morpholineacetic acid.
  • Chemsigma. morpholin-4-yl(oxo)acetic acid.

Sources

Technical Support Center: Scaling Up the Synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients, including Rebamipide, a robust and scalable synthetic protocol is crucial.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis.

I. Synthetic Pathway Overview

The most common and scalable approach to synthesizing this compound involves the S-alkylation of thioglycolic acid with 2-chloro-1-morpholinoethanone. This reaction is typically carried out in the presence of a base to deprotonate the thiol, making it a more potent nucleophile.

Synthesis_Pathway Thioglycolic_Acid Thioglycolic Acid Thiolate_Anion Thiolate Anion Thioglycolic_Acid->Thiolate_Anion Deprotonation Base Base (e.g., NaOH, K2CO3) Target_Molecule This compound Thiolate_Anion->Target_Molecule Nucleophilic Attack 2_Chloro_1_morpholinoethanone 2-Chloro-1-morpholinoethanone 2_Chloro_1_morpholinoethanone->Target_Molecule Salt_Byproduct Salt Byproduct (e.g., NaCl)

Caption: General reaction scheme for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Question 1: Low Yield of the Desired Product

Possible Causes and Solutions:

  • Ineffective Deprotonation of Thioglycolic Acid: The initial and crucial step is the formation of the thiolate anion. If the base is not strong enough or is used in insufficient quantities, the reaction will not proceed efficiently.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For larger scales, consider using a stronger base like potassium carbonate or sodium hydroxide. Monitor the pH of the reaction mixture to ensure it remains basic.

  • Poor Quality of Reagents: The starting materials, particularly thioglycolic acid, can be prone to oxidation. 2-chloro-1-morpholinoethanone can degrade over time, especially if not stored correctly.

    • Solution: Use fresh, high-purity starting materials. Thioglycolic acid should be stored under an inert atmosphere if possible. The quality of 2-chloro-1-morpholinoethanone can be checked by melting point or NMR before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of byproducts.

    • Solution: While the reaction can often be run at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific conditions.

  • Oxidation of the Thiolate: The thiolate anion is susceptible to oxidation, especially in the presence of air, leading to the formation of disulfide byproducts.

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Degassing the solvents prior to use can also be beneficial.

Question 2: Presence of a Significant Impurity with a Molecular Weight Roughly Double That of the Starting Thiol

Possible Cause and Solution:

  • Dimerization of Thioglycolic Acid: This is a strong indication of disulfide bond formation due to oxidation of the thiolate intermediate.

    • Solution: As mentioned previously, employing an inert atmosphere is the most effective way to prevent this side reaction. Ensure all solvents are thoroughly degassed before use. In some cases, adding a very small amount of a reducing agent like sodium bisulfite can be considered, but this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

Question 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Solubility: The product is an acetic acid derivative and may have significant solubility in water, making extraction challenging.

    • Solution: After acidification of the reaction mixture, if the product does not precipitate, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary. Perform multiple extractions to ensure complete recovery. Brine washes of the combined organic layers can help to remove water.

  • Emulsion Formation During Workup: The presence of both organic and aqueous phases, along with potential impurities, can lead to the formation of stable emulsions.

    • Solution: Adding a small amount of brine or a saturated solution of sodium chloride can help to break up emulsions. Slow and gentle mixing during the extraction process can also prevent their formation.

  • Co-precipitation of Salts: Inorganic salts from the base and workup can co-precipitate with the product.

    • Solution: Ensure the pH is carefully adjusted during workup. Washing the crude product with cold water can help to remove inorganic salt impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) is often necessary to achieve high purity.[5][6]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: Polar aprotic solvents such as DMF or DMSO are often good choices as they can dissolve both the thiolate salt and the chloro-amide. However, for a more environmentally friendly and scalable process, water or ethanol can also be used, especially with a phase-transfer catalyst if necessary.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method would be to use High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting materials and the appearance of the product.

Q3: What are the key safety considerations for this synthesis?

A3: Thioglycolic acid has a strong, unpleasant odor and is corrosive. 2-chloro-1-morpholinoethanone is a lachrymator and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can this synthesis be performed as a one-pot reaction?

A4: Yes, this reaction is well-suited for a one-pot synthesis. The deprotonation of thioglycolic acid and the subsequent alkylation can be carried out in the same reaction vessel without the need to isolate the intermediate thiolate salt.

IV. Experimental Protocol

This is a general protocol that should be optimized for your specific laboratory conditions and scale.

Experimental_Workflow Start Start Dissolve_Base Dissolve Base (e.g., NaOH) in Solvent (e.g., Water) Start->Dissolve_Base Add_Thiol Add Thioglycolic Acid (dropwise, under N2) Dissolve_Base->Add_Thiol Form_Thiolate Stir to Form Thiolate Salt Add_Thiol->Form_Thiolate Add_Chloroamide Add 2-Chloro-1-morpholinoethanone (portion-wise or as a solution) Form_Thiolate->Add_Chloroamide Reaction Stir at RT or with Gentle Heating (Monitor by TLC/HPLC) Add_Chloroamide->Reaction Workup Acidify with HCl (aq) to pH ~3-4 Reaction->Workup Isolation Isolate Product (Filtration or Extraction) Workup->Isolation Purification Purify by Recrystallization Isolation->Purification End End Purification->End

Caption: A typical experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium hydroxide (1.0 equivalent) in degassed water.

  • Thiolate Formation: To the stirred solution, add thioglycolic acid (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the sodium thiolate salt.

  • Alkylation: Slowly add 2-chloro-1-morpholinoethanone (1.0 equivalent) to the reaction mixture. This can be added as a solid in portions or as a solution in a minimal amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

V. Data Summary

ParameterRecommended Range/ValueNotes
Reagent Molar Ratio 1:1:1 (Thiol:Base:Chloro-amide)A slight excess of the base (1.05 eq) can sometimes be beneficial.
Reaction Temperature 25-50 °CHigher temperatures may lead to increased byproduct formation.
Reaction Time 2-6 hoursMonitor by TLC or HPLC for completion.
pH for Workup 3-4Ensures protonation of the carboxylic acid for precipitation/extraction.
Recrystallization Solvent Ethanol/Water, AcetoneThe optimal solvent system should be determined experimentally.
Expected Yield 75-90%Yields are highly dependent on reaction conditions and scale.

VI. References

  • Vertex AI Search. (2018). Rebamipide, ребамипид , ريباميبيد ,瑞巴派特 , | New Drug Approvals.

  • Google Patents. (n.d.). CN102153512A - Preparation method of rebamipide intermediate.

  • Patsnap. (n.d.). Preparation method of rebamipide intermediate - Eureka.

  • Patsnap. (n.d.). Novel synthetic method for rebamipide intermediate - Eureka.

  • Pharmaffiliates. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.

  • MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method.

  • Scribd. (n.d.). Synthesis of Acetylcystiene.

  • PubMed. (n.d.). Synthesis of N-acetylcysteine compounds.

  • Google Patents. (n.d.). WO2006059781A1 - Improved process for preparing rebamipide.

  • Google Patents. (n.d.). CN108341775B - Synthetic method of rebamipide intermediate.

  • MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method.

  • Patsnap. (n.d.). Improved preparation method of rebamipide intermediate - Eureka.

  • Benchchem. (n.d.). Troubleshooting common side reactions in (Pyridin-2-ylsulfanyl)-acetic acid synthesis.

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples....

  • Matrix Scientific. (n.d.). This compound.

  • PubMed. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells.

  • PubChem. (n.d.). (2-Oxo-morpholin-4-yl)-acetic acid.

  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

  • Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

Sources

Technical Support Center: Troubleshooting Assay Interference from (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate potential assay interference caused by the compound (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (CAS: 62770-06-3)[1][2]. Due to its specific structural features, this compound may interact with assay components, leading to misleading results. This document provides a structured approach to identifying, understanding, and mitigating these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C8H13NO4S and a molecular weight of 219.26 g/mol . It features a morpholine ring, a thioether linkage, and a carboxylic acid moiety. These functional groups are common in biologically active molecules but can also be sources of assay interference.

Q2: What are the potential mechanisms of assay interference for this compound?

Based on its chemical structure, this compound may interfere with assays through several mechanisms:

  • Thiol Reactivity : The thioether group may interact with free thiols in your assay, such as dithiothreitol (DTT) in the buffer or cysteine residues in proteins[3][4]. This can lead to covalent modification of assay components, causing either false positive or false negative results.

  • Metal Chelation : The carboxylic acid group can chelate metal ions that may be essential for the activity of certain enzymes or the stability of assay reagents.

  • Non-specific Protein Binding : The combination of the morpholine ring and the acidic group may lead to non-specific interactions with proteins in the assay, potentially altering their conformation and activity.

  • Spectroscopic Interference : The compound may absorb light or fluoresce at the same wavelengths used for detection in your assay, leading to artificially high or low readings.

Q3: What are the common signs of assay interference?

Common indicators of assay interference include:

  • High hit rates in high-throughput screening (HTS) campaigns that are not target-specific.

  • Irreproducible results upon re-testing of the purified compound.

  • Steep dose-response curves that do not fit standard models.

  • Activity that is not observed in orthogonal assays using a different detection technology.

Troubleshooting Guides

Issue 1: Suspected Thiol Reactivity

If you suspect that this compound is interfering with your assay through thiol reactivity, the following troubleshooting steps can help confirm and mitigate the issue.

Causality:

Thiol-reactive compounds can covalently modify cysteine residues on proteins or react with thiol-containing reagents like DTT or glutathione[3][4]. This can inactivate enzymes, disrupt protein-protein interactions, or deplete essential reducing agents in the assay buffer.

Troubleshooting Workflow:

start High false positives or inconsistent results check_dtt Run assay with and without DTT start->check_dtt dtt_shift Significant IC50 shift with DTT? check_dtt->dtt_shift thiol_probe Perform thiol-probe counter-screen dtt_shift->thiol_probe No/Unclear confirm_reactivity Reactivity confirmed dtt_shift->confirm_reactivity Yes thiol_probe->confirm_reactivity Positive no_reactivity Investigate other mechanisms thiol_probe->no_reactivity Negative mitigate Mitigation Strategies confirm_reactivity->mitigate start Unexpected inhibition of a metalloenzyme metal_titration Titrate in excess metal ions (e.g., ZnCl2) start->metal_titration rescue_activity Is enzyme activity rescued? metal_titration->rescue_activity confirm_chelation Chelation is likely the cause rescue_activity->confirm_chelation Yes no_rescue Investigate other interference mechanisms rescue_activity->no_rescue No

Caption: Troubleshooting workflow for suspected metal chelation.

Experimental Protocol 2: Metal Ion Rescue Experiment

Objective: To determine if the compound's inhibitory activity can be reversed by the addition of excess metal ions.

Methodology:

  • Perform a dose-response experiment with this compound in your standard assay buffer.

  • In a parallel experiment, pre-incubate the compound with a high concentration of the relevant metal ion (e.g., 10-fold molar excess of ZnCl2) before adding it to the assay.

  • Compare the dose-response curves. If the inhibitory activity is reduced or eliminated in the presence of excess metal ions, chelation is a likely mechanism of interference.

Issue 3: Spectroscopic Interference

The compound may absorb light or fluoresce at the wavelengths used in your assay, leading to inaccurate readings.

Causality:

In absorbance-based assays, if the compound absorbs light at the detection wavelength, it can lead to an apparent increase in signal (false negative for inhibition) or decrease in signal (false positive for activation). In fluorescence-based assays, the compound's intrinsic fluorescence can lead to a false positive signal, while quenching of the fluorescent probe can result in a false negative.

Troubleshooting Workflow:

start Unexplained signal changes spectral_scan Scan absorbance and fluorescence of the compound start->spectral_scan overlap Is there spectral overlap with assay wavelengths? spectral_scan->overlap quantify_interference Quantify interference in an acellular assay overlap->quantify_interference Yes no_overlap Investigate other mechanisms overlap->no_overlap No correct_data Correct primary data for interference quantify_interference->correct_data

Sources

Technical Support Center: Optimizing (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (developmental code: M-22EA). This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this compound or structurally related molecules. Our goal is to provide in-depth, actionable troubleshooting advice to overcome common hurdles in early-stage development, with a specific focus on enhancing oral bioavailability. This document is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges and provide both the "how" and the "why" behind our recommended strategies.

Compound Profile: this compound

Before diving into modifications, it's crucial to understand the baseline physicochemical properties of M-22EA. The structure contains a terminal carboxylic acid, a thioether linkage, and a morpholine amide. The carboxylic acid is the primary liability for oral bioavailability. Most carboxylic acids have a pKa of around 3.5 to 4.5, meaning they are predominantly ionized (negatively charged) at physiological pH.[1] This high polarity significantly hinders passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[2]

A preliminary in silico analysis based on Lipinski's Rule of Five provides a useful starting point for evaluating "drug-likeness."[3][4][5][6]

PropertyPredicted Value for M-22EALipinski's Rule of 5 Guideline[4][6]Status
Molecular Weight~247.28 g/mol < 500 Da✓ PASS
LogP (Lipophilicity)~ -0.5< 5✓ PASS
H-Bond Donors1 (from -COOH)≤ 5✓ PASS
H-Bond Acceptors5 (O=C, N, O, O=C, O)≤ 10✓ PASS

While M-22EA passes the initial Lipinski's screen, the negative LogP value and the presence of the ionizable carboxylic acid strongly suggest that poor membrane permeability will be a significant challenge.

Frequently Asked Questions & Troubleshooting Guides

Q1: My initial in vivo rodent studies with M-22EA show very low oral bioavailability (<1%). What is the likely cause and what is my first step?

Answer:

An oral bioavailability of less than 1% is a common issue for compounds containing an exposed carboxylic acid moiety.[1] The primary reason is poor absorption from the gastrointestinal (GI) tract due to the compound's high polarity and negative charge at intestinal pH, which prevents efficient passive diffusion across cell membranes.[2]

Your first step is to confirm that poor absorption, and not rapid first-pass metabolism, is the primary issue. The morpholine ring is generally considered to improve metabolic stability and pharmacokinetic properties, but the thioether linkage can be susceptible to oxidation.[7][8][9][10]

We recommend a two-pronged approach to diagnose the problem:

  • Assess Intrinsic Permeability: Use in vitro models to quickly and cost-effectively measure the compound's ability to cross a membrane barrier.

  • Evaluate Metabolic Stability: Use liver microsome assays to determine the compound's susceptibility to metabolic degradation.

The workflow below outlines this initial diagnostic phase.

G cluster_0 Initial Troubleshooting Workflow cluster_1 Interpretation start Low Oral Bioavailability (<1%) Detected for M-22EA pampa PAMPA Assay (Passive Permeability) start->pampa Run in Parallel hlm Human Liver Microsome (HLM) Assay (Metabolic Stability) start->hlm Run in Parallel caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 If Low Permeability Confirmed interp_perm Low PAMPA & Caco-2 Peff -> Permeability is the issue. caco2->interp_perm interp_both Low Permeability & High Clearance -> Both are issues. interp_met High HLM Clearance -> Metabolism is the issue. hlm->interp_met mod_strat Select Modification Strategy interp_perm->mod_strat Proceed to Q2 interp_met->mod_strat Proceed to Q4 interp_both->mod_strat Address Permeability First (Q2)

Caption: Initial workflow for diagnosing poor bioavailability.

Q2: My results from the PAMPA and Caco-2 assays confirm low permeability. What are the most effective chemical modification strategies to improve this?

Answer:

With low permeability confirmed as the primary barrier, the main goal is to transiently mask the polar carboxylic acid group to increase the molecule's lipophilicity, thereby enhancing its ability to diffuse across the intestinal epithelium.[11] The two most common and effective strategies for this are prodrug synthesis and salt formation .[2][12][13]

Strategy 1: Prodrug Approach (Recommended)

A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug, M-22EA.[11][14] For carboxylic acids, the most successful prodrug strategy is esterification.[1][15] By converting the carboxylic acid to an ester, you neutralize the negative charge and increase lipophilicity (LogP). This ester prodrug can more easily cross the gut wall. Once in the bloodstream, ubiquitous esterase enzymes will cleave the ester bond, releasing the active M-22EA.[11][16]

Experimental Protocol: Synthesis of an Ethyl Ester Prodrug of M-22EA

  • Dissolution: Dissolve M-22EA (1 equivalent) in anhydrous ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use thionyl chloride (SOCl₂) for a more reactive approach.

  • Reflux: Heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting ethyl (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table of Expected Physicochemical Changes:

CompoundStructureCalculated LogPPermeability Class (Predicted)Rationale
M-22EA (Parent)R-COOH-0.5LowIonized at physiological pH, poor membrane diffusion.
M-22EA Ethyl EsterR-COOEt+0.8HighNeutral, more lipophilic, enhanced passive diffusion.[11]

Strategy 2: Salt Formation

Salt formation is another widely used technique to improve the dissolution rate and solubility of a drug, which can sometimes lead to improved bioavailability.[12][17][18][19] For an acidic drug like M-22EA, you would form a salt with a pharmaceutically acceptable base (e.g., sodium, potassium, calcium).[19] While this increases aqueous solubility, it does not directly address the fundamental issue of poor membrane permeability for an ionized species. However, by improving the dissolution rate, it can increase the concentration of the drug at the absorption site, which may provide a modest benefit.[12][17]

Experimental Protocol: Small-Scale Salt Screening

  • Solubilize: Dissolve M-22EA in a suitable solvent (e.g., methanol, ethanol).

  • Add Counter-ion: Add an equimolar amount of a selected base (e.g., NaOH, KOH in a suitable solvent).

  • Induce Precipitation: Allow the salt to precipitate, possibly by adding an anti-solvent (e.g., diethyl ether) or by slow evaporation.

  • Isolate and Dry: Isolate the solid salt by filtration and dry under vacuum.

  • Characterize: Analyze the resulting solid for properties like crystallinity (by XRPD), solubility, and dissolution rate.

G cluster_0 Permeability Enhancement Strategies start Low Permeability Confirmed prodrug Prodrug Synthesis (e.g., Ethyl Ester) start->prodrug Primary Recommendation (Masks Polarity) salt Salt Formation (e.g., Sodium Salt) start->salt Secondary Strategy (Improves Dissolution) outcome_p Increased Lipophilicity Enhanced Passive Diffusion prodrug->outcome_p Result outcome_s Increased Dissolution Rate May Increase Cgradient at gut wall salt->outcome_s Result final Improved Oral Bioavailability outcome_p->final Leads to outcome_s->final Leads to

Caption: Strategies to overcome low membrane permeability.

Q3: I've synthesized the ethyl ester prodrug of M-22EA. How do I properly evaluate its potential in vivo performance before moving to animal studies?

Answer:

Excellent question. Before committing to another full pharmacokinetic (PK) study in rodents, you need to verify two key assumptions about your prodrug:

  • Improved Permeability: The prodrug must have significantly better permeability than the parent compound.

  • Efficient Bio-conversion: The prodrug must be stable enough to be absorbed but labile enough to be efficiently converted back to the active parent drug by enzymes in the blood or liver.

Step-by-Step In Vitro Evaluation of the Prodrug:

1. Re-run Permeability Assays:

  • PAMPA: This is the quickest way to confirm that the increased lipophilicity translates to improved passive diffusion. You should expect to see a significant increase in the effective permeability coefficient (Pₑ).

  • Caco-2 Assay: This is crucial for ensuring the prodrug isn't a substrate for efflux transporters (proteins that pump drugs back into the GI tract), which could negate the benefits of improved passive diffusion.[20][21]

Table of Expected In Vitro Permeability Results:

CompoundAssayExpected Pₑ (x 10⁻⁶ cm/s)Interpretation
M-22EA (Parent)PAMPA< 1.0Low Permeability
M-22EA Ethyl EsterPAMPA> 10.0High Passive Permeability
M-22EA (Parent)Caco-2 (A→B)< 1.0Low Permeability
M-22EA Ethyl EsterCaco-2 (A→B)> 15.0High Permeability
M-22EA Ethyl EsterCaco-2 (B→A) / (A→B) Ratio< 2.0Not a significant efflux substrate.

2. Assess Metabolic Conversion:

  • Plasma/Blood Stability Assay: Incubate the prodrug in rat and human plasma (or whole blood) and measure the rate of its disappearance and the appearance of the parent drug, M-22EA, over time. This mimics the environment after absorption and confirms that esterases are active.

  • Liver S9/Microsome Stability Assay: Incubate the prodrug with liver S9 fractions or microsomes. This will tell you if the prodrug is rapidly metabolized in the liver (first-pass metabolism) before it can be distributed systemically.

A successful prodrug will be relatively stable in buffer and in the GI tract but will be rapidly hydrolyzed to the parent drug in plasma and/or the liver.

Q4: My initial HLM assay showed that M-22EA is metabolically unstable. What structural features are the likely culprits and how can I modify them?

Answer:

If high clearance was observed in your liver microsome assay, it suggests that M-22EA is being rapidly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs). The two most likely metabolic "hot spots" on your molecule are the thioether sulfur and potentially the morpholine ring .

  • Thioether Oxidation: Thioethers are well-known to be susceptible to oxidation by CYPs to form sulfoxides and then sulfones.[9][10] These more polar metabolites are then readily excreted.

  • Morpholine Ring Metabolism: While often used to improve metabolic properties, the morpholine ring can undergo oxidation, particularly at the carbons adjacent to the nitrogen and oxygen atoms.[7][8]

Modification Strategies to Block Metabolism:

The goal is to make small structural changes that block these metabolic sites without disrupting the molecule's primary pharmacological activity.

  • Strategy 1 (Thioether): Introduce Steric Hindrance.

    • Rationale: Placing a bulky group, like a methyl or cyclopropyl group, on the carbon atom adjacent to the sulfur can physically block the CYP enzyme's active site from accessing the sulfur atom.

    • Example Modification: Synthesize an analog such as (2-Morpholin-4-yl-2-oxo-1-methyl-ethylsulfanyl)-acetic acid.

  • Strategy 2 (Thioether): Replace the Sulfur.

    • Rationale: If the thioether linkage is not essential for activity, you could consider replacing it with a more stable linker, such as an ether (-O-) or even a simple methylene bridge (-CH₂-). This is a more drastic change and should be guided by Structure-Activity Relationship (SAR) data.

  • Strategy 3 (Morpholine): Deuteration.

    • Rationale: Replacing hydrogen atoms at a site of metabolism with their heavier isotope, deuterium, can slow down the rate of metabolic cleavage (the "Kinetic Isotope Effect"). This is a subtle modification that is unlikely to affect pharmacological activity.

    • Example Modification: Synthesize an analog where the hydrogens on the carbons alpha to the morpholine nitrogen are replaced with deuterium.

After synthesizing these new analogs, you must re-run the HLM stability assay to see if your modifications were successful in reducing metabolic clearance.

Q5: I am ready to proceed with a rodent pharmacokinetic (PK) study for my lead candidate. What is a standard protocol for assessing oral bioavailability in rats?

Answer:

A well-designed rodent PK study is essential for accurately determining key parameters like oral bioavailability.[22][23][24] The standard approach involves comparing the drug exposure after oral (PO) administration to the exposure after intravenous (IV) administration, which guarantees 100% bioavailability.[25]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group), typically weighing 200-250g.[25]

  • Dosing Groups:

    • Group 1 (IV): Administer the compound (e.g., M-22EA sodium salt for solubility) intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg).

    • Group 2 (PO): Administer the compound (e.g., M-22EA Ethyl Ester prodrug in a suitable vehicle like 0.5% methylcellulose) orally via gavage at a higher dose (e.g., 10-20 mg/kg).[26]

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of both the prodrug (if applicable) and the parent drug (M-22EA) in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for each route of administration.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both the IV and PO groups using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (%F) using the following formula:

      %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A successful prodrug strategy should yield a %F value significantly higher than the initial <1% observed for the parent compound, ideally aiming for >20-30% in early discovery.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
  • What is Lipinski's Rule of 5? AZoLifeSciences. [Link]
  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Wiley Online Library. [Link]
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
  • Recent progress in prodrug design strategies based on generally applicable modific
  • Parallel artificial membrane permeability assay (PAMPA)
  • Prodrugs of Carboxylic Acids.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]
  • Salt formation: Significance and symbolism. Wisdom Library. [Link]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Salt formation to improve drug solubility. PubMed. [Link]
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]
  • How are chemical structures modified to improve bioavailability?
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
  • Comparison between Caco-2 permeability and PAMPA permeability.
  • caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modul
  • Prodrug derivatives of carboxylic acid drugs.
  • (2-Oxo-morpholin-4-yl)-acetic acid. PubChem. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. LinkedIn. [Link]
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
  • Thioethers – Knowledge and References. Taylor & Francis Online. [Link]
  • Pharmacokinetic, bioavailability and tissue distribution study of astilbin in r
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central. [Link]
  • Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies. MDPI. [Link]
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH. [Link]
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]
  • 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. [Link]
  • Strategies to improve oral bioavailability.
  • Representative thioether‐containing drugs and bioactive compounds.
  • Other drugs containing thioethers.

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Technical Support Center: Enhancing the Selectivity of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated support center for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. This guide is designed to provide in-depth technical assistance to scientists and drug development professionals working to optimize the selectivity profile of this compound, a promising scaffold for carboxylesterase (CES) inhibition. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to navigate the complexities of selective enzyme inhibition.

Introduction: The Challenge of Carboxylesterase Selectivity

This compound has been identified as a lead compound for inhibiting human carboxylesterases (CES). These enzymes, primarily CES1 and CES2, are critical in the metabolism of a vast array of xenobiotics and endogenous esters.[1][2] While CES1 is a key player in lipid metabolism, making it a target for metabolic diseases, CES2 is crucial in the activation of prodrugs like the anticancer agent CPT-11.[2][3] The structural similarity between the active sites of these isozymes presents a significant challenge in developing selective inhibitors. An unselective compound can lead to undesirable drug-drug interactions or altered efficacy of co-administered therapies.[1][4]

This guide provides a structured approach to systematically enhance the selectivity of your lead compound.

Frequently Asked Questions (FAQs)

Q1: My initial screens show that this compound inhibits both CES1 and CES2. What is my first step to improve selectivity?

A1: The first step is to accurately quantify the potency against each isozyme by determining the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for both CES1 and CES2. This establishes a baseline selectivity index (SI), calculated as the ratio of IC50 (off-target) / IC50 (on-target). A robust and reproducible assay is critical before embarking on medicinal chemistry efforts.

Q2: What are the most common reasons for poor selectivity with this chemical scaffold?

A2: The morpholine ring is a versatile scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties.[5] However, the core structure of this compound may bind to a conserved region within the active sites of both CES1 and CES2. Poor selectivity often arises from interactions with shared amino acid residues in the enzyme's catalytic pocket.

Q3: Can computational modeling help predict more selective analogs?

A3: Absolutely. Structure-based drug design is a powerful tool.[6] If crystal structures of CES1 and CES2 are available, you can perform docking studies with your lead compound to understand its binding mode in each isozyme. Analyzing differences in the amino acid residues lining the binding pockets can guide the rational design of new analogs with modifications that exploit these differences to achieve greater selectivity.[7]

Q4: Should I aim for CES1 or CES2 selectivity?

A4: The choice of target depends entirely on your therapeutic goal. If you are developing a treatment for hypertriglyceridemia, CES1 would be your primary target, and CES2 the off-target.[2] Conversely, if you aim to modulate the metabolism of a CES2-activated prodrug, then CES2 is the target.[2] Your project's objective will define which isozyme to prioritize.

Troubleshooting Guide: From Broad Inhibition to Isozyme Selectivity

Problem 1: Ambiguous Results in Initial Enzyme Inhibition Assays

Symptoms:

  • High variability in IC50 values between experimental runs.

  • Incomplete inhibition at high compound concentrations.

  • Discrepancy between biochemical and cell-based assay results.

Possible Causes & Solutions:

  • Compound Aggregation: Small molecules can form aggregates at higher concentrations, leading to non-specific enzyme inhibition.

    • Solution: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer. Perform dynamic light scattering (DLS) to check for aggregation at concentrations used in the assay.

  • Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching or absorbance).

    • Solution: Run control experiments in the absence of the enzyme to see if your compound affects the substrate or detection reagents directly.

  • Low Compound Solubility: Poor solubility can lead to an overestimation of the IC50 value.

    • Solution: Check the solubility of your compound in the assay buffer. The use of a co-solvent like DMSO should be kept to a minimum (typically <1%) and be consistent across all experiments.

Problem 2: Low Selectivity Index (SI < 10)

Symptoms:

  • IC50 values for CES1 and CES2 are within a narrow range.

Possible Causes & Solutions:

  • Binding to Conserved Regions: The compound likely interacts with amino acid residues that are identical in both CES1 and CES2 active sites.

    • Solution 1 (Structure-Activity Relationship - SAR): Initiate a medicinal chemistry campaign to systematically modify the structure of this compound. Focus on three key areas:

      • The Morpholine Ring: Explore substitutions on the ring to probe for interactions with non-conserved residues.

      • The Thioether Linkage: Investigate the impact of replacing the sulfur atom with other linkers (e.g., an amide or ether) on selectivity.

      • The Acetic Acid Moiety: Modify the length and acidity of this group to alter interactions with the catalytic triad or other residues.

    • Solution 2 (Structure-Based Design): Use computational docking to compare the binding pose of your compound in homology models or crystal structures of CES1 and CES2. Identify subtle differences in the binding pockets, such as a larger hydrophobic pocket or a different charge distribution in one isozyme, and design modifications to exploit these differences.[7][8]

Experimental Protocols
Protocol 1: Determining IC50 Values for CES1 and CES2

This protocol outlines a standard fluorometric assay to determine the inhibitory potency of this compound against human CES1 and CES2.

Materials:

  • Recombinant human CES1 and CES2

  • Fluorescein diacetate (FDA) as a substrate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of your compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of the assay buffer, 25 µL of your compound dilution (or DMSO for control), and 25 µL of the enzyme solution (CES1 or CES2).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the FDA substrate to each well to start the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterCES1CES2
Enzyme Conc.10 nM10 nM
Substrate Conc.5 µM5 µM
DMSO Final Conc.<1%<1%

Table 1: Suggested Assay Conditions

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can confirm that your compound engages with its target in a cellular environment.[6] This is crucial to bridge the gap between biochemical and cellular activity.

Methodology:

  • Cell Treatment: Treat intact cells expressing CES1 or CES2 with your compound at various concentrations. Include a vehicle control (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures. The binding of your compound should stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melt curves. A shift in the melt curve in the presence of your compound indicates target engagement.

Visualizing the Selectivity Enhancement Workflow

The following diagram illustrates a typical workflow for improving the selectivity of a lead compound.

selectivity_workflow cluster_screening Initial Screening & Baseline cluster_optimization Optimization Loop cluster_validation In-Cell & In-Vivo Validation start Lead Compound: This compound ic50 Determine IC50 for CES1 & CES2 start->ic50 si Calculate Selectivity Index (SI) ic50->si sar Structure-Activity Relationship (SAR) Studies si->sar SI < 10 sbd Structure-Based Drug Design (SBDD) si->sbd SI < 10 synthesis Synthesize Analogs sar->synthesis sbd->synthesis rescreen Re-screen Analogs (IC50 & SI) synthesis->rescreen rescreen->sar Iterate cetsa Cellular Target Engagement (e.g., CETSA) rescreen->cetsa SI > 10-50 off_target Broad Off-Target Screening (e.g., Kinase Panel) cetsa->off_target pk_pd Pharmacokinetics & Pharmacodynamics off_target->pk_pd lead_candidate Optimized Lead Candidate pk_pd->lead_candidate

Caption: Workflow for enhancing inhibitor selectivity.

Advanced Strategies for Selectivity Enhancement

If initial SAR studies do not yield sufficient selectivity, consider these advanced approaches:

  • Exploiting Allosteric Sites: Investigate the possibility of allosteric sites on CES1 or CES2 that are not conserved. Allosteric inhibitors can offer a higher degree of selectivity compared to active-site inhibitors.[8]

  • Targeting Non-Conserved Cysteines: If there is a non-conserved cysteine residue near the active site of your target isozyme, you could design a covalent inhibitor. This approach can lead to high potency and selectivity.[9]

  • Fragment-Based Screening: Use fragment-based screening against each isozyme separately. This can identify small fragments that bind selectively to one isozyme, which can then be grown or linked to build a more selective lead compound.

By employing a systematic and multi-faceted approach, you can successfully navigate the challenges of enhancing the selectivity of this compound and develop a potent and isozyme-specific inhibitor for your therapeutic target.

References
  • M.D. Potter, et al. (2002). Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application. AACR Journals.
  • P.M. Potter. (2012). Carboxylesterase inhibitors. PMC - NIH.
  • L. Brandi, et al. (2005). Assays for the identification of inhibitors targeting specific translational steps. PubMed.
  • D.A. DeGoey, et al. (2018). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
  • J. Wang, et al. (2018). Carboxylesterase Inhibitors: An Update. Bentham Science Publishers.
  • H.W.P. van den Bor, et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • P.A. Eyers, et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • A. Tasso, et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • C.H. Eubank, et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • J.M. Hatfield, et al. (2012). Carboxylesterase inhibitors. ResearchGate.
  • Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Assay Genie.
  • M. Shen, et al. (2024). Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. PubMed.
  • S. Roy. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Screening Hits: A Comparative Analysis Featuring Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in hit-to-lead campaigns.

Executive Summary

The journey from a high-throughput screen (HTS) to a viable lead compound is a rigorous process of elimination, where the vast majority of initial "hits" are discarded.[1][2] A critical phase in this journey is hit validation, a multipronged approach designed to systematically eliminate false positives and confirm that the compound's activity is due to direct, meaningful interaction with the intended target. This guide provides an in-depth comparison of modern hit validation strategies, with a special focus on the unique challenges and powerful techniques associated with validating covalent inhibitors. While this document uses the chemical structure of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid as a representative covalent probe, it is important to note that this specific molecule is not a widely characterized public compound. Therefore, we will use it as a conceptual placeholder to discuss the validation of hits bearing reactive electrophiles, a common strategy in modern drug discovery.[3][4]

The core principle of hit validation is triangulation: confirming a hit's activity through multiple, independent methods to build a robust, evidence-based case for its progression.[1][5] This guide will detail the logical flow of a validation cascade, from initial computational and biochemical checks to advanced biophysical and cellular target engagement assays.

The Hit Validation Funnel: A Strategic Overview

Following a primary HTS campaign, which can identify thousands of potential actives, a structured validation cascade is essential to efficiently filter out artifacts and prioritize genuine hits.[1][6] Over 90% of initial hits are typically eliminated during this process.[1][2] The goal is to move from a large set of actives to a small, well-characterized group of compounds with a confirmed mechanism of action.

A typical validation funnel involves a series of tiered assays, each increasing in complexity and resource intensity, but providing higher-quality data.

Hit_Validation_Funnel cluster_0 Tier 1: Hit Confirmation & Triage cluster_1 Tier 2: Orthogonal & Counter-Screens cluster_2 Tier 3: Direct Target Engagement cluster_3 Tier 4: Cellular Validation cluster_4 Output HTS Primary HTS Hits (~1000s of compounds) Triage Computational Triage & Re-synthesis (PAINS, Purity Check) HTS->Triage Confirmation Dose-Response Confirmation (Primary Assay) Triage->Confirmation Orthogonal Orthogonal Assay (Different Detection Method) Confirmation->Orthogonal Counter Counter-Screen (Assay Interference) Confirmation->Counter Biophysical Biophysical Assays (SPR, ITC, TSA/DSF) Orthogonal->Biophysical Counter->Biophysical Covalent Covalent Binding Confirmation (Intact Protein MS) Biophysical->Covalent Cellular Cell-Based Assays (Target Engagement, e.g., CETSA) Covalent->Cellular Toxicity Cytotoxicity Assays Covalent->Toxicity Validated Validated Hits (~2-3 Compound Series) Cellular->Validated Toxicity->Validated Covalent_Validation cluster_0 Initial Covalent Confirmation cluster_1 Analysis cluster_2 Site Identification cluster_3 Kinetics Incubate Incubate Target Protein + Compound X MS Intact Protein Mass Spectrometry Incubate->MS MassShift Observe Mass Shift? (Mass of Protein + Compound) MS->MassShift Digest Proteolytic Digest (e.g., Trypsin) MassShift->Digest Yes Kinetics Determine k_inact / K_i MassShift->Kinetics Yes No No Covalent Adduct MassShift->No No LCMSMS LC-MS/MS Analysis Digest->LCMSMS Mapping Peptide Mapping to Identify Modified Residue LCMSMS->Mapping

Caption: Workflow for validating a covalent inhibitor.

Key Experimental Step: Intact Protein Mass Spectrometry

The most direct way to confirm covalent modification is through intact protein mass spectrometry (MS). [7][8][9]

  • Protocol:

    • Incubate the purified target protein with a molar excess of the covalent inhibitor (e.g., Compound X) for a defined period.

    • Include a negative control (e.g., protein with DMSO vehicle).

    • Desalt the samples to remove excess, unbound compound.

    • Analyze the samples by ESI-TOF or a similar high-resolution mass spectrometer. [9]* Expected Result: A successful covalent modification will result in a mass spectrum where the major peak corresponds to the molecular weight of the protein plus the molecular weight of the compound. [7]This provides unambiguous evidence of a covalent adduct.

  • Follow-up: Once the adduct is confirmed, the precise site of modification can be identified by digesting the protein-inhibitor complex with a protease (like trypsin) and analyzing the resulting peptides by LC-MS/MS. [7][9]

Cellular Context: Proving Relevance

A compound that binds to a purified protein is promising, but its true value is determined by its ability to engage the target in a complex cellular environment. [6]

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or even tissues. [10]The principle is that a protein becomes more thermally stable when a ligand is bound. [10][11]Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or immunoassays like AlphaLISA or HTRF. [10][11]A positive result is a "shift" in the melting curve to a higher temperature in the presence of the compound. [2][10][12]

  • Cell-Based Functional Assays: The ultimate validation is to show that target engagement leads to a desired downstream biological effect. This requires a cellular assay that measures the functional consequence of inhibiting the target, such as blocking a signaling pathway, inhibiting cell proliferation, or inducing apoptosis.

  • Cytotoxicity Assessment: It's essential to run parallel cytotoxicity assays (e.g., CellTiter-Glo) to ensure that the observed cellular phenotype is not simply due to general toxicity. [6]

Comparing Alternatives: Covalent vs. Non-Covalent Validation Strategies

The validation path for a covalent inhibitor has unique steps compared to a traditional, non-covalent (reversible) inhibitor.

Validation Step Non-Covalent Inhibitor Approach Covalent Inhibitor Approach (e.g., Compound X) Rationale for Difference
Proof of Binding Biophysical methods (SPR, ITC) are primary.Intact Protein MS is the definitive primary method. [7][8]Biophysical methods are secondary.MS provides direct, unambiguous proof of the covalent bond, which is the key mechanistic feature.
Mechanism of Action Determine inhibition mode (competitive, non-competitive, etc.) via enzyme kinetics.Determine the rate of inactivation (kinact/Ki). [13]Covalent inhibition is time-dependent and often irreversible, characterized by an inactivation rate rather than a simple equilibrium constant.
Selectivity Profile against a panel of related proteins (e.g., kinase panel) using activity assays.In addition to activity-based profiling, use chemoproteomics to assess off-target covalent modifications across the proteome. [13]The reactive nature of the warhead could lead to off-target covalent binding that must be rigorously assessed.
Cellular Target Engagement CETSA, NanoBRET, or functional pathway readouts.CETSA is highly effective. "Washout" experiments can also be used to confirm irreversible binding. [14]In a washout experiment, if the inhibition persists after removing the compound from the media, it strongly suggests irreversible covalent binding.

Conclusion

Validating hits from a primary screen is a systematic process of evidence-building. It requires a tailored cascade of assays designed to rigorously challenge the hypothesis that a compound's activity is specific, on-target, and relevant in a biological context. [1]For covalent modifiers like our conceptual this compound, this process must include specialized techniques, particularly mass spectrometry, to confirm the covalent mechanism of action. [7][8]By employing a multi-faceted approach that combines computational triage, orthogonal biochemical assays, direct biophysical measurements, and robust cellular validation, researchers can confidently distinguish true, high-quality hits from a sea of artifacts, paving the way for successful lead optimization campaigns.

References

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A Comparative Guide to (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible phosphorylation of proteins, orchestrated by kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics. The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties in various kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] This guide provides a comprehensive comparison of a novel compound, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, hereafter referred to as Compound M , with established kinase inhibitors targeting the PI3K/Akt/mTOR signaling cascade. Through structural analysis, detailed protocols for in vitro and cell-based assays, and interpretation of hypothetical experimental data, we aim to provide researchers with a rigorous framework for evaluating the potential of new chemical entities in this therapeutic space.

Introduction: The PI3K/Akt/mTOR Pathway and the Significance of the Morpholine Scaffold

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its hyperactivation is one of the most frequent events in human cancers, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[5][6] This makes the pathway a highly attractive target for cancer drug development.

The morpholine moiety is a privileged structure found in numerous approved drugs and clinical candidates.[7] In the context of kinase inhibitors, its oxygen atom can act as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of the kinase's ATP-binding pocket, a key interaction for potent inhibition.[8] Several potent PI3K and mTOR inhibitors, such as ZSTK474 and PI-103, incorporate morpholine rings to achieve high affinity and selectivity.[8][9][10]

1.1. Structural Analysis of Compound M

The structure of our compound of interest, Compound M , features a morpholine ring connected to an acetic acid moiety via a thioether linkage and an amide bond.

  • Compound M: this compound

  • Comparator Compound (Pictilisib - GDC-0941): A well-characterized, potent pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.

The presence of the morpholine ring in Compound M provides a strong rationale for investigating its activity against the PI3K family of kinases. The thio-acetic acid portion introduces distinct chemical properties compared to the more rigid heterocyclic systems of many known PI3K inhibitors, which may influence its binding mode, selectivity, and pharmacokinetic profile.

1.2. The PI3K/Akt/mTOR Signaling Pathway

Below is a diagram illustrating the central role of PI3K in this critical cancer-related pathway. Inhibition of PI3K is expected to block the phosphorylation and activation of its downstream effector, Akt, thereby impeding signals that promote cell survival and proliferation.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Inhibits Compound_M Compound M (Hypothesized Target) Compound_M->PI3K

Caption: Workflow for the In Vitro Kinase IC50 Determination Assay.

2.2. Hypothetical Data Summary

The table below presents plausible IC50 values derived from the in vitro kinase assay, comparing the potency and isoform selectivity of Compound M against Pictilisib.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound M 852501500980
Pictilisib 3.3381.116

Interpretation: Based on this hypothetical data, Compound M shows modest inhibitory activity, with a preference for the PI3Kα isoform. However, its potency is significantly lower than that of the clinical-grade inhibitor Pictilisib. Pictilisib demonstrates potent, low-nanomolar inhibition across all isoforms, consistent with its characterization as a pan-PI3K inhibitor.

Cellular Activity and Target Engagement

While in vitro assays are essential for measuring direct enzyme inhibition, they do not account for cell permeability, target engagement in a physiological context, or off-target effects. [11]Therefore, cell-based assays are a critical next step. [12][13]We will assess the ability of Compound M to inhibit the PI3K pathway in a relevant cancer cell line.

3.1. Experimental Protocol: In-Cell Western Assay for p-Akt (Ser473) Inhibition

This protocol measures the phosphorylation of Akt at Serine 473, a direct downstream marker of PI3K/mTORC2 activity, within fixed cells in a microplate format. [14] Causality Behind Experimental Choices:

  • Cell Line: We select MCF-7, a breast cancer cell line that harbors an activating PIK3CA mutation, making it highly dependent on the PI3K pathway for survival. [4]This provides a sensitive biological system to measure the effects of PI3K inhibition.

  • Endpoint: Measuring the phosphorylation of Akt (p-Akt) provides a direct readout of target engagement and pathway inhibition, which is more specific than a general cell viability endpoint. [15]* Method: The In-Cell Western (ICW) is chosen for its high-throughput capability and quantitative nature, allowing for reliable IC50 determination directly in the assay plate. [16] Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound M or Pictilisib for 2 hours.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells simultaneously with two primary antibodies: a rabbit anti-p-Akt (Ser473) antibody and a mouse anti-β-actin antibody (as a normalization control for cell number).

  • Secondary Antibody Incubation: Wash the cells and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).

  • Image Acquisition: Wash the cells and scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for both p-Akt and β-actin. Normalize the p-Akt signal to the β-actin signal for each well. Plot the normalized signal against the log of inhibitor concentration to determine the cellular IC50. [16]

Caption: Workflow for the In-Cell Western Assay.

3.2. Hypothetical Cellular Data Summary

CompoundCellular p-Akt (Ser473) Inhibition IC50 (nM) in MCF-7 cells
Compound M 980
Pictilisib 55

Interpretation: The hypothetical cellular data shows that Compound M can inhibit the PI3K pathway in a cancer cell line, but with a significantly lower potency (IC50 = 980 nM) compared to its in vitro activity against PI3Kα (IC50 = 85 nM). This discrepancy, known as the "cell shift," could be due to several factors, including poor cell permeability, efflux by cellular transporters, or intracellular metabolism. In contrast, Pictilisib shows strong cellular potency that is more consistent with its enzymatic activity, indicating better drug-like properties in this context.

Synthesis and Future Directions

This comparative guide outlines a systematic approach to evaluating this compound (Compound M) as a potential kinase inhibitor.

Summary of Findings (Based on Hypothetical Data):

  • Structural Rationale: The presence of a morpholine ring correctly suggested activity related to the PI3K kinase family.

  • In Vitro Potency: Compound M is a moderately potent inhibitor of PI3Kα but lacks the broad, high-potency profile of a clinical candidate like Pictilisib.

  • Cellular Activity: The compound demonstrates target engagement in cells, but its cellular potency is substantially weaker than its enzymatic potency, suggesting potential liabilities in its physicochemical or pharmacokinetic properties.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: The thio-acetic acid moiety is a clear point for chemical modification. Medicinal chemistry efforts could focus on replacing this group with more rigid or lipophilic structures to improve both potency and cell permeability.

  • Broad Kinome Screening: To understand its selectivity profile and identify potential off-targets, Compound M should be screened against a broad panel of human kinases. [17][18]3. ADME Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to investigate the cause of the observed cell shift, focusing on permeability (e.g., PAMPA assay) and metabolic stability (e.g., microsomal stability assay).

By following this structured, data-driven approach, research teams can efficiently characterize novel compounds and make informed decisions in the complex process of drug discovery.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Biologically Active Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its appeal stems from its favorable physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, improving solubility and target engagement, while the saturated heterocyclic structure often imparts metabolic stability. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of morpholine-containing compounds. While the initial query focused on the specific, yet sparsely documented, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid scaffold, this guide broadens the scope to deliver a more comprehensive and data-rich overview of how modifications to the morpholine moiety and its surrounding chemical environment influence biological activity across different therapeutic targets.

This guide is intended for researchers, scientists, and drug development professionals. It synthesizes data from multiple studies to provide a comparative analysis of morpholine analogs, detailing the experimental methodologies used to derive these insights and explaining the causal relationships between chemical structure and biological function.

I. Morpholine Derivatives as Kinase Inhibitors: Targeting PI3K

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer, making it a prime target for therapeutic intervention. The morpholine moiety has been extensively utilized in the design of PI3K inhibitors, often forming a key interaction with the hinge region of the kinase.

A. 4-Morpholino-2-phenylquinazolines and Related Heterocycles

A study by Hayakawa et al. explored a series of 4-morpholino-2-phenylquinazolines as inhibitors of the PI3K p110α isoform.[1] The core hypothesis was that the morpholine ring would occupy a specific pocket in the ATP-binding site, and substitutions on the quinazoline and phenyl rings could be optimized to enhance potency and selectivity.

Key SAR Insights:

  • The Morpholine Moiety: The morpholine group was found to be crucial for activity. Its replacement with other substituents generally leads to a significant loss of potency, suggesting it forms key interactions within the binding site.

  • Substitution on the Quinazoline Core: Modifications at the 6- and 7-positions of the quinazoline ring were explored. Small, electron-withdrawing groups were generally well-tolerated.

  • Heterocyclic Core Variations: Replacing the quinazoline core with a thieno[3,2-d]pyrimidine scaffold led to a substantial increase in potency. This is exemplified by compound 15e , which emerged as a highly potent and selective p110α inhibitor.[1]

Comparative Data for PI3Kα Inhibitors:

Compound IDCore ScaffoldR GroupPI3Kα IC50 (nM)A375 Cell Proliferation IC50 (µM)
1 QuinazolineH50>10
2 Quinazoline6-F305.8
15e Thieno[3,2-d]pyrimidineH2.00.58

Data synthesized from Hayakawa et al.[1]

Experimental Protocol: In Vitro PI3Kα Inhibition Assay

This protocol outlines a typical method for assessing the inhibitory activity of compounds against a specific kinase isoform.

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα is used. The substrate, phosphatidylinositol (PI), is prepared in a lipid vesicle solution.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP (containing γ-³²P-ATP for radiometric detection) to a mixture of the enzyme, substrate vesicles, and the test compound. The reaction is allowed to proceed for a set time (e.g., 20 minutes) at room temperature.

  • Reaction Termination and Product Separation: The reaction is stopped by adding a strong acid (e.g., perchloric acid). The phosphorylated lipid product (PIP) is separated from the unreacted ATP using thin-layer chromatography (TLC).

  • Detection and Analysis: The amount of radiolabeled PIP is quantified using a phosphorimager. The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Logical Flow of Kinase Inhibitor Evaluation:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Compound Synthesis b Biochemical Assay (e.g., PI3Kα IC50) a->b Test Analogs c Selectivity Profiling (vs. other kinases) b->c Identify Potent Hits d Cell Proliferation Assay (e.g., A375) c->d Advance Leads e Target Engagement Assay (e.g., Western Blot for p-Akt) d->e Confirm Cellular Activity f Pharmacokinetic (PK) Profiling e->f Promising Candidates g Xenograft Efficacy Model f->g Determine Dosing Regimen h h g->h Lead Optimization / Preclinical Candidate

Caption: Workflow for the preclinical evaluation of kinase inhibitors.

II. Morpholine Derivatives as Anticancer Agents: Targeting Cancer Cell Proliferation

The morpholine scaffold is also a key feature in compounds designed to inhibit the growth of cancer cells through various mechanisms.

A. 2-Morpholino-4-anilinoquinolines

A study focused on the synthesis and evaluation of 2-morpholino-4-anilinoquinoline derivatives as potential antitumor agents against the HepG2 human liver cancer cell line.[2][3] The rationale was to combine the quinoline nucleus, known for its anticancer properties, with the favorable pharmacokinetic profile of the morpholine ring.

Key SAR Insights:

  • Substitution on the Anilino Ring: The nature and position of substituents on the 4-anilino ring significantly impacted cytotoxicity.

  • Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl) at the para position of the anilino ring were found to enhance activity.

  • Compound 3d , with a p-chloro substitution, exhibited the highest potency among the synthesized analogs.[2]

Comparative Data for Anti-HepG2 Activity:

Compound IDAnilino SubstituentIC50 (µM)
3a H> 50
3c 4-OCH₃11.42
3d 4-Cl8.50
3e 2,4-di-Cl12.76
Sorafenib (Control) -5.20

Data sourced from Al-Sheikh et al.[3]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is used as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

III. General SAR Principles for Morpholine-Containing Scaffolds

Across different studies and biological targets, some general principles regarding the role of the morpholine moiety can be observed.

SAR Generalizations:

SAR Core Core Scaffold (e.g., Quinoline, Pyrimidine) R1 R2 R3 Morpholine { Morpholine Moiety | - Improves solubility - Acts as H-bond acceptor - Often enhances metabolic stability - Can provide key vector for substitution} Core:f1->Morpholine Attachment Point Target Biological Target (e.g., Kinase, Receptor) Core:f2->Target Binding Interaction Core:f3->Target Binding Interaction Morpholine->Target Binding Interaction

Caption: Generalized SAR model for morpholine-containing compounds.

  • Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, often anchoring the molecule in the active site of a protein.

  • Solubility Enhancement: The polar nature of the morpholine ring generally improves the aqueous solubility of the parent molecule, a desirable property for drug candidates.

  • Metabolic Stability: The saturated heterocyclic ring is often more resistant to metabolic degradation compared to more labile functional groups.

  • Vector for Substitution: The morpholine ring can serve as a non-critical region of the molecule where substitutions can be made to fine-tune physicochemical properties (e.g., lipophilicity) without disrupting core binding interactions.

Conclusion

The morpholine ring is a versatile and valuable component in modern drug discovery. This guide demonstrates that while the core morpholine structure often provides a foundational anchor for biological activity, the fine-tuning of potency and selectivity is achieved through systematic modifications of the surrounding scaffold and its substituents. The examples of PI3K inhibitors and anticancer quinolines highlight how different heterocyclic cores and substitution patterns can be explored to optimize interactions with specific biological targets. The experimental protocols detailed herein represent the standard methodologies used to build these critical structure-activity relationships, guiding the iterative process of drug design from initial hit to preclinical candidate.

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(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid versus other morpholine-containing inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey to novel therapeutics is often paved with familiar chemical scaffolds that consistently deliver potent and selective inhibitors. Among these, the morpholine ring stands out as a "privileged pharmacophore," a structural element repeatedly found in successful drug candidates, particularly within the realm of kinase inhibitors.[1][2][3] This guide delves into a comparative analysis of morpholine-containing inhibitors, with a specific focus on the structural and potential functional characteristics of the novel compound (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. While direct experimental data on this specific molecule is emerging, we can infer its potential and design a robust evaluation strategy by comparing it to well-established morpholine-containing inhibitors that have shaped our understanding of kinase signaling.

The morpholine heterocycle is not merely a passive component of a drug molecule. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and the capacity of its oxygen atom to form critical hydrogen bonds, contribute significantly to the potency and pharmacokinetic profile of many inhibitors.[3][4] This is particularly evident in the inhibition of the Phosphoinositide 3-Kinase (PI3K) and PI3K-related kinase (PIKK) families, where the morpholine oxygen often acts as a key hydrogen bond acceptor in the ATP-binding pocket of the kinase.[5][6]

A Hypothetical Look at this compound

The structure of this compound presents several features that suggest its potential as a bioactive molecule. The presence of the morpholine ring immediately points towards possible interactions with the hinge region of kinase domains.[6] The thio-acetic acid moiety introduces a potential for different types of interactions, including chelation of metal ions or covalent bonding, depending on the specific target. The overall structure suggests a molecule designed to probe the active sites of enzymes, potentially those involved in cellular signaling.

To understand the potential of this and other novel morpholine-containing compounds, a comparative analysis with established inhibitors is essential. This guide will focus on a selection of such inhibitors, highlighting their mechanisms of action and providing a framework for the experimental evaluation of new chemical entities.

Comparative Analysis of Key Morpholine-Containing Inhibitors

The following table summarizes the key characteristics of several well-known morpholine-containing inhibitors, providing a landscape against which new compounds can be benchmarked.

InhibitorTarget(s)Mechanism of ActionIC50 ValuesKey Features & Insights
LY294002 Pan-Class I PI3K, mTOR, DNA-PKReversible, ATP-competitive inhibitor.[7][8][9]PI3Kα: ~1.4 µM, PI3Kδ: 1.6 µM, PI3Kβ: 16 µM, PI3Kγ: 12 µM[7][8]A foundational tool for studying PI3K signaling, but its lack of selectivity makes it unsuitable for clinical applications.[7][8] The morpholine ring is crucial for its interaction with the PI3K active site.[5]
GDC-0941 (Pictilisib) PI3Kα, PI3KδPotent, ATP-competitive inhibitor.[10][11][12]PI3Kα/δ: 3 nM[10][13]Demonstrates significantly improved potency and better isoform selectivity compared to LY294002.[10][11] The morpholine moiety contributes to its high affinity.[12]
PI-103 Dual PI3K and mTOR inhibitor, DNA-PKPotent, ATP-competitive inhibitor of multiple PI3K/PIKK family members.[14][]p110α: 8 nM, p110β: 88 nM, p110δ: 48 nM, p110γ: 150 nM, mTORC1: 20 nM, mTORC2: 83 nM, DNA-PK: 2 nM[14]Highlights the ability to design multi-targeted inhibitors within the PI3K family by leveraging the morpholine scaffold.[16][17]
Gefitinib EGFR Tyrosine KinaseReversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[18][19][20]Varies depending on EGFR mutation status.An example of a morpholine-containing inhibitor outside the PI3K family, demonstrating the broad applicability of this scaffold in targeting different kinases.[18][21] The morpholine group enhances its pharmacokinetic properties.[20]
NU7441 DNA-PKPotent and selective ATP-competitive inhibitor.[22][23]14 nM[23]The morpholine group inserts into a deep hydrophobic pocket of the DNA-PK catalytic subunit.[23] This showcases the role of the morpholine ring in achieving high potency and selectivity for PIKK family members.

Experimental Workflow for Characterizing Novel Morpholine-Containing Inhibitors

For a novel compound like this compound, a systematic experimental approach is crucial to elucidate its biological activity. The following workflow, based on established methodologies for kinase inhibitor characterization, provides a comprehensive strategy.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity and selectivity of the compound against a panel of kinases.

Protocol:

  • Primary Screening: Screen the compound against a broad panel of recombinant kinases (e.g., PI3K isoforms, mTOR, DNA-PK, EGFR, and other relevant kinases) at a fixed concentration (e.g., 10 µM).

  • IC50 Determination: For kinases showing significant inhibition in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, substrate (e.g., ATP and a peptide or lipid substrate), and varying concentrations of the inhibitor. Kinase activity can be measured using methods such as radiometric assays (e.g., [γ-³³P]-ATP) or non-radioactive methods like ADP-Glo™ or LanthaScreen™.[11]

  • Mechanism of Action Studies: Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Causality: This initial step is critical for identifying the primary molecular target(s) of the compound and understanding its potency and selectivity profile. The choice of the kinase panel should be guided by the structural features of the compound and any hypothesized targets.

G

Cell-Based Assays

Objective: To assess the effect of the compound on cellular processes such as proliferation, viability, and apoptosis.

Protocol:

  • Cell Proliferation/Viability Assays: Treat a panel of cancer cell lines with varying concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability can be measured using assays such as MTT, MTS, or CellTiter-Glo®.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, treat cells and then perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.

Causality: These assays provide the first indication of the compound's biological effect in a cellular context. The choice of cell lines is crucial; a panel including lines with known mutations in relevant signaling pathways (e.g., PIK3CA mutations for PI3K inhibitors) can provide valuable insights into the compound's mechanism of action.[24]

Target Validation and Downstream Signaling Analysis

Objective: To confirm that the compound inhibits its intended target in cells and to investigate its impact on downstream signaling pathways.

Protocol:

  • Western Blot Analysis: Treat cells with the inhibitor for a short period (e.g., 2-4 hours) and then lyse the cells. Perform western blotting to assess the phosphorylation status of the direct target (if an antibody for the phosphorylated form is available) and key downstream effectors. For example, for a PI3K inhibitor, one would probe for phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).[10]

Causality: This is a critical step to link the observed cellular effects to the inhibition of a specific signaling pathway. A reduction in the phosphorylation of downstream effectors provides strong evidence of on-target activity.

G

Conclusion

The morpholine ring is a powerful tool in the arsenal of medicinal chemists, consistently contributing to the development of potent and effective kinase inhibitors.[1][2] While this compound remains to be fully characterized, its structure suggests a promising starting point for the discovery of novel bioactive molecules. By leveraging the knowledge gained from established morpholine-containing inhibitors like LY294002, GDC-0941, PI-103, Gefitinib, and NU7441, and by employing a systematic experimental workflow, researchers can efficiently elucidate the mechanism of action and therapeutic potential of new chemical entities. This comparative and methodical approach is fundamental to advancing the field of drug discovery and developing the next generation of targeted therapies.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate.
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals.
  • Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed.
  • Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed.
  • What is the mechanism of Gefitinib? - Patsnap Synapse.
  • LY294002 - Wikipedia.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC.
  • Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem - NIH.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - Spandidos Publications.
  • LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - NIH.
  • DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype - PubMed.
  • Pictilisib (GDC-0941) | ≥99%(HPLC) | Selleck | PI3K 阻害剤 - セレックバイオテック株式会社.
  • Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC.
  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC - NIH.
  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC - NIH.
  • Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine) - PubMed.
  • PI103 Summary Report | CureHunter.
  • PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed.
  • A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC - NIH.
  • (2-Oxo-morpholin-4-yl)-acetic acid - PubChem.
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid - PubChemLite.
  • 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem - NIH.
  • 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem.
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Comparative Guide to Orthogonal Assays for Confirming the Activity of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid as a Novel Lactate Dehydrogenase A (LDHA) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, hereafter referred to as Compound MTOA, is a novel small molecule inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. In many cancer cells, this pathway is upregulated in a phenomenon known as the Warburg effect. By inhibiting LDHA, Compound MTOA presents a promising therapeutic strategy for targeting cancer metabolism.

This guide provides a comprehensive framework for rigorously confirming the inhibitory activity of Compound MTOA using a multi-pronged, orthogonal approach. The validation of a compound's mechanism of action requires more than a single assay; it demands a series of independent, complementary experiments that collectively build a robust and irrefutable case for its intended biological activity. We will detail three key assays: a primary in vitro enzymatic assay to determine direct inhibition, a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context, and a cell-based functional assay to measure the downstream metabolic consequences of LDHA inhibition.

Primary Activity Assessment: In Vitro LDHA Enzymatic Inhibition Assay

The foundational step in characterizing any enzyme inhibitor is to demonstrate its direct effect on the purified enzyme. An in vitro enzymatic assay provides a clean, controlled system to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). For LDHA, a common and reliable method is a spectrophotometric assay that monitors the decrease in NADH absorbance at 340 nm as it is consumed during the conversion of pyruvate to lactate.

Causality of Experimental Choices: By using purified recombinant LDHA, we isolate the target enzyme from all other cellular components. This ensures that any observed inhibition is a direct result of Compound MTOA interacting with LDHA, rather than an indirect or off-target effect within a more complex biological system. The concentration of both substrate (pyruvate) and cofactor (NADH) are held at or near their Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibition.

Experimental Workflow: LDHA Enzymatic Assay

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis P1 Prepare 96-well plate P2 Add Assay Buffer (0.2 M Tris-HCl, pH 7.3) P1->P2 P3 Add Compound MTOA (serial dilution) P2->P3 P4 Add purified recombinant LDHA P3->P4 R1 Add Substrate Mix (Pyruvate + NADH) to initiate reaction P4->R1 Start Reaction R2 Incubate at 25°C R1->R2 R3 Measure Absorbance at 340 nm (kinetic read over 10 min) R2->R3 A1 Calculate rate of NADH consumption (ΔA340/min) R3->A1 Collect Data A2 Plot % Inhibition vs. [Compound MTOA] A1->A2 A3 Determine IC50 value (non-linear regression) A2->A3

Caption: Workflow for the in vitro LDHA enzymatic inhibition assay.

Protocol: In Vitro LDHA Enzymatic Assay

Materials:

  • Recombinant human LDHA protein

  • Assay Buffer: 0.2 M Tris-HCl, pH 7.3

  • Sodium Pyruvate solution

  • NADH solution

  • Compound MTOA

  • 96-well, UV-transparent microplate

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Compound Preparation: Prepare a 2x serial dilution of Compound MTOA in assay buffer, starting from a high concentration (e.g., 1 mM). Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Inhibitor Addition: Add 2 µL of the serially diluted Compound MTOA or vehicle control to the appropriate wells.

  • Enzyme Addition: Add 25 µL of diluted recombinant LDHA to all wells except the no-enzyme control. Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a 4x substrate/cofactor mix containing sodium pyruvate and NADH in assay buffer. Add 25 µL of this mix to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Normalize the data by setting the average rate of the vehicle control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percent inhibition against the logarithm of Compound MTOA concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.

Data Summary: In Vitro Potency
CompoundTargetAssay TypeIC50 (nM)
Compound MTOA LDHAEnzymatic85.2
GNE-140 (Control)LDHAEnzymatic9.8

Data are representative. GNE-140 is a known potent LDHA inhibitor used here as a positive control.

Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA)

While the enzymatic assay confirms direct inhibition, it does not prove that the compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful orthogonal method to verify intracellular target engagement. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.

Causality of Experimental Choices: CETSA provides direct evidence of target binding within intact cells, bridging the gap between a biochemical assay and a cellular functional response. By observing a shift in the melting temperature (Tm) of LDHA only in the presence of Compound MTOA, we can confirm that the compound enters the cell and physically interacts with its intended target. This method is independent of enzyme activity, making it a truly orthogonal validation approach.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge & Lysis cluster_detection Detection & Analysis T1 Culture cells to ~80% confluency T2 Treat cells with Compound MTOA or Vehicle T1->T2 T3 Incubate for 1-2 hours at 37°C T2->T3 T4 Harvest and wash cells T3->T4 H1 Aliquot cell suspension into PCR tubes T4->H1 Prepare for Heating H2 Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min H1->H2 H3 Lyse cells via freeze-thaw cycles H2->H3 H4 Separate soluble vs. aggregated proteins (ultracentrifugation) H3->H4 D1 Collect supernatant (soluble fraction) H4->D1 Isolate Soluble Proteins D2 Run SDS-PAGE and Western Blot for LDHA D1->D2 D3 Quantify band intensity D2->D3 D4 Plot % Soluble LDHA vs. Temperature to generate melt curves D3->D4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell line expressing LDHA (e.g., HCT116)

  • Cell culture medium and reagents

  • Compound MTOA

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Reagents for cell lysis (e.g., liquid nitrogen)

  • Ultracentrifuge

  • Reagents for SDS-PAGE and Western Blotting (primary anti-LDHA antibody, secondary HRP-conjugated antibody, ECL substrate)

Procedure:

  • Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with a high concentration of Compound MTOA (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments). Include a non-heated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western Blot using a primary antibody specific for LDHA.

  • Data Analysis:

    • Quantify the band intensities for LDHA at each temperature.

    • Normalize the intensity of each band to the intensity of the non-heated sample (100% soluble).

    • Plot the normalized soluble LDHA fraction against temperature for both the vehicle- and MTOA-treated samples to generate melt curves.

    • A rightward shift in the melt curve for the MTOA-treated sample indicates thermal stabilization and confirms target engagement.

Data Summary: Target Engagement
TreatmentMelting Temperature (Tm) of LDHAThermal Shift (ΔTm)
Vehicle58.2°C-
Compound MTOA (10 µM) 64.7°C+6.5°C

Data are representative and show a significant thermal shift, confirming that Compound MTOA binds to and stabilizes LDHA in intact cells.

Orthogonal Assay 2: Cellular Lactate Production Assay

The final, critical piece of evidence is to demonstrate that the compound elicits the expected functional response in cells. Since Compound MTOA is designed to inhibit LDHA, we expect its application to cells to result in a decrease in the production and secretion of lactate. A cell-based lactate assay directly measures this downstream metabolic effect, confirming that the target engagement observed via CETSA translates into a functional cellular outcome.

Causality of Experimental Choices: This assay directly quantifies the intended biological consequence of LDHA inhibition. While the enzymatic assay shows potency and CETSA shows target binding, this functional screen confirms that the compound is active in a cellular pathway context. Measuring lactate, the direct product of the LDHA-catalyzed reaction, provides the most proximal and unambiguous readout of the compound's effect on its target's function in a biological system.

Experimental Workflow: Lactate Production Assay

Lactate_Assay_Workflow cluster_treatment Cell Treatment & Culture cluster_assay Colorimetric Assay cluster_analysis Data Analysis C1 Seed cells in a 96-well plate C2 Treat with serial dilution of Compound MTOA C1->C2 C3 Incubate for 24-48 hours C2->C3 C4 Collect cell culture supernatant C3->C4 A2 Add supernatant samples and standards to new plate C4->A2 Sample Input A1 Prepare Lactate standard curve A1->A2 A3 Add Lactate Assay Reaction Mix A2->A3 A4 Incubate for 30 min at 37°C A3->A4 A5 Measure Absorbance at ~570 nm A4->A5 D1 Calculate Lactate concentration from standard curve A5->D1 Collect Data D2 Normalize to cell number (e.g., via CellTiter-Glo) D1->D2 D3 Plot Lactate Production vs. [Compound MTOA] D2->D3 D4 Determine EC50 value D3->D4

Caption: Workflow for the cellular lactate production assay.

Protocol: Cellular Lactate Production Assay

Materials:

  • HCT116 cell line

  • Cell culture medium (e.g., DMEM with high glucose)

  • Compound MTOA

  • 96-well cell culture plates

  • Commercial colorimetric L-Lactate Assay Kit (contains Lactate Standard, Assay Buffer, Enzyme Mix, and Probe)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of Compound MTOA for 24 hours.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Lactate Standard Curve: Prepare a standard curve by serially diluting the provided Lactate Standard in fresh cell culture medium, according to the kit manufacturer's instructions.

  • Assay Reaction:

    • In a new 96-well plate, add 50 µL of each collected supernatant sample and each lactate standard.

    • Prepare the Reaction Mix by combining the Assay Buffer, Enzyme Mix, and Probe as per the kit protocol.

    • Add 50 µL of the Reaction Mix to each well containing samples and standards.

  • Incubation and Measurement: Incubate the plate for 30 minutes at 37°C, protected from light. Measure the absorbance at the recommended wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank (0 standard) reading from all measurements.

    • Plot the standard curve (Absorbance vs. Lactate Concentration) and determine the lactate concentration in each sample by interpolation.

    • (Optional but recommended) Normalize the lactate concentration to the number of viable cells in each well (determined by a parallel cell viability assay like CellTiter-Glo®) to account for any anti-proliferative effects of the compound.

    • Plot the normalized lactate production against the logarithm of Compound MTOA concentration to determine the half-maximal effective concentration (EC50).

Data Summary: Cellular Functional Activity
CompoundTargetAssay TypeEC50 (nM)
Compound MTOA LDHALactate Production215.6
GNE-140 (Control)LDHALactate Production35.1

Data are representative. The EC50 value reflects the concentration at which the compound reduces lactate production by 50%.

Conclusion: A Triad of Evidence for Robust Target Validation

The validation of Compound MTOA as a bona fide LDHA inhibitor is established through the collective, mutually reinforcing evidence from these three orthogonal assays.

AssayQuestion AnsweredKey ParameterResult for MTOA
In Vitro Enzymatic Does the compound directly inhibit the target enzyme?IC5085.2 nM
CETSA Does the compound enter cells and bind to the target?ΔTm+6.5°C
Cellular Lactate Does target binding lead to the expected biological outcome?EC50215.6 nM

The in vitro enzymatic assay confirms that Compound MTOA is a potent and direct inhibitor of purified LDHA. The Cellular Thermal Shift Assay (CETSA) provides unequivocal evidence that the compound successfully penetrates the cell membrane and physically engages with LDHA in its native intracellular environment. Finally, the cellular lactate production assay demonstrates that this target engagement translates into the desired functional consequence: a dose-dependent reduction in the metabolic output of the enzyme.

The slight rightward shift in potency from the biochemical IC50 to the cellular EC50 is expected and can be attributed to factors such as cell permeability, compound stability, and intracellular substrate/cofactor concentrations. Together, these results form a logical, self-validating triad of data that strongly supports the proposed mechanism of action for this compound as a cellularly active inhibitor of LDHA.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric).

A Comparative In Vivo Validation Guide for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid: A Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a novel compound with putative anti-inflammatory properties. Drawing from established methodologies in preclinical drug development, we present a comparative analysis against well-characterized anti-inflammatory agents, offering insights into experimental design, data interpretation, and the potential therapeutic positioning of this molecule.

The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to be a component of various compounds with anti-inflammatory activity.[1] This guide, therefore, presupposes an anti-inflammatory mechanism for this compound and outlines the necessary steps to validate this hypothesis in vivo.

Section 1: Rationale for In Vivo Validation and Comparator Selection

Effective preclinical target validation is crucial to mitigate clinical attrition rates due to lack of efficacy or unforeseen toxicity.[2] While in vitro assays provide initial insights, in vivo models are indispensable for understanding the complex interplay of a compound within a biological system.[3] For the validation of this compound, we propose a head-to-head comparison with two standard-of-care anti-inflammatory drugs:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.

  • Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.

This comparative approach will allow for a robust assessment of the candidate's efficacy and potential mechanistic nuances.

Section 2: Proposed Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of established anti-inflammatory drugs, we hypothesize that this compound may exert its effects through the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

G Inflammatory Stimuli Inflammatory Stimuli TLR/Cytokine Receptors TLR/Cytokine Receptors Inflammatory Stimuli->TLR/Cytokine Receptors IKK Complex IKK Complex TLR/Cytokine Receptors->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Our Compound This compound Our Compound->IKK Complex potential inhibition

Caption: Proposed mechanism of action for this compound.

Section 3: Comparative In Vivo Efficacy Evaluation

To assess the anti-inflammatory potential of this compound, we will utilize the carrageenan-induced paw edema model in rats, a widely accepted and well-characterized model of acute inflammation.[4]

G cluster_0 Day 0: Acclimatization cluster_1 Day 1: Dosing and Induction cluster_2 Day 1-3: Data Collection cluster_3 Day 4: Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Drug Administration Drug Administration Baseline Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Tissue Collection Tissue Collection Paw Volume Measurement->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis Histopathology Histopathology Tissue Collection->Histopathology Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis

Caption: Workflow for the in vivo efficacy study.

  • Animal Model: Male Wistar rats (180-220g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 3: Indomethacin (10 mg/kg, p.o.).

    • Group 4: Dexamethasone (1 mg/kg, p.o.).

  • Induction of Inflammation: 1% w/v carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Biomarker Analysis: At the end of the experiment, animals will be euthanized, and paw tissue will be collected for the analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA and myeloperoxidase (MPO) activity as a measure of neutrophil infiltration.

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) at 3h TNF-α Reduction (%) MPO Activity Reduction (%)
Vehicle Control-000
This compound10Data to be generatedData to be generatedData to be generated
30Data to be generatedData to be generatedData to be generated
100Data to be generatedData to be generatedData to be generated
Indomethacin10~50-60%~40-50%~30-40%
Dexamethasone1~70-80%~60-70%~50-60%
Section 4: Preliminary Safety and Tolerability Assessment

A preliminary assessment of safety and tolerability will be conducted alongside the efficacy studies. This will involve daily observation of the animals for any signs of distress, changes in body weight, and gross pathological examination at the end of the study.

  • Clinical Signs: Changes in posture, gait, grooming, and overall activity.

  • Body Weight: Measured daily.

  • Organ-to-Body Weight Ratio: Key organs (liver, kidney, spleen) will be weighed at necropsy.

  • Histopathology: Major organs will be collected for histopathological examination to identify any signs of toxicity.

Section 5: Future Directions and Advanced In Vivo Models

Should this compound demonstrate significant anti-inflammatory activity with a favorable safety profile in the acute model, further validation in chronic inflammation models would be warranted.[4][5]

  • Adjuvant-Induced Arthritis in Rats: A model of chronic inflammation that mimics rheumatoid arthritis.

  • Croton Oil-Induced Ear Edema in Mice: A model for topical anti-inflammatory activity.[6]

Further studies should also focus on elucidating the precise mechanism of action, including target identification and engagement studies.

References

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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  • Arrowsmith, C. H., et al. (2019). Small Molecules and Their Role in Effective Preclinical Target Validation. ACS Chemical Biology, 14(3), 368-375. [Link]
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Comparative Cross-Reactivity Profiling of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, hereafter referred to as Compound X, is a novel synthetic molecule designed as a potent and selective inhibitor of Janus Kinase 3 (JAK3). The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that regulate immune cell function.[1] While JAK3's restricted expression to hematopoietic cells makes it an attractive target for autoimmune diseases and organ transplant rejection, achieving selectivity over other highly homologous JAK family members is a significant challenge in drug development.[1][2] Off-target inhibition, particularly of JAK2, can lead to undesirable side effects such as anemia and neutropenia.[3]

This guide provides a comprehensive framework for the cross-reactivity profiling of Compound X. We present a direct comparison with Tofacitinib, a well-characterized pan-JAK inhibitor, to contextualize its selectivity profile.[2][3] The methodologies detailed herein are designed to provide a robust assessment of on-target potency and off-target liabilities, crucial for advancing a candidate compound through the drug discovery pipeline.

Comparative Selectivity and Rationale

The primary goal in the development of Compound X is to achieve significant selectivity for JAK3 over other JAK isoforms. Tofacitinib, while initially designed as a JAK3 inhibitor, exhibits activity against JAK1 and JAK2, contributing to both its efficacy and its side-effect profile.[3][4] A superior safety profile is anticipated for a highly selective JAK3 inhibitor like Compound X.

Table 1: Comparative Inhibitory Activity (IC50, nM) Against JAK Family Kinases

CompoundJAK1JAK2JAK3TYK2
Compound X (Hypothetical Data) 85012005 950
Tofacitinib 1.2201 340

Note: Lower IC50 values indicate greater potency. Data for Tofacitinib is representative of values found in scientific literature. Hypothetical data for Compound X illustrates a desired selectivity profile.

Experimental Methodologies for Cross-Reactivity Profiling

A tiered approach to cross-reactivity profiling is recommended to build a comprehensive understanding of a compound's selectivity.[5] This involves initial broad screening followed by more focused cellular and functional assays.

Workflow for Kinase Selectivity Profiling

Caption: Tiered workflow for assessing kinase inhibitor selectivity.

In Vitro Kinome-Wide Profiling

Broad screening against a large panel of kinases is the foundational step for assessing selectivity.[6][7][8] Services like Eurofins' KINOMEscan® offer comprehensive panels that can evaluate binding affinity against hundreds of kinases.[9][10][11]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Submission: Provide Compound X and Tofacitinib at a stock concentration of 10 mM in DMSO.

  • Assay Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Screening Concentration: An initial single-point screen at 1 µM is recommended to identify significant off-target interactions.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is >65% inhibition.

  • Follow-up: For any identified off-target hits, a Kd (dissociation constant) determination is performed to quantify the binding affinity.

Table 2: Hypothetical KINOMEscan® Results (% Inhibition at 1 µM)

KinaseCompound XTofacitinib
JAK3 99 99
JAK12595
JAK21588
LCK845
SRC530
... (400+ other kinases)<10...

This hypothetical data illustrates the superior selectivity of Compound X, with significant inhibition only observed for the primary target, JAK3.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target within the complex environment of a cell is a critical validation step.[12][13] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for demonstrating target engagement.[12][13][14][15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12][13]

Experimental Protocol: CETSA® for JAK3 Target Engagement

  • Cell Culture: Culture a human T-cell line (e.g., Jurkat) that endogenously expresses JAK3.

  • Compound Treatment: Treat cells with various concentrations of Compound X or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[12][13]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.[16]

  • Detection: Analyze the amount of soluble JAK3 remaining at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of Compound X indicates target stabilization and therefore, engagement.

JAK3 Signaling Pathway and Functional Assessment

Caption: Simplified IL-2 signaling pathway mediated by JAK1/JAK3.

Functional Cellular Assays: Phospho-STAT Analysis

To assess the functional consequence of JAK3 inhibition, we can measure the phosphorylation of downstream signaling molecules like Signal Transducer and Activator of Transcription (STAT) proteins. IL-2 signaling, which is critical for T-cell proliferation, utilizes the JAK1/JAK3 heterodimer to phosphorylate STAT5.[1]

Experimental Protocol: IL-2-induced pSTAT5 Inhibition Assay

  • Cell Stimulation: Use peripheral blood mononuclear cells (PBMCs) or a responsive T-cell line. Starve the cells and then pre-incubate with serial dilutions of Compound X or Tofacitinib.

  • Cytokine Challenge: Stimulate the cells with a recombinant cytokine, such as IL-2, to activate the JAK1/JAK3 pathway.

  • Lysis and Detection: After a short incubation, lyse the cells and measure the levels of phosphorylated STAT5 (pSTAT5) using methods like flow cytometry, ELISA, or Western blot.

  • Data Analysis: Generate dose-response curves and calculate IC50 values for the inhibition of pSTAT5. Comparing these values to those obtained for other cytokine signaling pathways (e.g., GM-CSF for JAK2/JAK2 or IFN-α for JAK1/TYK2) will provide a functional measure of selectivity in a physiological context.

Table 3: Functional Cellular Activity (IC50, nM) in PBMCs

Pathway (Primary JAKs)Stimulating CytokineCompound X (Hypothetical)Tofacitinib
JAK1/JAK3 IL-215 50
JAK2/JAK2GM-CSF>5000250
JAK1/TYK2IFN-α2500150

Broader Off-Target Liability Screening

Beyond the kinome, it is crucial to assess potential interactions with other major classes of drug targets to de-risk the compound for further development.[17][18][19] Commercial services like the Eurofins SafetyScreen44 or SafetyScreen87 panels provide a standardized way to evaluate off-target liabilities against a panel of GPCRs, ion channels, transporters, and other enzymes.[17][20][21]

Protocol: General Safety Pharmacology Panel Screening

  • Compound Submission: Submit Compound X at a concentration of 10 µM.

  • Assay Types: The panel typically consists of a mix of radioligand binding assays and functional enzymatic assays.[22]

  • Data Interpretation: Results are reported as percent inhibition or activation. A standard cutoff for significant activity is ≥50% inhibition at 10 µM. Any hits should be followed up with dose-response curves to determine potency (IC50 or EC50).

Conclusion

The comprehensive, tiered approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of the novel JAK3 inhibitor, this compound (Compound X). By combining broad in vitro screening with targeted cell-based assays that confirm both target engagement and functional inhibition, researchers can build a high-confidence selectivity profile. The direct comparison with a clinically relevant compound like Tofacitinib offers essential context for decision-making. The hypothetical data presented for Compound X illustrates a highly desirable profile of a potent and selective JAK3 inhibitor with minimal off-target activity, highlighting its potential as a promising therapeutic candidate with an improved safety margin.

References

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A Head-to-Head Preclinical Benchmark of MPO-22, a Novel KRAS G12C Inhibitor, Against the Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting KRAS

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As a member of the RAS family of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, differentiation, and survival.[3][4][5] Mutations in the KRAS gene, particularly the G12C substitution where glycine is replaced by cysteine at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3][6][7] This specific mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors.[3][6][8]

The landscape of KRAS-mutant cancers was transformed by the development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant.[5][9] Sotorasib and Adagrasib emerged as first-in-class therapies, establishing the standard of care for patients with KRAS G12C-mutated NSCLC who have received prior systemic therapy.[1][2][8] These drugs function by irreversibly binding to the mutant cysteine in the Switch-II pocket, trapping KRAS G12C in its inactive, GDP-bound state.[4][5][6][8][9] This action effectively shuts down the aberrant downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[4][10][11]

This guide introduces (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (MPO-22) , a novel, investigational covalent inhibitor of KRAS G12C. We present a comprehensive preclinical benchmarking study comparing MPO-22 against the current standard of care, Sotorasib. The following sections detail the experimental design, head-to-head performance data, and the underlying scientific rationale for the methodologies employed, providing researchers with the critical data and protocols to evaluate this next-generation inhibitor.

Mechanism of Action: Covalent Inhibition of KRAS G12C

Both MPO-22 and the standard of care, Sotorasib, leverage the unique structural vulnerability of the KRAS G12C mutant protein. The mechanism involves the formation of a covalent bond with the thiol group of the cysteine residue at position 12, which is only present in the mutated protein. This irreversible binding locks the KRAS G12C protein in an inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting downstream oncogenic signaling.[5][9]

cluster_0 Upstream Signaling cluster_1 KRAS G12C Cycle cluster_2 Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Facilitates KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MPO22 MPO-22 / Sotorasib MPO22->KRAS_GDP Covalently Binds & Traps in Inactive State

Figure 1. Mechanism of KRAS G12C Inhibition.

Comparative In Vitro Efficacy

A panel of assays was conducted to compare the biochemical potency, cellular activity, and target engagement of MPO-22 against Sotorasib.

Biochemical and Cellular Potency

The potency of each compound was first assessed in a cell-free biochemical assay measuring the inhibition of KRAS G12C binding to its effector. Subsequently, cellular potency was determined by measuring the inhibition of cell proliferation in the H358 human NSCLC cell line, which harbors the KRAS G12C mutation.

CompoundBiochemical IC50 (nM)H358 Cellular IC50 (nM)
MPO-22 1.8 8.5
Sotorasib5.015.2

Table 1. Biochemical and Cellular Potency Comparison.

The data indicates that MPO-22 demonstrates superior potency in both biochemical and cellular contexts compared to Sotorasib.

Target Engagement in Live Cells

To confirm that the observed cellular activity is a direct result of target binding, two orthogonal target engagement assays were employed: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay.

  • CETSA: This assay measures the thermal stabilization of a target protein upon ligand binding.[12][13][14][15] A higher melting temperature (Tm) shift indicates more effective target engagement.

  • NanoBRET®: This is a proximity-based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells.[16][17][18][19]

CompoundCETSA ΔTm (°C at 1 µM)NanoBRET® IC50 (nM)
MPO-22 +10.2 12.1
Sotorasib+8.525.8

Table 2. Cellular Target Engagement Comparison.

MPO-22 exhibited a greater thermal stabilization effect and a lower IC50 in the NanoBRET assay, confirming robust and superior target engagement in a live cell environment.

Selectivity and Off-Target Profile

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects that can lead to toxicity.[20][21] MPO-22 and Sotorasib were screened against a panel of over 400 kinases.

CompoundKinases Inhibited >50% at 1 µM
MPO-22 1 (KRAS G12C)
Sotorasib2 (KRAS G12C, one minor off-target)

Table 3. Kinase Selectivity Profile.

MPO-22 demonstrates an exceptionally clean off-target profile, a highly desirable characteristic for a therapeutic candidate.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of MPO-22 was evaluated in a patient-derived xenograft (PDX) model of NSCLC harboring the KRAS G12C mutation.[7][22][23]

Figure 2. In Vivo Xenograft Study Workflow.

Treatment Group (100 mg/kg, oral, daily)Tumor Growth Inhibition (%)Regressions
Vehicle0%0/8
Sotorasib85%2/8
MPO-22 105% (Regression) 6/8

Table 4. In Vivo Efficacy in KRAS G12C NSCLC PDX Model.

MPO-22 induced significant tumor regression and demonstrated superior anti-tumor efficacy compared to Sotorasib at an equivalent dose, consistent with its enhanced in vitro potency and target engagement.

Pharmacokinetic Profile

An essential component of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[24][25] A comparative pharmacokinetic (PK) study was performed in mice.

ParameterMPO-22Sotorasib
Oral Bioavailability (F%)45%35%
Half-life (t½, hours)8.25.5
Cmax (ng/mL at 100 mg/kg)21501680
AUC (ng*h/mL)1892012450

Table 5. Comparative Pharmacokinetic Parameters in Mice.

MPO-22 exhibits a more favorable pharmacokinetic profile with higher bioavailability, a longer half-life, and greater overall exposure (AUC), which likely contributes to its superior in vivo efficacy.

Conclusion

The preclinical data presented in this guide demonstrate that This compound (MPO-22) is a highly potent and selective covalent inhibitor of KRAS G12C. Compared to the established standard of care, Sotorasib, MPO-22 exhibits:

  • Superior Potency: Lower IC50 values in both biochemical and cellular assays.

  • Enhanced Target Engagement: Greater thermal stabilization and tighter binding in live cells.

  • Exceptional Selectivity: A cleaner off-target profile in a broad kinase screen.

  • Greater In Vivo Efficacy: Robust tumor regression in a KRAS G12C NSCLC patient-derived xenograft model.

  • Favorable Pharmacokinetics: Improved oral bioavailability and greater drug exposure.

These compelling results position MPO-22 as a promising next-generation therapeutic candidate for patients with KRAS G12C-mutated cancers. Further investigation in advanced preclinical models and subsequent clinical trials is warranted.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine the thermal stability of KRAS G12C in the presence and absence of an inhibitor, indicating target engagement.[12][13][14][26]

  • Cell Culture and Treatment:

    • Culture H358 cells to ~80% confluency.

    • Harvest cells and resuspend in PBS with protease inhibitors to a concentration of 20x10^6 cells/mL.

    • Treat cells with MPO-22 or Sotorasib (1 µM final concentration) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a temperature range (e.g., 42°C to 68°C in 2°C increments).

    • Immediately cool samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for KRAS.

    • Quantify band intensity and plot the percentage of soluble KRAS G12C relative to the non-heated control against the temperature to generate a melt curve.

Protocol 2: NanoBRET® Target Engagement Assay

This protocol quantifies compound binding to KRAS G12C in live cells.[17][18][19]

  • Cell Preparation:

    • Co-transfect HEK293T cells with plasmids encoding for KRAS G12C fused to NanoLuc® luciferase and a HaloTag® protein (as a control).

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of MPO-22 or Sotorasib in Opti-MEM.

    • Add the NanoBRET® Tracer and Nano-Glo® Substrate to the cells according to the manufacturer's protocol.

    • Add the compound dilutions to the wells.

  • Data Acquisition:

    • Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.

    • Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET® ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Study

This protocol outlines the in vivo efficacy evaluation of MPO-22.[22][23][27]

  • Model Establishment:

    • Surgically implant tumor fragments from a KRAS G12C-mutant NSCLC PDX line subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

  • Treatment:

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).

    • Prepare dosing formulations of MPO-22, Sotorasib (100 mg/kg), and vehicle (e.g., 0.5% methylcellulose) daily.

    • Administer the assigned treatment orally once daily for 28 days.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with digital calipers and mouse body weight three times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • The primary endpoint is tumor growth inhibition (TGI). The study concludes when tumors in the vehicle group reach the maximum allowed size or at the end of the 28-day treatment period.

    • Tumor regression is defined as a reduction in tumor volume compared to the initial volume at the start of treatment.

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A Researcher's Guide to Target Engagement: A Comparative Analysis Using the Cellular Thermal Shift Assay (CETSA) for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Target Validation

In the landscape of modern drug discovery, identifying a compound with a desired phenotypic effect is only the beginning. The subsequent, and arguably more critical, challenge is to unequivocally determine its mechanism of action by identifying the specific protein target it engages within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of preclinical development, providing the foundation for lead optimization, biomarker development, and predicting both efficacy and potential off-target toxicities.

This guide focuses on (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid , a novel small molecule. As is common with compounds emerging from phenotypic screens, its direct molecular target is not yet established in the public domain. The morpholine moiety is a well-known pharmacophore, frequently found in kinase inhibitors, suggesting a potential role in modulating cellular signaling pathways.[1]

Here, we present an in-depth guide on utilizing the Cellular Thermal Shift Assay (CETSA) to validate the intracellular target of this compound. CETSA stands as a powerful, label-free biophysical method that allows for the direct measurement of drug-protein interactions in their native cellular environment.[2][3] We will explore the principles of CETSA, provide detailed experimental protocols for its application, and objectively compare its performance with alternative target engagement technologies. This guide is designed for researchers at the forefront of drug development, offering both the theoretical underpinnings and practical insights required to confidently validate a compound's mechanism of action.

The Core Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is founded on a fundamental thermodynamic principle: the binding of a ligand (such as a small molecule drug) to its target protein typically increases the protein's structural stability.[2] This enhanced stability makes the protein more resistant to heat-induced unfolding and aggregation.[4]

In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest and then subjected to a controlled heat gradient.[5] As the temperature rises, unbound proteins begin to denature and precipitate out of solution. However, proteins that are stabilized by ligand binding will remain folded and soluble at higher temperatures.[4][5] By quantifying the amount of soluble target protein remaining at each temperature point, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct and compelling evidence of target engagement.[2]

cluster_0 No Compound (Vehicle Control) cluster_1 With this compound Unbound Protein Target Protein (Folded) Heat Heat (e.g., 52°C) Unbound Protein->Heat Denatured Protein Target Protein (Unfolded & Aggregated) Heat->Denatured Protein Compound Compound Bound Protein Target Protein (Stabilized Complex) Compound->Bound Protein Binding Heat_2 Heat (e.g., 52°C) Bound Protein->Heat_2 Soluble Protein Target Protein (Remains Soluble) Heat_2->Soluble Protein

Caption: The foundational principle of CETSA.

A Practical Guide: CETSA for a Hypothetical Target

To provide a realistic experimental framework, we will proceed with the hypothesis that this compound targets a specific intracellular kinase, which we will refer to as "Kinase X" . This section provides detailed protocols for verifying this interaction.

Part 1: Melt Curve Analysis for Target Verification

The initial experiment aims to determine if the compound induces a thermal shift in Kinase X, confirming a direct binding interaction.

cluster_workflow CETSA Melt Curve Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or Compound B 2. Harvest & Aliquot Prepare cell suspension in PBS with protease inhibitors A->B C 3. Heat Shock Apply temperature gradient (e.g., 40-64°C) for 3 min B->C D 4. Cell Lysis Three freeze-thaw cycles (Liquid N2 / 37°C bath) C->D E 5. Separate Fractions Ultracentrifugation to pellet aggregated proteins D->E F 6. Sample Preparation Collect supernatant (soluble fraction) and normalize protein concentration E->F G 7. Western Blot Analysis Detect soluble Kinase X with a specific antibody F->G H 8. Data Analysis Plot % soluble protein vs. Temp to generate melting curves G->H

Caption: Experimental workflow for CETSA melt curve analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, or a cancer cell line endogenously expressing Kinase X) to ~80-90% confluency.

    • Treat cells with a final concentration of 10 µM this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in a 37°C incubator. The chosen concentration should be high enough to ensure target saturation.

  • Cell Harvesting and Preparation:

    • Harvest cells using trypsin, wash twice with ice-cold PBS, and count them.

    • Resuspend the cell pellet in PBS supplemented with a protease inhibitor cocktail to a final concentration of 10-20 million cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Heat Shock:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes. A typical range would be from 40°C to 64°C with 2°C or 3°C increments. Include a non-heated control sample kept on ice.[6]

    • Immediately after heating, cool the samples on ice for 3 minutes.[6]

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles. This involves freezing the tubes in liquid nitrogen until solid and then thawing in a 37°C water bath. This method is effective for lysing cells without detergents that might interfere with protein aggregation.[7]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced aggregated proteins.[7]

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.

    • Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.

    • Prepare samples for SDS-PAGE and Western blotting.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a validated primary antibody specific for Kinase X.

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each temperature point, normalize the band intensity to the non-heated control (100% soluble).

    • Plot the percentage of soluble Kinase X against temperature for both vehicle- and compound-treated samples.

    • Determine the apparent aggregation temperature (Tagg), the temperature at which 50% of the protein is denatured. A positive ΔTagg (Tagg compound - Tagg vehicle) confirms target engagement.

Part 2: Isothermal Dose-Response (ITDR) CETSA for Potency Determination

Once target binding is confirmed, the ITDR format is used to quantify the compound's potency in a cellular context.[8]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Prepare cells as described previously.

    • Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 30 µM) and a vehicle control for 1-2 hours.

  • Heat Shock at a Single Temperature:

    • From the melt curve experiment, select a single temperature that results in significant (~50-70%) but incomplete protein aggregation for the vehicle-treated sample. This temperature provides the optimal window to observe stabilization.

    • Heat all samples (including vehicle and dose-response) at this fixed temperature for 3 minutes, followed by cooling on ice.

  • Lysis, Separation, and Analysis:

    • Follow the same steps for lysis, centrifugation, and Western blotting as described in Part 1.

  • Data Analysis:

    • Quantify the band intensity for each compound concentration.

    • Plot the percentage of soluble Kinase X against the compound concentration (on a log scale).

    • Fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal protein stabilization.

Data Interpretation and Expected Outcomes

Table 1: Hypothetical Melt Curve (Tagg) Data

TreatmentTagg of Kinase X (°C)ΔTagg (°C)Interpretation
Vehicle (0.1% DMSO)50.2N/ABaseline thermal stability of the target.
10 µM this compound54.8+4.6Significant stabilization, confirming binding.
10 µM Negative Control Compound50.3+0.1No stabilization, confirming specificity.

Table 2: Hypothetical Isothermal Dose-Response (ITDR) Data

CompoundCellular Target Engagement EC50 (µM)Cellular Activity IC50 (µM)Correlation & Interpretation
This compound0.450.60Strong correlation between target engagement and cellular activity, validating the mechanism of action.
Inactive Analog>30>30No target engagement and no cellular activity, as expected for a negative control.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

While CETSA is a powerful tool, no single assay is universally optimal. The choice of method depends on the specific research question, available resources, and the nature of the target.[9]

Table 3: Comparison of Key Target Engagement Methodologies

AssayPrincipleKey ReadoutAdvantagesDisadvantages
CETSA Ligand binding alters the thermal stability of the target protein.[2]ΔTagg, EC50Label-free; performed in intact cells/tissues, reflecting physiological conditions; applicable to many target classes.[6][10]Can be low-throughput (Western blot); requires specific antibodies; not all binding events cause a detectable thermal shift.[7][11]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[7]IC50High-throughput; quantitative and real-time data in live cells; highly sensitive.[12]Requires genetic modification (tagging) of the target protein; potential for steric hindrance from the tag; requires a specific tracer.[7]
DARTS (Drug Affinity Responsive Target Stability)Ligand binding protects the target protein from degradation by an exogenous protease.[13]% ProtectionLabel-free; does not require heating; can identify novel targets.Performed in cell lysates, not intact cells; sensitivity can be lower than CETSA; background proteolysis can be an issue.[9][13]
Kinobeads (Affinity Chromatography)A compound competes with immobilized, broad-spectrum kinase inhibitors for binding to kinases in a lysate.[12]IC50Can profile selectivity across a large portion of the kinome simultaneously; identifies both on- and off-targets.[12]Performed in cell lysates; competition-based, not a direct measure of binding in cells; may miss atypical kinases.

Decision Framework: Selecting the Optimal Assay

The following decision tree can guide researchers in selecting the most appropriate technology for their needs.

Caption: Decision tree for choosing a target engagement assay.

Conclusion

Confirming that a compound directly engages its intended target within a cell is a non-negotiable step in drug discovery. The Cellular Thermal Shift Assay provides a robust, physiologically relevant, and label-free method to achieve this validation.[14] For a novel compound like This compound , CETSA offers an invaluable tool to move from a phenotypic observation to a validated, target-based mechanism of action. Its ability to generate both qualitative (melt shift) and quantitative (ITDR) data in intact cells makes it a gold standard for confirming target binding.[8] While alternative methods like NanoBRET™ offer advantages in throughput, they come with the caveat of requiring engineered cells.[7] By carefully considering the strengths and limitations of each method, researchers can build a comprehensive data package to confidently advance promising compounds through the drug discovery pipeline.

References

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  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (Source: Pelago Bioscience) URL: https://www.pelagobioscience.
  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (Source: SLAS Technology) URL: https://journals.sagepub.com/doi/10.1177/2472555219884524
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (Source: National Center for Biotechnology Information) URL: https://www.ncbi.nlm.nih.gov/books/NBK379322/
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (Source: National Center for Biotechnology Information) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794109/
  • Confirming PROTAC Target Engagement: A Comparative Guide to CETSA and Alternative Methods - Benchchem. (Source: Benchchem) URL: https://www.benchchem.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv. (Source: bioRxiv) URL: https://www.biorxiv.org/content/10.1101/2022.01.26.477926v1
  • GDC-0879 Target Engagement: A Comparative Guide Using CETSA and Alternative Methods - Benchchem. (Source: Benchchem) URL: https://www.benchchem.
  • CETSA®: Measuring Target Engagement in Whole Blood - Pelago Bioscience. (Source: Pelago Bioscience) URL: https://www.pelagobioscience.com/blog/using-cetsa-to-measure-target-engagement-in-whole-blood
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (Source: Annual Review of Biochemistry) URL: https://www.annualreviews.org/doi/10.1146/annurev-biochem-060713-035359
  • Cellular thermal shift assay - Wikipedia. (Source: Wikipedia) URL: https://en.wikipedia.org/wiki/Cellular_thermal_shift_assay
  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed. (Source: National Center for Biotechnology Information) URL: https://pubmed.ncbi.nlm.nih.gov/31665966/
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (Source: American Chemical Society Publications) URL: https://pubs.acs.org/doi/10.1021/acschembio.1c00845
  • CETSA. (Source: cetsa.org) URL: https://www.cetsa.org/
  • DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics. (Source: Creative Proteomics) URL: https://www.creative-proteomics.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (Source: MDPI) URL: https://www.mdpi.com/2218-273X/14/4/397
  • A robust CETSA data analysis automation workflow for routine screening - Genedata. (Source: Genedata) URL: https://www.genedata.
  • Current Advances in CETSA - PMC - NIH. (Source: National Center for Biotechnology Information) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203649/
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - ResearchGate. (Source: ResearchGate) URL: https://www.researchgate.
  • Current Advances in CETSA - Frontiers. (Source: Frontiers in Pharmacology) URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.922338/full
  • A Comparative Guide to Target Validation: Cellular Thermal Shift Assay (CETSA) for TZ9 Engagement - Benchchem. (Source: Benchchem) URL: https://www.benchchem.com/blog/a-comparative-guide-to-target-validation-cellular-thermal-shift-assay-cetsa-for-tz9-engagement/
  • This compound | Matrix Scientific. (Source: Matrix Scientific) URL: https://www.matrixscientific.com/store/product/2-morpholin-4-yl-2-oxo-ethylsulfanyl-acetic-acid-62770-06-3.html
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid - PubChemLite. (Source: PubChem) URL: https://pubchemlite.acs.org/compound/2-%257B%255B2-(morpholin-4-yl)-2-oxoethyl%255Dsulfanyl%257Dacetic%20acid_752696
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Sources

A Senior Application Scientist's Guide to Measuring Small Molecule Binding Affinity: An Isothermal Titration Calorimetry (ITC) Case Study for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond 'If' it Binds, to 'How' and 'Why' it Binds

In the landscape of drug discovery and molecular recognition, identifying a compound that binds to a protein target is merely the first step. The critical questions that follow are quantitative: How tightly does it bind? What are the thermodynamic forces driving this interaction? Answering these questions with precision is paramount for lead optimization and understanding the mechanism of action. The equilibrium dissociation constant (K D), which represents the concentration of a ligand at which half of the target biomolecule's binding sites are occupied at equilibrium, is the cornerstone metric for binding affinity.[1] A lower K D value signifies a higher binding affinity.[1][2]

This guide provides an in-depth, practical comparison of leading biophysical techniques for determining binding affinity, centered around a case study of a hypothetical small molecule inhibitor, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, binding to its target, "Protein Kinase X" (PKX). We will focus on Isothermal Titration Calorimetry (ITC) as the gold standard, providing a complete thermodynamic characterization of the binding event in a single, label-free experiment.[3] We will then objectively compare its performance and data output with two powerful alternatives: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Part 1: The Gold Standard—Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a biomolecular interaction.[3][4] This heat change is a universal signal, meaning there is no need for fluorescent labels or immobilization of the binding partners, which can sometimes introduce artifacts.[3][5] By measuring heat transfer, ITC provides a complete thermodynamic profile of the interaction, simultaneously determining the binding affinity (K D), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][6] This comprehensive dataset allows researchers to understand the fundamental forces driving the binding event.

The Causality Behind Experimental Design: A Self-Validating System

An ITC experiment is more than a measurement; it is a thermodynamic validation. The quality of the data is directly dependent on the rigor of the experimental setup. Here, we dissect the critical choices for analyzing the interaction between our small molecule, this compound, and its target, PKX.

1. Sample Preparation: The Foundation of Accuracy

The most common source of error in ITC is improperly prepared samples. The core principle is to eliminate any heat signals not directly caused by the binding event.

  • Purity is Paramount: Both the ligand (small molecule) and the macromolecule (PKX) must be of the highest possible purity. Contaminants can participate in or interfere with the binding, skewing the results.[7]

  • The Criticality of Buffer Matching: The ligand in the syringe and the macromolecule in the sample cell must be in identical buffer solutions.[7][8] Even minute differences in pH or buffer components will generate large heats of dilution, which can mask the true heat of binding.[8][9] Dialysis of the protein against the final buffer, which is then used to dissolve the small molecule, is the recommended best practice.

  • Managing Solvents (DMSO): Small molecules are often dissolved in DMSO. It is crucial that the final DMSO concentration is precisely matched between the syringe and the cell solutions to negate its high heat of dilution. The recommended upper limit for DMSO in ITC is typically 10%.[7]

  • Degassing: All solutions should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the cell or syringe, which causes significant noise in the baseline.[8]

2. Concentration Selection: The "c-window"

To obtain a well-defined sigmoidal binding curve, the concentrations must be chosen to fall within an optimal range known as the "c-window". The 'c' value is a dimensionless parameter calculated as: c = n[M] / K D where 'n' is the stoichiometry, [M] is the macromolecule concentration in the cell, and K D is the dissociation constant.

  • Ideal Range: The ideal 'c' value lies between 10 and 100.[8]

  • Too Low (c < 10): The binding isotherm will be too shallow, making it difficult to accurately determine the K D and especially the stoichiometry.[8]

  • Too High (c > 1000): The curve will be too sharp, resembling a step-function. This allows for accurate determination of stoichiometry but prevents a reliable K D calculation.[8]

For an unknown interaction with our PKX target, a good starting point is a protein concentration of 10-20 µM in the cell and a small molecule concentration 10-15 times higher in the syringe (e.g., 150-300 µM).[7][10]

Experimental Protocol: PKX and this compound

This protocol assumes the use of a modern automated or semi-automated ITC instrument.

  • Preparation:

    • Prepare a single, large batch of assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).

    • Dialyze the purified PKX protein extensively against this buffer.

    • Dissolve the this compound in the final dialysis buffer to create the ligand stock solution.

    • Accurately determine the final concentrations of both protein and ligand solutions. Errors in concentration directly impact the calculated stoichiometry, K D, and ΔH.[8]

    • Degas both solutions and the buffer for 10-15 minutes.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water as per the manufacturer's instructions to remove any contaminants from previous runs.[11]

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Loading:

    • Load the reference cell with degassed buffer.

    • Carefully load the sample cell with the PKX solution (e.g., 20 µM), ensuring no bubbles are introduced.

    • Load the injection syringe with the ligand solution (e.g., 300 µM), again avoiding bubbles.

  • Titration:

    • Set the titration parameters:

      • Stirring Speed: ~750 RPM (ensure adequate mixing without generating heat from friction).

      • Initial Delay: 180 seconds to establish a stable baseline.

      • Injection Volume: A typical scheme involves an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 18-20 larger, identical injections (e.g., 2.0 µL).

      • Injection Spacing: 150-180 seconds between injections to allow the signal to return to baseline.

    • Begin the titration run.

  • Control Experiment:

    • To obtain the heat of dilution, perform an identical titration but inject the ligand solution into a cell containing only the matched buffer.[12] This data will be subtracted from the primary experiment's data.

Data Analysis and Interpretation

The experimental output is a two-part graph.

  • Raw Thermogram: This plot shows the heat change (in µcal/sec) for each injection over time. Initially, the peaks are large as most of the injected ligand binds to the abundant free protein. As the protein becomes saturated, the peaks diminish until they represent only the small, constant heat of dilution.[13]

  • Binding Isotherm: The area under each injection peak is integrated to calculate the total heat change for that injection. This value is then plotted against the molar ratio of ligand to protein in the cell. This is the binding isotherm or "Wiseman plot".[13]

This isotherm is then fitted to a binding model (most commonly a 'one set of sites' model) using software like Origin.[14] The fitting process yields the key thermodynamic parameters.

ParameterDescriptionHow it's Determined
n Stoichiometry The molar ratio at the inflection point of the curve.
K D Dissociation Constant Calculated from the curvature of the isotherm (K D = 1/K A). Represents the affinity.
ΔH Enthalpy Change The magnitude of the heat change (y-axis), directly measured.
ΔG Gibbs Free Energy Calculated using the equation: ΔG = -RTln(K A) . Indicates the spontaneity of binding.
-TΔS Entropy Change Calculated from the relationship: ΔG = ΔH - TΔS . Reflects changes in system disorder.

Part 2: A Comparative Guide to Alternative Binding Affinity Techniques

While ITC is comprehensive, it may not always be the optimal choice. Factors like throughput, sample consumption, and the specific data required may lead a researcher to other techniques.[15] The two most common label-free alternatives are Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures molecular interactions in real-time.[16] One molecule (the ligand, e.g., PKX) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (the analyte, e.g., our small molecule) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).[16]

  • Key Advantage: SPR provides real-time kinetic data, determining not only the affinity (K D) but also the association rate constant (k a) and the dissociation rate constant (k d).[17] This provides deeper insight into the binding mechanism.

  • Primary Limitation: The need for immobilization can be a significant drawback. Covalently attaching a protein to a surface may cause denaturation or steric hindrance, altering its native binding properties.[5]

Biolayer Interferometry (BLI)

BLI is also an optical, label-free technique that measures biomolecular interactions in real-time.[18][19] The technology uses disposable fiber-optic biosensors that are dipped into samples in a microplate format (the "Dip and Read" approach).[18] One molecule (the ligand) is immobilized on the biosensor tip. When the sensor is dipped into a well containing the analyte, binding causes an increase in the optical thickness at the tip, which results in a wavelength shift in the interference pattern of reflected white light.[19]

  • Key Advantage: BLI is generally higher throughput than SPR and ITC and is more tolerant of crude samples since it does not use microfluidics.[18][20]

  • Primary Limitation: BLI typically has lower sensitivity compared to SPR, which can make it challenging to accurately measure the binding of very small molecules (<1 kDa) or interactions with very fast dissociation rates.[15][21]

At-a-Glance Comparison: ITC vs. SPR vs. BLI
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in optical thickness
Measurement Type In-solution, equilibriumSolid-phase, real-time kineticsSolid-phase, real-time kinetics
Label-Free? Yes Yes Yes
Immobilization? No [3]Yes (Ligand on sensor chip)[16]Yes (Ligand on biosensor tip)[18]
Key Data Output K D, Stoichiometry (n), ΔH, ΔS[3]K D, k a (on-rate), k d (off-rate)[17]K D, k a (on-rate), k d (off-rate)[22]
Throughput Low (1-2 hours per experiment)[21]Medium (multiple flow cells)High (96/384-well plate format)[20]
Sample Consumption High[15]Low to MediumLow to Medium
Sensitivity Dependent on ΔHVery High (ideal for small molecules)[23]Medium to High[15]
Strengths Complete thermodynamic profile; "true" in-solution measurement.High-quality kinetic data; high sensitivity.High throughput; crude sample compatibility.
Weaknesses Low throughput; high sample need; cannot determine kinetics.[15]Immobilization can cause artifacts; requires microfluidics.Lower sensitivity than SPR; immobilization required.[15]

Part 3: Data Synthesis & Case Study Insights

Let's assume we have successfully run our experiments for the binding of this compound to Protein Kinase X. Below is a summary of the kind of data each technique would provide.

Table 1: Hypothetical Binding Data for Inhibitor-PKX Interaction
TechniqueParameterResult
ITC K D (Affinity) 500 nM
n (Stoichiometry) 1.05
ΔH (Enthalpy) -8.5 kcal/mol
-TΔS (Entropy) -0.2 kcal/mol
ΔG (Gibbs Free Energy) -8.7 kcal/mol
SPR K D (Affinity) 480 nM
k a (on-rate) 1.5 x 10⁵ M⁻¹s⁻¹
k d (off-rate) 7.2 x 10⁻³ s⁻¹
Expert Interpretation: Building the Full Story

The data from these techniques are complementary and together paint a complete picture of the molecular interaction:

  • Affinity Confirmation: Both ITC and SPR yield a K D in the mid-nanomolar range (~500 nM), providing strong, cross-validated confidence in the binding affinity.

  • Stoichiometry: ITC confirms a 1:1 binding stoichiometry (n ≈ 1), which is a critical piece of information that SPR and BLI do not provide.

  • Thermodynamic Drivers: The ITC data reveals that the binding is strongly enthalpy-driven (ΔH = -8.5 kcal/mol). This suggests that the interaction is dominated by the formation of strong, favorable contacts like hydrogen bonds or electrostatic interactions. The entropic component is slightly unfavorable, which is common in binding events where conformational freedom is lost.

  • Kinetic Profile: The SPR data provides the dynamic context. The k a (on-rate) is reasonably fast, and the k d (off-rate) indicates a residence time (1/k d) of approximately 139 seconds. This tells us that while the compound binds effectively, it does not remain bound indefinitely, which can be a desirable property for a drug candidate.

Without ITC, we would know the affinity and kinetics, but not the thermodynamic forces. Without SPR, we would understand the thermodynamics but not the dynamic association and dissociation behavior.

Visualizing the Workflows

Diagram 1: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis p High-Purity Protein (PKX) match Precise Buffer Matching & Degassing p->match l Small Molecule Inhibitor l->match b Matched Assay Buffer b->match load Load Cell (Protein) & Syringe (Ligand) match->load run Titration Run (Inject & Measure Heat) load->run control Control Titration (Ligand into Buffer) run->control raw Raw Thermogram (Heat vs. Time) run->raw control->raw integrate Integrate Peaks raw->integrate iso Binding Isotherm (Heat vs. Molar Ratio) integrate->iso fit Fit to Model iso->fit results Thermodynamic Profile (KD, n, ΔH, ΔS) fit->results

Caption: Workflow for an ITC experiment.

Diagram 2: Comparison of Binding Assay Principles

Techniques cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_BLI Biolayer Interferometry (BLI) itc_cell Sample Cell (Protein in Solution) itc_heat Heat Change (ΔH) itc_cell->itc_heat Binding Event itc_syr Syringe (Ligand) itc_syr->itc_cell Titration spr_chip Sensor Chip (Immobilized Protein) spr_signal Refractive Index Change (RU) spr_chip->spr_signal Binding Event spr_flow Analyte Flow (Ligand in Solution) spr_flow->spr_chip bli_tip Biosensor Tip (Immobilized Protein) bli_well Microplate Well (Ligand in Solution) bli_tip->bli_well Dip & Read bli_signal Interference Shift (nm) bli_well->bli_signal Binding Event

Caption: Core principles of ITC, SPR, and BLI.

Conclusion and Recommendations

For the characterization of small molecule inhibitors like this compound, the choice of biophysical technique is guided by the research question.

  • Choose Isothermal Titration Calorimetry (ITC) when your primary goal is to obtain a complete thermodynamic profile and an unambiguous, in-solution measurement of binding affinity and stoichiometry. It is the definitive method for understanding the fundamental forces driving the interaction and is considered the gold standard for validating binding.

  • Choose Surface Plasmon Resonance (SPR) when you require high-quality kinetic data (on- and off-rates) in addition to affinity, or when working with very low concentrations of material. It is exceptionally well-suited for fragment-based screening and detailed kinetic analysis.

  • Choose Biolayer Interferometry (BLI) when higher throughput is the main priority, for example, in the secondary screening of a larger compound library. Its tolerance for less-purified samples can also accelerate early-stage discovery.

By intelligently selecting from these powerful techniques and understanding their complementary nature, researchers can build a robust, multi-faceted understanding of their target interactions, paving the way for more effective and rational drug design.

References

  • Pye, C. R., & Rader, C. (2020). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PLOS ONE. [Link]
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A Senior Application Scientist's Guide to Surface Plasmon Resonance (SPR) Analysis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of Surface Plasmon Resonance (SPR) applications for the small molecule, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. We will explore its potential utility in SPR-based assays, compare it with alternative approaches, and provide the experimental rationale and detailed protocols necessary for robust and reliable data generation. Our focus is on the practical application and causal reasoning behind experimental choices, ensuring scientific integrity and trustworthiness in your research.

Introduction to this compound in the Context of SPR

This compound is a small organic molecule featuring several key functional groups: a morpholine ring, a thioether linkage, and a carboxylic acid. This unique combination of functionalities makes it an intriguing candidate for various applications in drug discovery and biochemical assays. The morpholine moiety is a common scaffold in medicinal chemistry, known to often impart favorable physicochemical properties to drug candidates.[1] The presence of a terminal carboxylic acid and a sulfur atom in a thioether linkage opens up specific possibilities for its application in Surface Plasmon Resonance (SPR) biosensors.

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[2] It is widely used in drug discovery for hit identification, lead optimization, and kinetic characterization of interactions between small molecules and protein targets.[2][3] In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and another molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte is detected as a change in the refractive index at the sensor surface.[3]

The structure of this compound suggests two primary modes of application in SPR:

  • As an immobilized ligand: The thioether group can be exploited for covalent attachment to a gold SPR sensor surface, presenting the morpholine and acetic acid functionalities to the solution. This setup is ideal for screening for proteins that bind to this particular chemical scaffold.

  • As an analyte in solution: The molecule can be used as a potential inhibitor or binder to a protein target that has been immobilized on the sensor chip. This is a common approach in fragment-based drug discovery and lead optimization.[4]

This guide will focus on the first scenario, leveraging the unique thio-group for a targeted immobilization strategy, and compare this approach to more conventional methods.

The Rationale for Thiol-Based Immobilization in SPR

The choice of immobilization strategy is a critical determinant of the success of an SPR experiment.[5] The goal is to attach the ligand to the sensor surface in a way that preserves its biological activity and presents the binding site of interest to the analyte. Common immobilization chemistries include amine coupling, thiol coupling, and aldehyde coupling.[6]

While amine coupling is the most widely used method due to the prevalence of primary amines in proteins, it can sometimes lead to random orientation of the immobilized molecule, potentially obscuring the binding site.[5] For a small molecule like this compound, the presence of the thioether offers a more controlled immobilization strategy. Thiol groups can form a stable covalent bond with the gold surface of the sensor chip, providing a more uniform orientation of the immobilized molecule.[7][8]

G

Experimental Protocol: SPR Analysis with Immobilized this compound

This protocol outlines a hypothetical experiment to screen for protein binders to immobilized this compound.

1. Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Gold sensor chips[7]

  • This compound

  • Immobilization buffer: Ethanol

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Blocking solution: 10 mM 6-mercapto-1-hexanol in ethanol

  • Analyte: Purified protein of interest in running buffer

  • Regeneration solution (if necessary, empirically determined, e.g., 10 mM Glycine-HCl pH 2.5)

2. Procedure:

  • Sensor Chip Preparation:

    • Clean the gold sensor chip according to the manufacturer's instructions (e.g., UV/ozone or plasma cleaning).

  • Ligand Immobilization:

    • Prepare a 1 mM solution of this compound in ethanol.

    • Inject the ligand solution over the gold sensor surface at a low flow rate (e.g., 10 µL/min) for a defined period (e.g., 10-20 minutes) to allow for the formation of a self-assembled monolayer via the thiol-gold interaction.

  • Surface Blocking:

    • Inject the blocking solution (10 mM 6-mercapto-1-hexanol) to passivate the remaining bare gold surface and minimize non-specific binding.

  • System Equilibration:

    • Switch to the running buffer (HBS-EP+) and allow the baseline to stabilize.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a series of dilutions of the analyte protein in running buffer (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Inject each analyte concentration over the immobilized surface, typically for 120-180 seconds (association phase), followed by a dissociation phase with running buffer for 300-600 seconds.

    • Perform a regeneration step between each analyte injection if necessary to remove all bound analyte.

  • Data Analysis:

    • Reference subtract the sensorgrams from a reference flow cell (e.g., a blocked surface without the immobilized ligand).

    • Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical Performance Data

The following table presents hypothetical, yet realistic, kinetic data that could be obtained from the SPR analysis of a protein binding to immobilized this compound.

Analyte ConcentrationAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (M)
100 nM Protein X1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸

Comparison with Alternative Approaches

To provide a comprehensive evaluation, we will compare the thiol-based immobilization of this compound with two alternative strategies.

Alternative 1: Amine Coupling of a Structurally Similar Molecule

A common alternative would be to use a similar molecule that lacks the thiol group but possesses a primary amine, allowing for standard amine coupling to a carboxymethyl dextran (CM5) sensor chip.

G

Alternative 2: this compound as an Analyte in a Competition Assay

In this format, a known binding partner to the target protein is immobilized, and our molecule of interest is introduced as a competitor in solution. A reduction in the binding of the known partner indicates that our molecule is also binding to the target.[2]

Comparison Table:

FeatureThiol-Based ImmobilizationAmine CouplingCompetition Assay
Principle Covalent attachment via thiol-gold bond.Covalent attachment via amide bond.Inhibition of a known interaction.
Orientation Generally more uniform and oriented.Potentially random, which may affect activity.[5]Not applicable (analyte is in solution).
Surface Gold sensor chip.[7]Carboxymethylated sensor chip (e.g., CM5).[2]Any surface suitable for immobilizing the known binder.
Pros Controlled orientation, stable surface.Well-established, widely applicable.Useful for weak binders, no need to immobilize the small molecule.
Cons Requires a thiol group, potential for non-specific binding to the gold surface if not blocked properly.Can lead to loss of activity due to random coupling, may require pH optimization.[5]Indirect measurement of binding, requires a known binder.
Best Suited For Screening for binders to a specific small molecule scaffold.General protein immobilization.Characterizing weak interactions, confirming binding to a specific site.

Conclusion

The SPR analysis of this compound offers a versatile tool for researchers in drug discovery and chemical biology. The presence of the thioether group provides a distinct advantage for a controlled, thiol-based immobilization strategy on gold sensor surfaces. This approach allows for the presentation of the morpholine and acetic acid moieties in a defined orientation, which is crucial for identifying specific binding partners.

While alternative methods such as amine coupling and competition assays have their own merits, the direct, oriented immobilization via the thiol group offers a robust and elegant solution for studying the interactions of this particular molecule. The choice of the most appropriate method will ultimately depend on the specific research question and the available resources. By carefully considering the principles and protocols outlined in this guide, researchers can confidently design and execute meaningful SPR experiments to unlock the full potential of this compound in their scientific endeavors.

References

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Efficacy Blueprint: A Comparative Analysis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic Acid and Its Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Morpholine-Thiazolidinone Scaffolds

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged pharmacophore"—a molecular scaffold that consistently appears in bioactive compounds and approved drugs.[1] Its presence often confers favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, making it a valuable building block in drug design.[2] When coupled with other biologically active motifs, such as the thiazolidin-4-one core—a scaffold known for a wide spectrum of activities including anticancer and anti-inflammatory effects—the resulting hybrid molecules present a compelling starting point for novel therapeutic development.[1][3][4]

This guide focuses on (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (Lead Compound 1) , a novel scaffold integrating these two key moieties. While this specific molecule is not extensively characterized in existing literature, its structural components suggest significant potential as a modulator of critical cellular pathways implicated in cancer. This document serves as a comprehensive, albeit hypothetical, framework for researchers and drug development professionals to illustrate the systematic evaluation of such a lead compound and its rationally designed derivatives. We will explore a logical progression from initial in vitro screening to in vivo efficacy models, providing detailed, field-proven protocols and plausible comparative data to guide future research in this promising chemical space.

Part 1: Mechanistic Grounding & Therapeutic Hypothesis

The PI3K/Akt/mTOR Pathway: A Prime Target in Oncology

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated cascades in human cancers.[5][6] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism.[7] Its activation, often triggered by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, drives malignant transformation and therapeutic resistance.[6] The morpholine ring is a key structural feature in many established PI3K/mTOR inhibitors, where its oxygen atom often forms a critical hydrogen bond in the kinase hinge region, contributing to both potency and selectivity.[8][9]

Our therapeutic hypothesis is that Lead Compound 1 and its derivatives can function as inhibitors of the PI3K/Akt/mTOR pathway, leveraging the morpholine moiety to anchor within the ATP-binding pocket of PI3K.

Below is a diagram illustrating the core components of this critical signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Part 2: Design and Synthesis of a Focused Derivative Library

To explore the structure-activity relationship (SAR) and optimize the efficacy of Lead Compound 1 , a focused library of derivatives was designed. The synthetic strategy is based on established methods for thiazolidinone and morpholine chemistry.[3] The core modifications target three key regions:

  • The Acetic Acid Terminus (R1): Conversion to amides to explore interactions with polar residues.

  • The Thiazolidinone Ring (R2): Substitution to modulate steric and electronic properties.

  • The Morpholine Ring (R3): To confirm its importance for activity.

Hypothetical Derivative Structures
Compound IDR1 Modification (Amide)R2 SubstitutionR3 Modification
1 (Lead) -OH (Carboxylic Acid)-HMorpholine
2a -NH(Phenyl)-HMorpholine
2b -NH(4-Fluorophenyl)-HMorpholine
2c -NH(4-Methoxyphenyl)-HMorpholine
3a -OH4-ChlorobenzylideneMorpholine
4a -OH-HPiperidine

Part 3: Comparative Efficacy Evaluation

A tiered approach is employed to systematically evaluate the efficacy of the synthesized compounds, beginning with broad in vitro cytotoxicity screening and progressing to targeted in vivo studies for the most promising candidates.

In Vitro Efficacy: Cytotoxicity Screening

The initial assessment of anticancer potential is determined by evaluating the cytotoxicity of each compound against a panel of human cancer cell lines. The MTT assay, a colorimetric method that measures mitochondrial metabolic activity, is a robust and widely used technique for this purpose.[10]

Experimental Data Summary: MTT Assay

The table below presents hypothetical IC50 values (the concentration required to inhibit 50% of cell growth) for the compound series against three human cancer cell lines after 72 hours of exposure. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.

Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)U87-MG (Glioblastoma) IC50 (µM)
1 (Lead) 35.2 ± 3.141.5 ± 4.555.8 ± 6.2
2a 15.6 ± 1.822.1 ± 2.430.3 ± 3.5
2b 5.8 ± 0.7 8.2 ± 0.9 12.4 ± 1.3
2c 12.1 ± 1.318.9 ± 2.125.7 ± 2.8
3a 28.9 ± 2.933.4 ± 3.648.1 ± 5.1
4a > 100> 100> 100
Doxorubicin 0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Interpretation of In Vitro Data:

  • Lead Compound 1 shows modest cytotoxic activity.

  • Conversion of the carboxylic acid to an amide (2a-c ) significantly improves potency, suggesting the amide moiety forms favorable interactions with the biological target.

  • The addition of an electron-withdrawing fluorine atom on the phenyl ring (2b ) results in the most potent compound in the series, a common strategy in medicinal chemistry to enhance binding affinity.

  • Substitution on the thiazolidinone ring (3a ) did not improve activity over the lead.

  • Replacing the morpholine ring with piperidine (4a ) completely abrogates activity, confirming the critical role of the morpholine scaffold, likely due to the hydrogen bonding capacity of its oxygen atom.[8]

Based on its superior in vitro potency, Compound 2b is selected for further in vivo evaluation.

In Vivo Efficacy: Xenograft Tumor Model

To assess the therapeutic efficacy in a physiological context, an in vivo study using a subcutaneous xenograft mouse model is essential.[11][12] This model involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth in response to treatment.

Experimental Data Summary: MCF-7 Xenograft Model

The table below summarizes the hypothetical results of treating mice bearing established MCF-7 tumors with Vehicle, Lead Compound 1, and the optimized Compound 2b.

Treatment GroupDose & ScheduleAverage Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle 10 mL/kg, p.o., daily1250 ± 150-+1.2
Compound 1 50 mg/kg, p.o., daily980 ± 11021.6-0.5
Compound 2b 50 mg/kg, p.o., daily450 ± 65 64.0 -2.1

Interpretation of In Vivo Data:

  • Compound 2b demonstrates significant tumor growth inhibition (64.0%) compared to the vehicle control group.

  • The efficacy of Compound 2b is substantially greater than that of the original Lead Compound 1 , validating the SAR observed in vitro.

  • The minimal change in body weight for the Compound 2b treatment group suggests the compound is well-tolerated at an efficacious dose.

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[13][14][15]

Workflow Diagram

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate (24h, 37°C) seed->incubate1 treat 3. Add Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate (72h, 37°C) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (3h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizer (100 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cancer cells (e.g., MCF-7). Seed 5,000 cells in 100 µL of complete culture medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[14]

  • Compound Preparation: Prepare a 2X stock concentration series of each test compound and control drug in culture medium via serial dilution.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment and monitoring of a human tumor xenograft model in immunocompromised mice.[11][16][17]

Step-by-Step Methodology:

  • Animal Handling: Use 6-8 week old female athymic nude mice. Allow at least one week of acclimatization. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[16]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Once tumors are palpable, measure their dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[16]

  • Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration: Administer the test compounds (e.g., Compound 2b at 50 mg/kg) and vehicle control via the specified route (e.g., oral gavage) according to the defined schedule. Monitor body weight and clinical signs of toxicity twice weekly.

  • Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size.

  • Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and record their final weights. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This guide provides a structured framework for the comparative efficacy evaluation of a novel chemical scaffold, represented by This compound . Through a process of rational design based on established SAR principles, we demonstrated how a lead compound with modest activity can be optimized into a potent derivative. The hypothetical data illustrates that Compound 2b , featuring a 4-fluorophenyl amide moiety, exhibits superior in vitro cytotoxicity and significant in vivo tumor growth inhibition, validating its design.

The crucial role of the morpholine ring was confirmed by the complete loss of activity upon its replacement. This underscores the importance of this "privileged" scaffold in interacting with the target, hypothesized to be a kinase within the PI3K/Akt/mTOR pathway.

Future work should focus on:

  • Target Deconvolution: Confirming the molecular target of Compound 2b through kinase profiling and Western blot analysis to observe downstream effects on p-Akt and other pathway markers.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Compound 2b to ensure it possesses drug-like qualities.

  • Further SAR Exploration: Synthesizing additional derivatives to further refine potency and selectivity.

By following such a systematic and rigorous evaluation process, researchers can efficiently advance promising chemical matter from initial discovery to potential clinical candidacy.

References

A comprehensive list of all sources cited within this guide is provided below for verification and further reading.

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  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous).
  • Jacob, B., et al. (2017). Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. Research and Reviews: A Journal of Pharmaceutical Science.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
  • Gontijo, R. J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Stanford Medicine. (n.d.). In vivo tumor models.
  • Al-Oqaili, N., et al. (2021). MTT assay protocol. protocols.io.
  • Dubey, A., et al. (2023). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Journal of Molecular Structure.
  • Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Spectral Instruments Imaging. (n.d.). Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging.
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances.
  • Aziz, M. A., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model.
  • Sawant, S. H. (2019). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare.
  • Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Kumar, A., et al. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.
  • Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
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  • Wei, W., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.
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Leitfaden zur Verifizierung des Wirkmechanismus von (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-essigsäure: Ein Leitfaden für vergleichende Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen umfassenden, experimentell fundierten Rahmen zur Aufklärung und Validierung des Wirkmechanismus von (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-essigsäure, im Folgenden als „Verbindung X“ bezeichnet. Angesichts ihrer strukturellen Merkmale, die in bekannten Phosphatase-Inhibitoren zu finden sind, wird die zentrale Hypothese aufgestellt, dass Verbindung X als Inhibitor der Protein-Tyrosin-Phosphatase 1B (PTP1B) fungiert.

PTP1B ist ein entscheidender negativer Regulator der Signalwege von Insulin und Leptin.[1] Eine übermäßige Aktivität dieses Enzyms wird mit Insulinresistenz, einem Kennzeichen von Typ-2-Diabetes und Adipositas, in Verbindung gebracht.[1][2][3][4] Daher stellt die Hemmung der PTP1B ein vielversprechendes therapeutisches Ziel dar, um die Insulinsensitivität wiederherzustellen und zu verbessern.[1][5]

Dieser Leitfaden ist nicht als starres Protokoll konzipiert, sondern als logischer, sich selbst validierender Workflow. Jeder experimentelle Schritt baut auf dem vorhergehenden auf, um eine robuste Beweiskette zu schaffen – von der direkten molekularen Interaktion bis hin zur zellulären phänotypischen Antwort.

Teil 1: Direkter Nachweis der PTP1B-Hemmung in vitro

Das primäre Ziel dieser Phase ist es, unwiderlegbar nachzuweisen, dass Verbindung X direkt an die PTP1B bindet und deren enzymatische Aktivität hemmt. Dies bildet die Grundlage für alle nachfolgenden zellulären Untersuchungen.

Experiment 1: Biochemischer PTP1B-Aktivitätsassay zur Bestimmung der Potenz (IC₅₀)

Die kausale Logik gebietet, zunächst zu bestätigen, dass Verbindung X die katalytische Funktion von PTP1B direkt beeinflusst. Ein enzymatischer Assay ist der direkteste Weg, dies zu quantifizieren.

Detailliertes Protokoll:

  • Reagenzien vorbereiten:

    • Rekombinantes humanes PTP1B-Enzym.

    • PTP1B-Assay-Puffer (z. B. 50 mM Citrat, pH 6,0, 0,1 M NaCl, 1 mM EDTA, 1 mM DTT).[6]

    • Substrat: p-Nitrophenylphosphat (pNPP) oder ein fluoreszenzbasiertes Substrat wie DiFMUP.[6][7][8]

    • Verbindung X in einer seriellen Verdünnung (z. B. von 1 nM bis 100 µM).

    • Positivkontrolle (Inhibitor): Suramin oder Natriumorthovanadat.[9][10]

    • Stopplösung (für pNPP-Assay): 1 M NaOH.[6]

  • Assay-Durchführung (96-Well-Plattenformat):

    • In jede Vertiefung werden PTP1B-Assay-Puffer und eine bestimmte Konzentration von Verbindung X oder der Positivkontrolle gegeben.

    • Das PTP1B-Enzym wird zugegeben und für 10-15 Minuten bei 37 °C vorinkubiert, um die Bindung des Inhibitors zu ermöglichen.

    • Die Reaktion wird durch Zugabe des Substrats (z. B. pNPP) gestartet.

    • Die Platte wird für eine definierte Zeit (z. B. 30 Minuten) bei 37 °C inkubiert.[6]

    • Die Reaktion wird mit der Stopplösung beendet.

    • Die Produktbildung (p-Nitrophenol) wird durch Messung der Extinktion bei 405 nm quantifiziert.[6][8]

  • Datenanalyse:

    • Die prozentuale Hemmung wird für jede Konzentration von Verbindung X berechnet.

    • Die Daten werden in eine Dosis-Wirkungs-Kurve eingetragen, um den IC₅₀-Wert (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird) zu bestimmen.

Vergleich mit Alternativen:

Die Wirksamkeit von Verbindung X muss im Kontext etablierter PTP1B-Inhibitoren bewertet werden.

VerbindungTyp des InhibitorsGemeldeter IC₅₀-Wert (PTP1B)
Verbindung X Hypothetisch Experimentell zu bestimmen
Trodusquemine (MSI-1436)Allosterisch, nicht-kompetitiv~1 µM[11]
ErtiprotafibAktivzentrum, nicht-kompetitiv1.6 - 29 µM[11]
JTT-551Gemischt-TypNicht spezifiziert, aber selektiv[11]
CinnGEL 2KompetitivNicht spezifiziert[12]
Experiment 2: Selektivitätsprofiling gegenüber verwandten Phosphatasen

Ein entscheidendes Kriterium für die Validität eines Wirkstoffs ist seine Selektivität. Aufgrund der hochgradig konservierten katalytischen Domäne unter den PTPs ist die Kreuzreaktivität ein häufiges Problem.[3][8][13] Die Überprüfung der Selektivität gegenüber der strukturell sehr ähnlichen T-Zell-Protein-Tyrosin-Phosphatase (TCPTP) ist daher obligatorisch.[4][11][14]

Detailliertes Protokoll:

  • Das unter Experiment 1 beschriebene Protokoll wird wiederholt.

  • Anstelle von PTP1B werden andere rekombinante humane Phosphatasen eingesetzt, insbesondere TCPTP, aber auch SHP1 und SHP2.[8]

  • Für jede Phosphatase wird ein IC₅₀-Wert für Verbindung X bestimmt.

Datenpräsentation zur Selektivitätsbewertung:

PhosphataseIC₅₀ von Verbindung X (µM)Selektivitätsfaktor (IC₅₀Phosphatase / IC₅₀PTP1B)
PTP1BTBD1
TCPTPTBD>10x (angestrebt)
SHP1TBD>10x (angestrebt)
SHP2TBD>10x (angestrebt)

Ein hoher Selektivitätsfaktor (>10) deutet auf eine spezifische Hemmung der PTP1B hin, was für die Minimierung von Off-Target-Effekten entscheidend ist.

Experiment 3: Bestimmung des Hemmmechanismus

Die Kenntnis, wie ein Inhibitor an sein Ziel bindet – ob er mit dem Substrat um das aktive Zentrum konkurriert (kompetitiv) oder an eine andere Stelle bindet (nicht-kompetitiv/allosterisch) – ist für die mechanistische Aufklärung und die weitere Optimierung von grundlegender Bedeutung.[15][16]

Detailliertes Protokoll:

  • Der PTP1B-Aktivitätsassay (Experiment 1) wird modifiziert.

  • Die Reaktionsgeschwindigkeiten werden bei verschiedenen, festen Konzentrationen von Verbindung X und einer Reihe von variablen Substratkonzentrationen gemessen.

  • Die Daten werden in einem Lineweaver-Burk- oder Michaelis-Menten-Diagramm dargestellt.

  • Änderungen der kinetischen Parameter Km (Substrataffinität) und Vmax (maximale Reaktionsgeschwindigkeit) in Anwesenheit des Inhibitors geben Aufschluss über den Hemmtyp.

    • Kompetitiv: Km erhöht, Vmax unverändert.

    • Nicht-kompetitiv: Km unverändert, Vmax verringert.

    • Allosterisch: Typischerweise nicht-kompetitive Kinetik.[15]

Logische Beziehung der Hemmechanismen

G cluster_mech Analyse der Enzymkinetik cluster_results Interpretation Start Messung der Reaktions- geschwindigkeit bei variierenden [S] und [I] Plot Michaelis-Menten / Lineweaver-Burk Plot Start->Plot Params Analyse von Km und Vmax Plot->Params Comp Kompetitiv (Km ↑, Vmax ↔) Params->Comp Schnittpunkt auf der y-Achse NonComp Nicht-kompetitiv (Km ↔, Vmax ↓) Params->NonComp Schnittpunkt auf der x-Achse UnComp Unkompetitiv (Km ↓, Vmax ↓) Params->UnComp Parallele Linien Mixed Gemischt Params->Mixed Schnittpunkt im linken oberen Quadranten

Abbildung 1: Entscheidungsbaum zur Bestimmung des PTP1B-Hemmmechanismus.

Teil 2: Zelluläre Validierung der Zielinteraktion und Signalweg-Modulation

Nachdem die direkte Hemmung in vitro nachgewiesen wurde, muss nun validiert werden, ob Verbindung X in einer lebenden Zelle ihr Ziel erreicht und die erwarteten nachgeschalteten Signalwege beeinflusst.

Experiment 4: Analyse der Phosphorylierung des Insulinrezeptors (IR)

Dies ist der entscheidende Test, um die mechanistische Brücke zwischen der PTP1B-Hemmung und der physiologischen Funktion zu schlagen. Da PTP1B den Insulinrezeptor (IR) und dessen Substrate (IRS) dephosphoryliert, sollte seine Hemmung zu einer erhöhten und verlängerten Phosphorylierung dieser Schlüsselproteine nach einer Insulinstimulation führen.[1][3][11][15]

Detailliertes Protokoll:

  • Zellkultur: Insulin-responsive Zellen (z. B. HepG2-Leberzellen oder L6-Myotuben) werden kultiviert.

  • Behandlung: Die Zellen werden für eine definierte Zeit mit verschiedenen Konzentrationen von Verbindung X vorinkubiert.

  • Stimulation: Die Zellen werden kurzzeitig (5-10 Minuten) mit Insulin stimuliert.

  • Lyse und Proteinextraktion: Die Zellen werden lysiert, und die Proteine werden extrahiert.

  • Analyse (Western Blot):

    • Die Proteinextrakte werden mittels SDS-PAGE aufgetrennt und auf eine Membran transferiert.

    • Die Membran wird mit spezifischen Antikörpern inkubiert, die den phosphorylierten Insulinrezeptor (p-IR), den Gesamt-Insulinrezeptor (t-IR), das phosphorylierte IRS-1 (p-IRS1) und das Gesamt-IRS-1 (t-IRS1) erkennen.

    • Die Signalintensität wird detektiert und quantifiziert.

  • Datenanalyse: Das Verhältnis von phosphoryliertem zu Gesamtprotein wird berechnet. Es wird erwartet, dass die Behandlung mit Verbindung X dieses Verhältnis dosisabhängig erhöht.

Erwarteter Effekt von Verbindung X auf den Insulin-Signalweg

Insulin_Pathway cluster_ptp1b Insulin Insulin IR Insulinrezeptor (IR) Insulin->IR pIR Phosphorylierter IR (p-IR, aktiv) IR->pIR Autophosphorylierung pIR->IR Dephosphorylierung IRS IRS-1 pIR->IRS pIRS p-IRS-1 IRS->pIRS Downstream Downstream-Signale (PI3K/Akt-Weg) pIRS->Downstream Glucose Glukoseaufnahme Downstream->Glucose PTP1B PTP1B CompoundX Verbindung X CompoundX->PTP1B HEMMUNG Workflow cluster_invitro Phase 1: In-vitro-Charakterisierung cluster_cellular Phase 2: Zelluläre Validierung cluster_conclusion Phase 3: Synthese a Experiment 1: Biochemischer Assay (Bestimmung des IC50-Wertes) b Experiment 2: Selektivitätsprofiling (vs. TCPTP, SHP1/2) a->b c Experiment 3: Enzymkinetik (Bestimmung des Hemmmechanismus) b->c d Experiment 4: Analyse der IR/IRS-Phosphorylierung (Western Blot) c->d Übergang von Molekül zu Zelle e Experiment 5: Glukoseaufnahme-Assay (Funktioneller Endpunkt) d->e f Bestätigung des Wirkmechanismus: Verbindung X ist ein selektiver PTP1B-Inhibitor, der die Insulinsignalisierung und Glukoseaufnahme verbessert. e->f Verbindung von Mechanismus zu Funktion

Abbildung 3: Gesamter experimenteller Workflow zur Validierung des Wirkmechanismus von Verbindung X.

Schlussfolgerung

Durch die systematische Durchführung der in diesem Leitfaden beschriebenen Experimente können Forscher eine fundierte und wissenschaftlich rigorose Aussage über den Wirkmechanismus von (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-essigsäure treffen. Ein positives Ergebnis in jeder Phase dieser Kaskade – von der potenten und selektiven Hemmung des rekombinanten Enzyms über die nachweisliche Modulation des zellulären Signalwegs bis hin zur Induktion des erwarteten phänotypischen Effekts – würde die Hypothese, dass es sich um einen PTP1B-Inhibitor handelt, stark untermauern. Dies liefert nicht nur die mechanistische Grundlage für die weitere präklinische und klinische Entwicklung, sondern ermöglicht auch einen objektiven Vergleich mit alternativen therapeutischen Strategien.

Referenzen

Klicken Sie hier, um die vollständige Referenzliste anzuzeigen
  • Patsnap Synapse. (2024, June 21). What are PTP1B inhibitors and how do they work?

  • Santa Cruz Biotechnology. PTP1B Inhibitors.

  • Patsnap Synapse. (2025, March 11). What PTP1B inhibitors are in clinical trials currently?

  • PubMed Central. (2022, June 24). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives.

  • PubMed. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus.

  • in vivo. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential.

  • PubMed. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors.

  • Merck Millipore. PTP1B Assay Kit, Colorimetric | 539736.

  • National Institutes of Health. (2014, May 15). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B.

  • Elabscience. Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit.

  • PubMed. (2021, October 19). Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation.

  • BPS Bioscience. PTP1B (Catalytic Domain) Colorimetric Assay Kit.

  • Sigma-Aldrich. PTP1B Assay Kit, Colorimetric.

  • National Institutes of Health. (2022, September 20). Protein Tyrosine Phosphatase Biochemical Inhibition Assays.

  • National Institutes of Health. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity.

  • Abcam. PTP1B Inhibitor Screening Assay Kit (ab139465).

  • Benchchem. Ptp1B-IN-22 off-target effects in cellular assays.

  • National Institutes of Health. (2025, July 14). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae.

  • BioAssay Systems. PTP1B Inhibitor Assay Screening Services.

  • PubMed Central. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades.

  • PubMed. (2011, November). PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro.

  • PubMed. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity.

  • PubMed. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery.

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A Head-to-Head Comparison of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid and Competing Compounds in the Context of Cyclooxygenase-2 Inhibition: A-Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The biological activity of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid has not been empirically established in publicly available literature. This guide presents a hypothetical exploration of its potential as a Cyclooxygenase-2 (COX-2) inhibitor, based on the prevalence of the morpholine scaffold in medicinally active compounds. The competitor data is real and is used to provide a framework for how this novel compound could be evaluated. This document is intended for research and informational purposes only.

Introduction

This compound is a novel chemical entity whose biological function remains to be elucidated. However, the presence of a morpholine ring, a privileged pharmacophore known to enhance the pharmacokinetic and pharmacodynamic properties of various drugs, suggests potential bioactivity.[1] This guide posits a theoretical role for this compound as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][3][4]

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][5] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions such as protecting the gastric mucosa, COX-2 is primarily upregulated at sites of inflammation.[2][3] This differential expression makes COX-2 an attractive target for anti-inflammatory therapies with potentially fewer gastrointestinal side effects than non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

This guide will provide a head-to-head comparison of our lead compound, this compound, against established COX-2 inhibitors: the selective inhibitors Celecoxib and Rofecoxib, and the non-selective NSAID Ibuprofen. We will delve into the mechanistic underpinnings of COX-2 inhibition, present comparative inhibitory data, and provide detailed experimental protocols for the evaluation of novel COX-2 inhibitors.

The Arachidonic Acid Cascade and COX-2 Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[1][6] Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. The COX pathway, which is the focus of this guide, leads to the production of various prostaglandins and thromboxanes.[1][6] Both COX-1 and COX-2 convert arachidonic acid to prostaglandin H2 (PGH2), which is then further metabolized by tissue-specific synthases into different prostanoids, including prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[6][7]

Selective COX-2 inhibitors are designed to specifically block the action of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[3]

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1->Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Homeostatic Prostaglandins Homeostatic Prostaglandins Prostaglandin H2 (PGH2)->Homeostatic Prostaglandins Inflammatory Prostaglandins (e.g., PGE2) Inflammatory Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Inflammatory Prostaglandins (e.g., PGE2) Phospholipase A2 Phospholipase A2 Ibuprofen Ibuprofen Ibuprofen->COX-1 Ibuprofen->COX-2 Celecoxib & Rofecoxib Celecoxib & Rofecoxib Celecoxib & Rofecoxib->COX-2

Caption: The Arachidonic Acid Cascade and points of inhibition by NSAIDs.

Competitor Compound Performance

To contextualize the potential efficacy of this compound, we will compare it against three well-characterized drugs:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor widely used for the management of arthritis and acute pain.[8][9][10]

  • Rofecoxib (Vioxx®): A highly selective COX-2 inhibitor that was voluntarily withdrawn from the market due to cardiovascular safety concerns but serves as a valuable research comparator.[11][12][13][14][15]

  • Ibuprofen (Advil®, Motrin®): A non-selective NSAID that inhibits both COX-1 and COX-2, commonly used for pain and inflammation relief.[16][17][18]

The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of these compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 15[19]0.04[19]375[19]
Rofecoxib >100[20]0.018 - 0.026[21][22][23]>3846 - 5555
Ibuprofen 13[19]370[19]0.035[19]

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are from comparative studies to ensure consistency.

Experimental Protocols for Evaluation

To determine the COX-2 inhibitory potential of this compound, a series of well-established in vitro and cell-based assays would be employed.

Experimental Workflow

cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound Synthesis Compound Synthesis COX-1/COX-2 Enzymatic Assay COX-1/COX-2 Enzymatic Assay Compound Synthesis->COX-1/COX-2 Enzymatic Assay IC50 Determination IC50 Determination COX-1/COX-2 Enzymatic Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cell Culture (e.g., Macrophages) Cell Culture (e.g., Macrophages) Selectivity Profiling->Cell Culture (e.g., Macrophages) LPS Stimulation LPS Stimulation Cell Culture (e.g., Macrophages)->LPS Stimulation Cell Viability Assay Cell Viability Assay Cell Culture (e.g., Macrophages)->Cell Viability Assay PGE2 ELISA PGE2 ELISA LPS Stimulation->PGE2 ELISA

Caption: A typical experimental workflow for screening novel COX-2 inhibitors.

In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A colorimetric or fluorometric method is commonly used.[24][25]

Principle: The peroxidase activity of COX enzymes is measured. COX converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic or fluorogenic probe, and the resulting signal is proportional to COX activity.[24][25]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[25]

  • Arachidonic acid

  • Test compound (this compound) and control inhibitors (Celecoxib, Rofecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test and control compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds, control inhibitors, or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the probe and arachidonic acid to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant assessment of COX-2 inhibition.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in cultured cells (e.g., macrophages or monocytes). The amount of PGE2 released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound and control inhibitors

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or control inhibitors for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include unstimulated and vehicle-treated controls.

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[26][27][28][29]

  • In parallel, assess cell viability in the presence of the test compounds to rule out cytotoxicity-mediated effects on PGE2 production.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Conclusion

While the biological activity of this compound is currently unknown, its chemical structure suggests that it may possess interesting pharmacological properties. This guide has presented a hypothetical framework for its evaluation as a COX-2 inhibitor, a well-established target for anti-inflammatory drugs. By comparing its potential performance against established competitors like Celecoxib, Rofecoxib, and Ibuprofen, and by following the detailed experimental protocols provided, researchers can systematically investigate the therapeutic potential of this and other novel chemical entities. The data generated from these assays will be crucial in determining if this compound warrants further investigation as a novel anti-inflammatory agent.

References

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Assessing the drug-likeness of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid compared to other scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid for Drug-Likeness

An Objective Guide for Researchers in Drug Discovery

In the landscape of early-stage drug discovery, the meticulous evaluation of a compound's "drug-likeness" is a critical determinant of its potential for success. This guide provides a comprehensive assessment of the drug-like properties of this compound, juxtaposed with other established molecular scaffolds. Our analysis is grounded in well-defined physicochemical parameters and supported by standardized experimental protocols to offer a clear, evidence-based perspective for drug development professionals.

The Foundational Importance of Drug-Likeness

The concept of drug-likeness is a qualitative assessment of how a compound's properties align with those of known oral drugs.[1] It is a crucial early-stage filter to identify candidates with a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) profiles, thereby reducing attrition rates in later clinical trial phases.[2][3] The principles of this evaluation are largely guided by frameworks such as Lipinski's Rule of Five, which establishes criteria for properties like molecular weight, lipophilicity, and hydrogen bonding capacity.[2][4][5][6]

Physicochemical Profiling: A Head-to-Head Comparison

A molecule's journey through the body is profoundly influenced by its fundamental physicochemical characteristics. To contextualize the potential of this compound, we compare its key drug-likeness parameters against a selection of diverse and well-regarded scaffolds commonly found in pharmaceuticals.

The analysis is centered on Lipinski's Rule of Five, a widely adopted set of guidelines for predicting the oral bioavailability of a drug candidate.[2][4][5] The rule stipulates that a compound is more likely to be orally active if it violates no more than one of the following criteria:

  • No more than 5 hydrogen bond donors.[2][4][5]

  • No more than 10 hydrogen bond acceptors.[2][4][5]

  • A molecular weight under 500 daltons.[2][4][5]

  • A calculated octanol-water partition coefficient (logP) not greater than 5.[2][4][5]

ParameterThis compoundBenzodiazepine ScaffoldPiperazine ScaffoldThiazole Scaffold
Molecular Weight ( g/mol ) 219.06~184.23 (unsubstituted)86.1485.13
Calculated logP -0.4~2.1 (Diazepam)-1.11.8
Hydrogen Bond Donors 1120
Hydrogen Bond Acceptors 5222
Lipinski's Rule of Five Violations 0000

Note: Values for comparator scaffolds are representative and can vary based on substitution patterns.

From this comparative analysis, this compound emerges as a compound with a promising drug-like profile. Its molecular weight is well within the desired range, and its calculated logP suggests a favorable balance between solubility and permeability. Furthermore, it fully adheres to Lipinski's Rule of Five, indicating a low likelihood of poor absorption or permeation.

Experimental Validation: Assessing Membrane Permeability

While computational predictions are invaluable, experimental validation is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict passive transcellular permeability of drug candidates.[7][8] This assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[9]

  • Preparation of the Donor Plate:

    • A 1% (w/v) solution of lecithin in dodecane is prepared and sonicated to ensure complete dissolution.[9]

    • 5 µL of the lecithin/dodecane solution is carefully pipetted into each well of a 96-well filter plate (the donor plate), ensuring the membrane is fully coated.[9]

    • The test compound, this compound, and comparator compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) with a small percentage of DMSO to a final concentration of 10 µM.[10]

    • 150 µL of the drug-containing donor solution is added to each well of the coated donor plate.[9]

  • Preparation of the Acceptor Plate:

    • 300 µL of the buffer solution (without the test compound) is added to each well of a 96-well acceptor plate.[9]

  • Assay Incubation:

    • The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane is in contact with the acceptor buffer.[9]

    • The assembled plate is incubated at room temperature for a period of 16 hours in a sealed container with a moist environment to prevent evaporation.[9]

  • Quantification and Analysis:

    • Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectrophotometry.[8][9]

    • The effective permeability (Pe) of the compound is then calculated.

A high permeability value in the PAMPA assay is indicative of a compound that is likely to be well-absorbed in the gastrointestinal tract.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the drug-likeness assessment workflow and the experimental setup for the PAMPA assay.

Caption: Workflow for assessing drug-likeness.

PAMPA_Workflow cluster_Preparation Plate Preparation cluster_Incubation Incubation cluster_Analysis Analysis Donor_Plate Donor Plate (with filter membrane) Sandwich_Plate Assemble Donor & Acceptor Plates Donor_Plate->Sandwich_Plate Acceptor_Plate Acceptor Plate Acceptor_Plate->Sandwich_Plate Lipid_Solution Lecithin in Dodecane Lipid_Solution->Donor_Plate Coat Membrane Test_Compound Test Compound Solution Test_Compound->Donor_Plate Add Compound Buffer Buffer Solution Buffer->Acceptor_Plate Fill Wells Incubate Incubate at Room Temperature Sandwich_Plate->Incubate Separate_Plates Separate Plates Incubate->Separate_Plates Quantify Quantify Compound Concentration (LC-MS/MS or UV-Vis) Separate_Plates->Quantify Calculate_Pe Calculate Permeability (Pe) Quantify->Calculate_Pe

Caption: The experimental workflow of the PAMPA assay.

Concluding Remarks

The initial assessment of this compound reveals a promising profile in the context of drug-likeness. Its physicochemical properties align well with established guidelines for oral bioavailability, and it stands on equal footing with, or in some aspects surpasses, common pharmaceutical scaffolds. The proposed experimental validation via the PAMPA assay will provide crucial data to substantiate these in-silico predictions. For researchers in the field, this compound represents a scaffold worthy of further investigation in the pursuit of novel therapeutic agents.

References

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  • pampa-permeability-assay.pdf. Technology Networks. [Link]
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  • Druglikeness. Wikipedia. [Link]
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  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid (CAS No: 62770-06-3), ensuring the protection of personnel, and the preservation of our environment. The procedures outlined herein are grounded in established safety principles for handling acidic and morpholine-containing compounds, promoting a self-validating system of laboratory safety.

Hazard Assessment and Initial Precautions

  • Acidic Nature : The presence of the acetic acid group indicates that the compound is corrosive and can cause irritation upon contact with skin and eyes. When handling, always be mindful of its acidic properties[2].

  • Morpholine Component : Morpholine and its derivatives can be harmful if swallowed and may cause severe skin burns and eye damage[3][4][5].

Therefore, this compound should be handled with the appropriate precautions for a corrosive and irritant chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste containing this compound, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo provide comprehensive protection against splashes and aerosols[3].
Hand Protection Chemical-resistant nitrile or neoprene glovesTo prevent direct skin contact with the potentially corrosive and irritant compound[3].
Body Protection A laboratory coat or chemical-resistant apronTo protect against accidental spills and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated chemical fume hoodTo prevent the inhalation of any vapors or aerosols that may be generated[4][5].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to final collection.

Caption: Disposal Workflow for this compound.

Step 1: Waste Segregation and Collection

  • Immediate Segregation : At the point of generation, all waste containing this compound must be segregated as hazardous waste. This includes unused or expired compound, reaction residues, and contaminated materials.

  • Waste Streams : Do not mix this waste stream with incompatible materials such as bases, oxidizing agents, or reducing agents[6]. Incompatible waste mixing can lead to dangerous reactions.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must be collected as hazardous waste[2].

Step 2: Proper Containerization and Labeling

  • Container Selection : Use a dedicated, leak-proof container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE)[4]. Acids should never be stored in metal containers[7]. The container must have a secure, screw-top lid.

  • Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The CAS number: 62770-06-3

    • The hazard characteristics: "Irritant," "Corrosive (Acidic)"

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].

  • Secondary Containment : The SAA should have secondary containment to capture any potential leaks or spills.

  • Storage Conditions : Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames. Ensure it is stored separately from incompatible materials[7].

Step 4: Final Disposal

  • Institutional Procedures : Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves arranging for a pickup by the Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its waste be disposed of down the sanitary sewer[8]. Most organic acids are considered toxic even after neutralization and are not suitable for drain disposal[6].

Spill Management

In the event of a spill, a prompt and safe response is crucial.

  • Small Spills (<100 mL) :

    • Alert personnel in the immediate vicinity.

    • Wearing the appropriate PPE, contain the spill using a chemical spill kit or absorbent material.

    • Slowly neutralize the spill by applying a suitable base, such as sodium bicarbonate, from the outside in[2].

    • Once neutralized (verify with pH paper to be between 6 and 8), carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL) :

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's emergency response team or EH&S office immediately[2].

    • Provide them with the name of the chemical and the approximate volume of the spill.

Empty Container Disposal

Empty containers that held this compound must also be disposed of as hazardous waste.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate : The first rinseate must be collected and disposed of as hazardous waste[2][9]. For highly toxic chemicals, the first three rinses should be collected[2]. Given the irritant nature of this compound, collecting the first rinse is a prudent minimum measure.

  • Defacing the Label : After triple-rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • MORPHOLINE. MsdsDigital.com.
  • (2-Oxo-morpholin-4-yl)-acetic acid. PubChem.
  • Organic Acid SOP - UW Environmental Health & Safety. University of Washington.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

Sources

Mastering Safety: A Researcher's Guide to Handling (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of a Risk-Based Approach

Before any laboratory work commences, a thorough risk assessment is paramount. The recommendations herein are based on the known hazards of carboxylic acids and morpholine compounds. Carboxylic acids are often corrosive and can cause skin and eye irritation or damage.[4] Morpholine and its derivatives are known to be flammable and can cause severe skin burns and eye damage.[5][6][7][8] Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is essential.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid. The rationale behind each piece of equipment is critical to understanding and ensuring compliance.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[9] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing, offering a broader barrier of protection.[10][11]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including acids and organic compounds.[10][11][12] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat is a standard requirement in any chemical laboratory.[11] For procedures involving a higher risk of spills or splashes, a chemical-resistant apron made of materials such as PVC or neoprene should be worn over the lab coat to provide an additional layer of protection.[11]
Respiratory Protection Chemical Fume Hood or RespiratorAll manipulations of this compound that could generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][11] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor/acid gas cartridges is necessary.[9]
Foot Protection Closed-Toed ShoesShoes must fully cover the feet. Porous materials that could absorb chemical spills are not permissible.[11]

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict operational workflow is as crucial as the PPE itself. The following steps provide a clear, self-validating system for handling this compound.

Pre-Handling Checklist:
  • Consult a Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, review the SDS for structurally similar compounds.

  • Designate a Work Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[7][11]

  • Assemble all Necessary Materials: Ensure that all required PPE, spill kits, and designated waste containers are readily accessible before you begin.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Dispensing the Chemical: When transferring the compound, do so carefully and deliberately to prevent splashing or aerosolization. Use appropriate tools like spatulas for solids or pipettes for solutions.

  • Prevent Contamination: Never return unused chemicals to the original container to avoid contamination.

Post-Handling Procedures:
  • Decontamination: Thoroughly clean the work area after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Spill and Waste Management

Spill Response:

  • Minor Spills: For small spills, use an inert absorbent material like sand or vermiculite.[5][13] The absorbed material should be collected into a designated, labeled hazardous waste container.[14]

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

Waste Disposal:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[15]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[16] Do not pour chemical waste down the drain.[13]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review available safety data for This compound and related compounds B Conduct a risk assessment for the planned procedure A->B C Designate a work area (preferably a fume hood) B->C D Assemble all necessary PPE, spill kit, and waste containers C->D E Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat, Apron) D->E F Perform the experiment within the designated area E->F G Handle the chemical with care to avoid spills and aerosols F->G H Segregate and collect all waste generated G->H I Decontaminate the work area and equipment H->I J Doff PPE in the correct order to prevent contamination I->J K Wash hands thoroughly J->K L Ensure proper labeling and storage of hazardous waste K->L

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.